molecular formula C11H13ClO2S B1675963 MCPA-thioethyl CAS No. 25319-90-8

MCPA-thioethyl

Cat. No.: B1675963
CAS No.: 25319-90-8
M. Wt: 244.74 g/mol
InChI Key: AZFKQCNGMSSWDS-UHFFFAOYSA-N
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Description

MCPA-thioethyl is an aromatic ether. It has a role as a phenoxy herbicide.

Properties

IUPAC Name

S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13ClO2S/c1-3-15-11(13)7-14-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFKQCNGMSSWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)COC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042115
Record name MCPA-thioethyl
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Molecular Weight

244.74 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25319-90-8
Record name MCPA-thioethyl
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Record name MCPA-thioethyl [BSI:ISO]
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Record name MCPA-thioethyl
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Record name S-ethyl (4-chloro-2-methylphenoxy)ethanethioate
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Record name MCPA-THIOETHYL
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Foundational & Exploratory

MCPA-thioethyl: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

MCPA-thioethyl, a notable member of the phenoxyacetic acid class of herbicides, serves as a selective and systemic agent for controlling broadleaf weeds. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and mode of action, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound, chemically known as S-ethyl (4-chloro-2-methylphenoxy)ethanethioate, is a synthetic organic compound.[1][2] Its structure features a phenoxy ring substituted with chlorine and a methyl group, linked to a thioester functional group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC NameS-ethyl (4-chloro-2-methylphenoxy)ethanethioate[1]
CAS NameS-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate[1]
CAS Registry Number25319-90-8[3]
Molecular FormulaC₁₁H₁₃ClO₂S
Canonical SMILESCCSC(=O)COC1=C(C=C(C=C1)Cl)C
InChI KeyAZFKQCNGMSSWDS-UHFFFAOYSA-N
PubChem CID32876
EC Number246-831-4

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its application and environmental fate. It exists as a white crystalline solid at room temperature.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight244.74 g/mol
Melting Point41.5 °C
Boiling Point345.9 °C at 760 mmHg
Degradation Point280 °C
Flash Point163 °C
Vapor Pressure at 20 °C0.13 mPa
Water Solubility at 20 °C (pH 7)2.28 mg/L
LogP (Octanol/Water Partition Coefficient)3.30690
Density1.209 g/cm³

Synthesis and Mode of Action

The commercial synthesis of this compound is a two-step process. It begins with the conversion of MCPA acid (4-chloro-2-methylphenoxyacetic acid) to its acid chloride, which is then reacted with ethanethiol to form the thioester.

Synthesis_Workflow MCPA_acid MCPA Acid (4-chloro-2-methylphenoxyacetic acid) Reaction1 Conversion MCPA_acid->Reaction1 Thionyl_chloride Thionyl Chloride in Toluene Thionyl_chloride->Reaction1 Acid_chloride MCPA Acid Chloride (Intermediate) Reaction2 Nucleophilic Substitution Acid_chloride->Reaction2 Ethanethiol Ethanethiol (or its sodium salt) Ethanethiol->Reaction2 MCPA_thioethyl This compound (Technical Grade) Reaction1->Acid_chloride Purification Purification (Washing and Vacuum Distillation) Reaction2->Purification Purification->MCPA_thioethyl

Figure 1: Commercial synthesis workflow of this compound.

This compound functions as a synthetic auxin, mimicking the action of the plant growth hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and unsustainable growth in susceptible plants, primarily broadleaf weeds, ultimately causing their death. The parent compound, MCPA, is known to be the active form.

Auxin_Signaling_Pathway Simplified Auxin Signaling Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., MCPA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA Promotes interaction with TIR1/AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Gene_Expression Altered Gene Expression Auxin_Response_Genes->Gene_Expression Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Figure 2: The auxin signaling pathway, the mode of action for this compound.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are crucial for research and quality control. While specific protocols for the thioethyl ester are not extensively detailed in publicly available literature, methods for the parent compound, MCPA, are well-established and can be adapted.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of phenoxy herbicides. Due to the low volatility of the acid form, a derivatization step is often required.

  • Sample Preparation (Soil): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction from soil samples.

    • Homogenize and sieve the soil sample.

    • Extract a known weight of soil with acetonitrile.

    • Add partitioning salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.

    • The supernatant is subjected to dispersive solid-phase extraction (d-SPE) for cleanup.

  • Derivatization: The extract is derivatized to increase volatility, for example, by methylation to form the methyl ester.

  • GC-MS Conditions (General):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature ramp to ensure good separation.

    • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity without the need for derivatization, making it suitable for polar compounds like phenoxy acids.

  • Sample Preparation (Water): Solid-phase extraction (SPE) is commonly used to concentrate the analyte and clean up the sample.

    • Acidify the water sample to pH 2-3.

    • Condition a C18 SPE cartridge with methanol and acidified water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable solvent like methanol.

  • LC-MS/MS Conditions (General):

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol.

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • MS/MS Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for quantification and confirmation. A common transition for MCPA is m/z 199 -> 141.

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow Sample_Prep_GC Sample Preparation (e.g., QuEChERS) Derivatization Derivatization Sample_Prep_GC->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (EI, SIM) GC_Separation->MS_Detection_GC Quantification_GC Quantification MS_Detection_GC->Quantification_GC Sample_Prep_LC Sample Preparation (e.g., SPE) LC_Separation Liquid Chromatography Separation Sample_Prep_LC->LC_Separation MS_Detection_LC Tandem Mass Spectrometry Detection (ESI, MRM) LC_Separation->MS_Detection_LC Quantification_LC Quantification MS_Detection_LC->Quantification_LC Start Sample Start->Sample_Prep_GC Start->Sample_Prep_LC

References

Degradation of MCPA-Thioethyl in Soil Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCPA-thioethyl, a phenoxy herbicide, undergoes a rapid transformation in the soil environment, primarily driven by microbial activity. This technical guide provides a comprehensive overview of the degradation pathway of this compound, focusing on its initial hydrolysis to the active form, MCPA, and the subsequent microbial breakdown into various metabolites. Detailed experimental protocols for studying its degradation, quantitative data on degradation kinetics, and visualizations of the key processes are presented to support research and environmental assessment efforts.

Introduction

This compound is a selective, systemic herbicide used to control broadleaf weeds. Its environmental fate, particularly in soil, is of significant interest for assessing its potential impact and ensuring its safe use. The degradation of this compound in soil is a critical process that determines its persistence and the potential for off-site transport. This guide synthesizes the current scientific understanding of this process.

The Core Degradation Pathway

The degradation of this compound in soil is a two-stage process initiated by the rapid hydrolysis of the thioester bond, followed by the microbial degradation of the resulting MCPA molecule.

Stage 1: Hydrolysis of this compound to MCPA

Upon application to soil, this compound is rapidly hydrolyzed to its corresponding carboxylic acid, 2-methyl-4-chlorophenoxyacetic acid (MCPA)[1][2]. This initial conversion is a crucial activation step, as MCPA is the phytotoxically active form of the herbicide. The hydrolysis can be both a chemical and biologically mediated process, though the rate is generally fast under typical soil conditions.

Stage 2: Microbial Degradation of MCPA

The subsequent degradation of MCPA is predominantly a biological process driven by soil microorganisms[3]. The primary pathway for MCPA degradation involves the cleavage of the ether linkage, a reaction catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene, which is found in various soil bacteria[3].

The key steps in the microbial degradation of MCPA are:

  • Initial Cleavage: The tfdA gene product facilitates the initial cleavage of the ether bond of MCPA, leading to the formation of 4-chloro-2-methylphenol (MCP) as the major metabolite[3].

  • Further Degradation of MCP: MCP is further degraded by soil microorganisms.

  • Alternative Pathway: A secondary, minor degradation pathway involves the hydroxylation of the methyl group of MCPA, resulting in the formation of cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid).

The overall degradation pathway is influenced by various environmental factors, including soil type, temperature, moisture content, and the abundance and activity of the microbial population.

Quantitative Data on Degradation

The persistence of MCPA in soil is typically characterized by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The half-life of MCPA can vary significantly depending on environmental conditions.

ParameterSoil Type/ConditionValueReference
This compound Degradation
Aerobic Soil Metabolism (DT50)Not SpecifiedVery short (rapid hydrolysis to MCPA)
MCPA Degradation (Half-life - DT50)
Sandy Loam1.30 - 3.49 days
Clayey Soil (surface layer)~5 days
Chernozem2.2 days
Regosol11.7 days
Sandy Soil (Ap horizon, 25°C)6.9 days
Loamy Soil (Ap horizon, 25°C)1.5 - 6.9 days
Loess Soil (Ap horizon, 25°C)1.5 - 6.9 days
Various Agricultural Soils1.5 - 16 days
General Field Half-life14 days to 1 month
MCPA Metabolite Formation
4-chloro-2-methylphenol (MCP)Clayey SoilPeak concentration at day 8

Experimental Protocols

Investigating the degradation of this compound in soil typically involves soil microcosm studies coupled with analytical chemistry techniques to quantify the parent compound and its metabolites over time.

Soil Microcosm Study

This protocol outlines a typical laboratory experiment to assess the degradation of this compound in soil.

Objective: To determine the rate of degradation of this compound and the formation of its metabolites in a controlled soil environment.

Materials:

  • Fresh agricultural topsoil (0-15 cm depth)

  • This compound analytical standard

  • MCPA analytical standard

  • 4-chloro-2-methylphenol (MCP) analytical standard

  • Organic solvent (e.g., acetone or methanol)

  • Glass jars or beakers for microcosms

  • Incubator

  • Analytical balance

  • Sieve (2 mm)

Procedure:

  • Soil Preparation:

    • Collect fresh soil from the field of interest.

    • Air-dry the soil to a friable consistency and pass it through a 2 mm sieve to ensure homogeneity.

    • Characterize the soil for key properties such as pH, organic matter content, and texture.

    • Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity) to facilitate microbial activity.

  • Microcosm Setup:

    • Weigh a known amount of the prepared soil (e.g., 100 g) into each microcosm container.

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Spike the soil in each microcosm with the this compound stock solution to achieve the desired concentration. Ensure even distribution by thorough mixing.

    • Prepare control microcosms treated only with the solvent.

    • Allow the solvent to evaporate in a fume hood.

    • Cover the microcosms with a breathable material (e.g., perforated aluminum foil) to allow gas exchange while minimizing moisture loss.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

    • Maintain soil moisture throughout the experiment by periodically adding deionized water.

  • Sampling:

    • Destructively sample replicate microcosms at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, 28 days).

    • At each time point, collect the entire soil sample from each replicate for extraction and analysis.

Extraction of MCPA and Metabolites from Soil

This protocol describes a general method for extracting MCPA and its primary metabolite, MCP, from soil samples.

Materials:

  • Soil samples from the microcosm study

  • Extraction solvent (e.g., methanol, acetonitrile, or a mixture with water and acid/base)

  • Centrifuge tubes

  • Vortex mixer

  • Mechanical shaker

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Extraction:

    • Weigh a subsample of soil (e.g., 10-20 g) into a centrifuge tube.

    • Add a measured volume of the extraction solvent (e.g., 20-40 mL). The choice of solvent may vary; for example, acidified methanol can be effective. Alternatively, an alkaline extraction can be used.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the tubes on a mechanical shaker for a defined period (e.g., 30-60 minutes).

    • Centrifuge the samples to separate the soil from the extract.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the soil pellet for exhaustive recovery.

    • Combine the supernatants.

  • Clean-up (Optional but Recommended):

    • The combined extract may be cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. C18 cartridges are commonly used for this purpose.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the quantification of MCPA and its metabolites.

4.3.1. HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Typical Conditions:

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water (e.g., with acetic or phosphoric acid). A common mobile phase is a gradient of acetonitrile and 0.25% phosphoric acid.

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Detection Wavelength: 228 nm or 275 nm are commonly used for MCPA.

  • Injection Volume: 10-20 µL.

4.3.2. GC-MS Analysis (after derivatization)

Since MCPA and its acidic metabolites are not sufficiently volatile for direct GC analysis, a derivatization step is required to convert them into more volatile esters.

Derivatization:

  • Common derivatizing agents include diazomethane or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for pesticide analysis (e.g., DB-5ms)

Typical Conditions:

  • Injector Temperature: 250-280°C

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60-80°C and ramping up to 280-300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron impact (EI) ionization with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Visualizations

Degradation Pathway

MCPA_Thioethyl_Degradation_Pathway cluster_soil Soil Environment MCPA_Thioethyl This compound MCPA MCPA (2-methyl-4-chlorophenoxyacetic acid) MCPA_Thioethyl->MCPA Rapid Hydrolysis (Chemical/Biological) MCP MCP (4-chloro-2-methylphenol) MCPA->MCP Microbial Degradation (tfdA gene mediated) Cloxyfonac Cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid) MCPA->Cloxyfonac Microbial Hydroxylation (Minor Pathway) Further_Degradation Further Degradation Products (e.g., CO2, H2O, biomass) MCP->Further_Degradation Microbial Mineralization

Caption: The degradation pathway of this compound in soil.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Degradation Study Soil_Collection 1. Soil Collection and Preparation Microcosm_Setup 2. Microcosm Setup and Spiking Soil_Collection->Microcosm_Setup Incubation 3. Incubation Microcosm_Setup->Incubation Sampling 4. Time-course Sampling Incubation->Sampling Extraction 5. Solvent Extraction Sampling->Extraction Cleanup 6. Solid-Phase Extraction (Clean-up) Extraction->Cleanup Analysis 7. Analytical Quantification (HPLC or GC-MS) Cleanup->Analysis Data_Analysis 8. Data Analysis (Degradation Kinetics) Analysis->Data_Analysis

Caption: A typical experimental workflow for studying this compound degradation in soil.

Conclusion

The degradation of this compound in soil is a relatively rapid process, initiated by its hydrolysis to MCPA, which is then subject to microbial degradation. The rate of this degradation is highly dependent on soil and environmental conditions. Understanding this pathway and the factors that influence it is essential for the environmental risk assessment of this herbicide. The experimental protocols and data presented in this guide provide a framework for researchers to conduct further studies and refine our understanding of the environmental fate of this compound.

References

Bioavailability and Translocation of MCPA-thioethyl in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MCPA-thioethyl is a selective, systemic, post-emergence herbicide belonging to the phenoxyalkanoic acid class. It functions as a pro-herbicide, being rapidly converted within susceptible plant species to its active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA). This guide provides a comprehensive overview of the bioavailability and translocation of this compound in plants. It synthesizes available data on its uptake, metabolism, and movement within the plant, outlines detailed experimental protocols for its study, and presents visual representations of key pathways and workflows. While specific quantitative data for the thioethyl ester is limited in publicly available literature, this guide extrapolates from studies on MCPA and other phenoxy herbicide esters to provide a thorough understanding of its expected behavior.

Introduction: From Pro-Herbicide to Active Compound

This compound is applied as an ester to enhance its uptake into plants. Its lipophilic nature facilitates penetration of the waxy plant cuticle, a significant barrier to more polar compounds.[1] Once inside the plant tissue, esterases rapidly hydrolyze the thioester bond, releasing the active herbicidal compound, MCPA.

The herbicidal activity of MCPA stems from its action as a synthetic auxin.[2] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and growth, ultimately causing vascular tissue damage and plant death in susceptible broadleaf species.[3]

Bioavailability and Uptake

The bioavailability of this compound is primarily determined by its formulation and the physiological characteristics of the target plant. As an ester, it possesses greater lipophilicity compared to salt formulations, which generally leads to more efficient foliar uptake.[1]

Quantitative Analysis of Uptake

Table 1: Comparative Uptake of [¹⁴C]MCPA in Various Plant Species

Plant Species Biotype Time After Treatment (h) [¹⁴C]MCPA Absorbed (% of Applied)
Galeopsis tetrahit (Hemp-nettle) Susceptible (S) 72 54
Galeopsis tetrahit (Hemp-nettle) Resistant (R) 72 54
Amaranthus powellii (Green pigweed) Susceptible (S) 72 Not significantly different from R

| Amaranthus powellii (Green pigweed) | Resistant (R) | 72 | Not significantly different from S |

Note: Data extrapolated from studies on MCPA. The uptake of this compound is expected to be similar or higher.

Translocation in Plants

Following uptake and conversion to MCPA, the herbicide is translocated throughout the plant via both the xylem and phloem to areas of active growth, primarily the meristems.[4] The efficiency of translocation is a critical factor in the herbicide's efficacy.

Quantitative Analysis of Translocation

The distribution of MCPA within the plant varies between species and can be a mechanism of resistance. The following table details the translocation of radiolabeled MCPA in susceptible and resistant biotypes of Galeopsis tetrahit.

Table 2: Translocation of [¹⁴C]MCPA in Susceptible and Resistant Galeopsis tetrahit 72 Hours After Treatment

Plant Part Susceptible (% of Absorbed) Resistant (% of Absorbed)
Treated Leaf 42 55
Apical Meristem 13 6
Rest of Shoot 7 7

| Roots | 38 | 32 |

Note: Data is for MCPA. The translocation pattern of MCPA derived from this compound is expected to be identical.

Metabolism of this compound and MCPA

The primary metabolic event for this compound is its rapid hydrolysis to MCPA. The active MCPA molecule can then undergo further metabolism within the plant. The primary routes of MCPA detoxification involve hydroxylation of the aromatic ring and conjugation with sugars or amino acids. A major metabolite is 4-chloro-2-methylphenol (MCP).

Experimental Protocols

The study of the bioavailability and translocation of this compound in plants typically involves the use of radiolabeled compounds. The following protocols are based on established methodologies for studying phenoxy herbicides.

Radiolabeled Herbicide Application and Uptake Analysis
  • Preparation of Treatment Solution: Synthesize [¹⁴C]-MCPA-thioethyl, labeled on the phenyl ring or another stable position. Dissolve the radiolabeled compound in a suitable solvent and mix with a commercial formulation of this compound to the desired concentration. A surfactant may be included to improve leaf wetting.

  • Plant Material: Grow test plants in a controlled environment (greenhouse or growth chamber) to a specified growth stage (e.g., three to four true leaves).

  • Application: Using a microsyringe, apply a precise volume (e.g., 1-10 µL) of the [¹⁴C]-MCPA-thioethyl solution to a specific leaf of each plant.

  • Harvesting: Harvest plants at predetermined time points (e.g., 6, 24, 48, 72 hours) after treatment.

  • Leaf Washing: Wash the treated leaf with a solvent mixture (e.g., acetone:water, 1:1 v/v) to remove any unabsorbed herbicide from the leaf surface.

  • Quantification of Unabsorbed Herbicide: Analyze the leaf wash using liquid scintillation spectrometry (LSS) to determine the amount of unabsorbed [¹⁴C]-MCPA-thioethyl.

  • Calculation of Uptake: The amount of absorbed herbicide is calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash. Uptake is typically expressed as a percentage of the total applied radioactivity.

Translocation Analysis
  • Plant Sectioning: Following the leaf wash, dissect the plant into different parts: treated leaf, shoot above the treated leaf (including the apical meristem), shoot below the treated leaf, and roots.

  • Combustion and Quantification: Dry and weigh each plant section. Combust the dried tissue in a biological oxidizer. Trap the resulting [¹⁴C]O₂ in a scintillation cocktail and quantify the radioactivity using LSS.

  • Calculation of Translocation: Express the radioactivity in each plant part as a percentage of the total absorbed radioactivity.

Metabolism Analysis
  • Extraction: Homogenize fresh or frozen plant tissues in a suitable solvent system (e.g., acetonitrile:water with 1% acetic acid) to extract this compound, MCPA, and their metabolites.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Identification and Quantification: Identify and quantify the parent compound (this compound), the active form (MCPA), and any metabolites by comparing their retention times and mass spectra to those of authentic standards.

Visualizations

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key pathways and workflows.

G cluster_0 Bioactivation of this compound cluster_1 Mode of Action This compound This compound MCPA (Active Herbicide) MCPA (Active Herbicide) This compound->MCPA (Active Herbicide) Plant Esterases (Hydrolysis) Auxin Receptors Auxin Receptors MCPA (Active Herbicide)->Auxin Receptors Binds to Uncontrolled Growth Uncontrolled Growth Auxin Receptors->Uncontrolled Growth Leads to Plant Death Plant Death Uncontrolled Growth->Plant Death Results in

Caption: Bioactivation and mode of action of this compound.

G Application of [¹⁴C]this compound to Leaf Application of [¹⁴C]this compound to Leaf Harvest at Time Points Harvest at Time Points Application of [¹⁴C]this compound to Leaf->Harvest at Time Points Leaf Wash Leaf Wash Harvest at Time Points->Leaf Wash Plant Sectioning Plant Sectioning Harvest at Time Points->Plant Sectioning Quantification (LSS) Quantification (LSS) Leaf Wash->Quantification (LSS) Combustion & Quantification (LSS) Combustion & Quantification (LSS) Plant Sectioning->Combustion & Quantification (LSS) Uptake Calculation Uptake Calculation Quantification (LSS)->Uptake Calculation Translocation Calculation Translocation Calculation Combustion & Quantification (LSS)->Translocation Calculation

Caption: Experimental workflow for uptake and translocation studies.

G cluster_0 Plant Surface cluster_1 Within Plant Foliar Application\n(this compound) Foliar Application (this compound) This compound This compound Foliar Application\n(this compound)->this compound Uptake Cuticle Cuticle Plant Interior Plant Interior MCPA MCPA This compound->MCPA Hydrolysis Metabolites Metabolites MCPA->Metabolites Metabolism Xylem/Phloem Transport Xylem/Phloem Transport MCPA->Xylem/Phloem Transport Enters Meristems (Sink Tissues) Meristems (Sink Tissues) Xylem/Phloem Transport->Meristems (Sink Tissues) Translocates to

Caption: Pathway of this compound from application to target site.

Conclusion

This compound serves as an effective pro-herbicide, with its ester formulation facilitating enhanced foliar uptake. Upon entering the plant, it is rapidly converted to the active MCPA acid, which is then translocated to the meristematic tissues to exert its herbicidal effect. While specific quantitative data for this compound is limited, the principles of phenoxy herbicide behavior, combined with data from MCPA studies, provide a robust framework for understanding its bioavailability and translocation. Further research focusing specifically on the kinetics of this compound hydrolysis and the translocation of the intact ester would provide a more complete picture of its behavior in plants.

References

The Unseen Ripple: A Technical Guide to the Toxicological Effects of MCPA-thioethyl on Non-Target Aquatic Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the toxicological effects of MCPA-thioethyl, a phenoxy herbicide, on non-target aquatic ecosystems. Designed for researchers, scientists, and environmental professionals, this document synthesizes available ecotoxicological data, outlines standardized experimental methodologies, and illustrates key biological pathways and processes. As specific toxicological data for this compound is limited for certain aquatic species, this guide incorporates data from other ester forms of MCPA, such as MCPA 2-ethylhexyl ester (2-EHE), to provide a broader risk perspective. Ester forms of MCPA are generally considered more toxic to aquatic organisms than their acid or salt counterparts.[1][2]

Introduction to this compound

This compound (S-ethyl (4-chloro-2-methylphenoxy)ethanethioate) is a selective, systemic herbicide and plant growth regulator used to control broadleaf weeds.[3] Like other phenoxy herbicides, its mode of action in target plants is as a synthetic auxin, mimicking natural plant hormones to induce uncontrolled growth and eventual death.[3] Its application in agriculture raises concerns about its potential entry into aquatic environments through runoff and spray drift, and the subsequent impact on non-target organisms. In the environment, ester forms of MCPA, including this compound, are known to hydrolyze to the parent MCPA acid.[4]

Quantitative Toxicity Data

The acute toxicity of this compound and other MCPA formulations varies significantly across different aquatic trophic levels. Generally, aquatic plants and algae exhibit the highest sensitivity, which is consistent with the herbicide's intended mode of action. Fish and aquatic invertebrates are also susceptible, particularly to the more potent ester formulations. The available quantitative data is summarized below.

Table 1: Acute Toxicity of this compound to Freshwater Fish
SpeciesExposure DurationEndpointConcentration (mg/L)Reference
Temperate Freshwater Fish96 hoursLC500.085

LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population.

Table 2: Acute Toxicity of MCPA Esters and Salts to Freshwater Invertebrates
SpeciesSubstanceExposure DurationEndpointConcentration (mg/L)Reference
Daphnia magnaMCPA 2-EHE48 hoursEC500.28
Daphnia magnaMCPA DMA salt48 hoursEC50>230

EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect (e.g., immobilization) in 50% of the test population. Note: Specific EC50 data for this compound on aquatic invertebrates is not readily available. Data for MCPA 2-EHE is presented as a proxy for a toxic ester formulation.

Table 3: Toxicity of MCPA Formulations to Aquatic Plants and Algae
SpeciesSubstanceExposure DurationEndpointConcentration (mg/L)Reference
Lemna gibba (Duckweed)MCPA 2-EHE14 daysEC50 (frond density)0.13
Lemna gibba (Duckweed)MCPA acid14 daysEC50 (frond density)0.17
Selenastrum capricornutum (Green Alga)MCPA 2-EHE5 daysEC50 (cell density)0.25
Navicula pelliculosa (Diatom)MCPA 2-EHE5 daysLOEC0.077

LOEC (Lowest Observed Effect Concentration): The lowest concentration at which a statistically significant effect is observed. Note: Specific toxicity data for this compound on aquatic plants and algae is not readily available. Data for other MCPA formulations is presented for comparison.

Mechanism of Action

Primary Mechanism in Aquatic Plants

The primary mode of action of MCPA and its derivatives in susceptible plants is the disruption of normal hormonal processes. As a synthetic auxin, it causes rapid, uncoordinated, and unsustainable cell growth, ultimately leading to the death of the plant. This process involves influencing the levels of RNA and DNA polymerase and other enzymes critical for normal development.

Toxicological Effects in Non-Target Animals

While the herbicidal mechanism is well-understood, the specific mode of action in aquatic animals is less defined. For non-target fauna such as fish and invertebrates, the toxicity of phenoxy herbicides is not related to auxin disruption. High concentrations can lead to mortality, while sublethal exposures may cause a range of adverse effects. Reports from human poisoning cases suggest that uncoupled oxidative phosphorylation could be a potential mechanism of toxicity in animals. This process disrupts cellular energy metabolism, leading to a cascade of detrimental effects.

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across studies.

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test evaluates the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

  • Test Organism: A recommended fish species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Duration: 96 hours.

  • Method: Fish are exposed to a range of at least five concentrations of the test substance in a static, semi-static, or flow-through system. A control group is maintained in clean water.

  • Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Water quality parameters such as pH, temperature, and dissolved oxygen are monitored throughout the test.

  • Endpoint: The LC50 is calculated using appropriate statistical methods, determining the concentration that is lethal to 50% of the test fish.

Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, using the immobilization of Daphnia magna as the endpoint.

  • Test Organism: Daphnia magna, juvenile daphnids less than 24 hours old.

  • Test Duration: 48 hours.

  • Method: Daphnids are exposed to at least five concentrations of the test substance in a static system.

  • Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

  • Endpoint: The EC50, the concentration that results in the immobilization of 50% of the daphnids, is calculated for the 48-hour exposure period.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater microalgae or cyanobacteria.

  • Test Organism: A recommended species of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.

  • Test Duration: 72 hours.

  • Method: Exponentially growing algal cultures are exposed to at least five concentrations of the test substance in a batch culture system under continuous fluorescent illumination.

  • Observations: Algal growth, typically measured by cell density, is monitored at 24, 48, and 72 hours.

  • Endpoint: The EC50 for growth inhibition is calculated, representing the concentration that reduces the growth rate by 50% relative to the control cultures.

Visualizations: Pathways and Processes

Environmental Fate and Trophic Level Impact

This compound, upon entering an aquatic system, undergoes hydrolysis to form the more persistent MCPA acid. Both the original ester and the resulting acid can impact various trophic levels within the ecosystem.

cluster_environment Aquatic Environment cluster_organisms Non-Target Organisms MCPA_Thioethyl This compound (Ester Form) MCPA_Acid MCPA Acid MCPA_Thioethyl->MCPA_Acid Hydrolysis Algae Algae & Macrophytes MCPA_Thioethyl->Algae High Toxicity Invertebrates Aquatic Invertebrates MCPA_Thioethyl->Invertebrates High Toxicity Fish Fish MCPA_Thioethyl->Fish High Toxicity (0.085 mg/L LC50) MCPA_Acid->Algae Moderate Toxicity MCPA_Acid->Invertebrates Low Toxicity MCPA_Acid->Fish Low to Moderate Toxicity

Environmental fate and impact of this compound.
Experimental Workflow for Aquatic Toxicity Testing

The process of determining the ecotoxicological impact of a substance like this compound follows a structured workflow, from test preparation to data analysis.

cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_analysis Data Analysis Phase A Culture Test Organisms (Fish, Daphnia, Algae) C Set up Test Vessels (Aquaria, Beakers) A->C B Prepare Test Substance Concentrations B->C D Introduce Organisms to Test Solutions C->D E Incubate under Controlled Conditions (24-96 hours) D->E F Record Endpoints (Mortality, Immobilization, Growth) E->F G Statistical Analysis (Probit, etc.) F->G H Calculate LC50 / EC50 G->H

Generalized workflow for aquatic toxicity studies.
Synthetic Auxin Signaling Pathway in Plants

MCPA acts as a synthetic auxin, leading to the overexpression of auxin-responsive genes. This diagram illustrates the simplified signaling cascade that results in uncontrolled plant growth.

MCPA MCPA Receptor Auxin Receptor (e.g., TIR1) MCPA->Receptor Binds Repressor Aux/IAA Repressor Proteins Receptor->Repressor Targets for Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Cell Growth Genes->Growth Leads to

Simplified MCPA signaling pathway in plants.

References

The Dawn of Selective Weed Control: A Technical Guide to the Discovery and Historical Development of Phenoxy Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of phenoxy herbicides, a class of compounds that revolutionized agriculture and introduced the era of selective chemical weed control. First synthesized in the early 1940s, these synthetic auxins, most notably 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), offered an unprecedented ability to control broadleaf weeds in monocotyledonous crops such as cereals and corn.[1][2] This document traces the timeline of their discovery, details their chemical synthesis, elucidates their mechanism of action at the molecular level, and presents key experimental protocols that were instrumental in their development and characterization. Quantitative data on prominent phenoxy herbicides are summarized for comparative analysis. This guide serves as an in-depth resource on the genesis and evolution of this historically significant class of herbicides.

A Pivotal Discovery in Wartime: Historical Development

The emergence of phenoxy herbicides was a landmark achievement during World War II, driven by the need to increase crop yields.[3] Research in the United States and Great Britain independently led to the discovery of the herbicidal properties of these synthetic plant growth regulators.[4]

In 1941, R. Pokorny described the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D).[5] Shortly after, its potential as a plant growth regulator was recognized in 1942. Concurrently, a team at Imperial Chemical Industries (ICI) in Britain, led by W.G. Templeman, was investigating compounds that could selectively inhibit weed growth without harming cereal crops. Their research led to the synthesis of MCPA (2-methyl-4-chlorophenoxyacetic acid).

The first publications detailing the herbicidal activity of this class of compounds appeared in 1945 by Slade, Templeman, and Sexton. By 1946, 2,4-D was commercially released, marking the advent of the first successful selective herbicide. ICI also began marketing MCPA to UK farmers in the same year. The adoption of these herbicides was rapid, and by the mid-1950s, they were in widespread use in agriculture.

This initial success spurred further research, leading to the development of other phenoxy herbicides, including:

  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another potent phenoxy herbicide, though its production has largely ceased due to concerns over contamination with dioxins during its manufacturing process.

  • Mecoprop, Dichlorprop, and Fenoprop: These are analogues of MCPA, 2,4-D, and 2,4,5-T, respectively, with an added methyl group that creates a chiral center. The herbicidal activity is primarily found in the (2R)-isomer.

  • 2,4-DB and MCPB: These are phenoxybutyric acid derivatives that act as propesticides. In susceptible plants, they are converted into the active forms, 2,4-D and MCPA, respectively.

The development of phenoxy herbicides transformed agricultural practices, providing an efficient and cost-effective method for managing broadleaf weeds and significantly boosting crop productivity.

G cluster_1940s 1940s: Discovery and Commercialization cluster_1950s 1950s: Expansion and New Derivatives cluster_later Later Developments 1941 1941: Synthesis of 2,4-D described by Pokorny 1942 1942: 2,4-D's plant growth regulator properties shown 1941->1942 1945 1945: First scientific publication on phenoxy herbicides 1942->1945 1946 1946: Commercial introduction of 2,4-D and MCPA 1945->1946 Mid-1950s Mid-1950s: Widespread agricultural use of phenoxy herbicides 1946->Mid-1950s Derivatives Development of analogues like Mecoprop, Dichlorprop, and Fenoprop Mid-1950s->Derivatives Propesticides Introduction of propesticides like 2,4-DB and MCPB Derivatives->Propesticides 2,4,5-T Production of 2,4,5-T ceases due to dioxin concerns Propesticides->2,4,5-T

Caption: A timeline of the key milestones in the development of phenoxy herbicides.

Chemical Synthesis of Phenoxy Herbicides

The synthesis of phenoxy herbicides is primarily achieved through a Williamson ether synthesis, which involves the reaction of a phenoxide with an organohalide.

Synthesis of 2,4-D

2,4-D is commonly synthesized by the condensation of 2,4-dichlorophenol with monochloroacetic acid in a strongly alkaline medium.

The process can be broken down into the following steps:

  • Phenol Neutralization: 2,4-dichlorophenol is neutralized with sodium hydroxide to form sodium 2,4-dichlorophenate.

  • Sodium Monochloroacetate (NaMCA) Production: Monochloroacetic acid is reacted with sodium hydroxide to produce sodium monochloroacetate.

  • Condensation: The sodium 2,4-dichlorophenate and sodium monochloroacetate are then reacted under heat to form the sodium salt of 2,4-D.

  • Acidification: The sodium salt of 2,4-D is acidified with a strong acid, such as hydrochloric acid, to precipitate the 2,4-D free acid.

An alternative method involves the chlorination of phenoxyacetic acid. However, this can lead to a higher content of impurities.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A 2,4-Dichlorophenol D Sodium 2,4-Dichlorophenate A->D + NaOH B Monochloroacetic Acid E Sodium Monochloroacetate B->E + NaOH C Sodium Hydroxide (NaOH) F Sodium Salt of 2,4-D D->F + Sodium Monochloroacetate (Condensation) E->F G 2,4-D (Acid form) F->G + HCl (Acidification)

Caption: Chemical synthesis pathway for 2,4-D.
Synthesis of MCPA

The synthesis of MCPA follows a similar principle. It is synthesized from 2-methyl-4-chlorophenol by reacting it with chloroacetic acid in the presence of a base.

Mechanism of Action: Mimicking a Natural Hormone

Phenoxy herbicides are synthetic auxins, meaning they mimic the action of the natural plant hormone indole-3-acetic acid (IAA). While at low concentrations they can stimulate plant growth, at the high concentrations used for herbicidal purposes, they cause uncontrolled and disorganized growth in susceptible plants, leading to their death. This is often described as "growing to death".

The selectivity of phenoxy herbicides is a key feature of their utility. They are highly effective against broadleaf (dicotyledonous) weeds while leaving monocotyledonous crops like wheat, corn, and rice relatively unharmed.

The molecular mechanism of action involves the following key steps:

  • Perception and Binding: Synthetic auxins are recognized by a family of F-box proteins that function as auxin receptors, primarily the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.

  • Formation of a Co-receptor Complex: The binding of the auxin herbicide to the TIR1/AFB receptor promotes the formation of a co-receptor complex with transcriptional repressor proteins known as Aux/IAA proteins.

  • Ubiquitination and Degradation: This complex formation targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.

  • Gene Activation: The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors. These ARFs then activate the expression of numerous auxin-responsive genes.

  • Physiological Disruption: The overexpression of these genes leads to a cascade of physiological disruptions, including rapid cell division and elongation, epinasty (downward bending of leaves), and the production of ethylene and abscisic acid, ultimately resulting in the death of the plant.

G cluster_cell Plant Cell Auxin Phenoxy Herbicide (Synthetic Auxin) Receptor TIR1/AFB Receptor Auxin->Receptor SCF SCF Complex Receptor->SCF promotes binding to AuxIAA Aux/IAA Repressor ARF ARF (Auxin Response Factor) AuxIAA->ARF represses AuxIAA->SCF Proteasome 26S Proteasome AuxIAA->Proteasome degraded by Genes Auxin-Responsive Genes ARF->Genes activates SCF->AuxIAA ubiquitinates Proteasome->ARF releases Response Uncontrolled Growth, Plant Death Genes->Response

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Quantitative Data Summary

The following table summarizes key information for some of the most prominent phenoxy herbicides.

Common NameChemical NameCAS NumberChemical FormulaMolecular Weight ( g/mol )Year Introduced
2,4-D (2,4-dichlorophenoxy)acetic acid94-75-7C₈H₆Cl₂O₃221.041946
MCPA (4-chloro-2-methylphenoxy)acetic acid94-74-6C₉H₉ClO₃200.621945
2,4,5-T (2,4,5-trichlorophenoxy)acetic acid93-76-5C₈H₅Cl₃O₃255.48~1948
Dichlorprop 2-(2,4-dichlorophenoxy)propionic acid120-36-5C₉H₈Cl₂O₃235.061950s
Mecoprop 2-(4-chloro-2-methylphenoxy)propionic acid93-65-2C₁₀H₁₁ClO₃214.641950s
2,4-DB 4-(2,4-dichlorophenoxy)butyric acid94-82-6C₁₀H₁₀Cl₂O₃249.091950s

Key Experimental Protocols

Protocol for the Synthesis of 2,4-D

Objective: To synthesize 2,4-dichlorophenoxyacetic acid from 2,4-dichlorophenol and chloroacetic acid.

Materials:

  • 2,4-dichlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Reaction vessel with reflux condenser and stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH paper

Methodology:

  • Preparation of Sodium Chloroacetate: In the reaction vessel, dissolve a specific molar equivalent of chloroacetic acid in water. Slowly add an equimolar amount of NaOH solution while stirring and cooling to control the exothermic reaction.

  • Preparation of Sodium 2,4-Dichlorophenate: In a separate vessel, dissolve one molar equivalent of 2,4-dichlorophenol in an aqueous solution containing one molar equivalent of NaOH.

  • Condensation Reaction: Add the sodium chloroacetate solution to the sodium 2,4-dichlorophenate solution in the reaction vessel. Heat the mixture to reflux (approximately 100-110°C) with continuous stirring for 2-4 hours.

  • Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated HCl with stirring until the pH of the solution reaches approximately 2-3. This will precipitate the 2,4-D as a solid.

  • Isolation and Purification: Collect the precipitated 2,4-D by vacuum filtration. Wash the solid with cold deionized water to remove any unreacted starting materials and salts.

  • Drying: Dry the purified 2,4-D product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol for Greenhouse Bioassay of Herbicidal Efficacy

Objective: To evaluate the herbicidal efficacy of a phenoxy herbicide on a susceptible broadleaf weed species.

Materials:

  • Seeds of a susceptible plant species (e.g., Arabidopsis thaliana or mustard)

  • Potting soil mix

  • Pots or trays

  • Phenoxy herbicide stock solution

  • Surfactant

  • Spray chamber or handheld sprayer

  • Growth chamber or greenhouse with controlled environmental conditions

  • Ruler and/or biomass scale

Methodology:

  • Plant Growth: Sow seeds in pots filled with potting mix and grow them in a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle) until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Preparation: Prepare a series of herbicide dilutions from the stock solution. Include a non-ionic surfactant as recommended for the specific herbicide formulation. A control group should be prepared with water and surfactant only.

  • Herbicide Application: Randomly assign plants to different treatment groups. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

  • Post-Treatment Incubation: Return the treated plants to the growth chamber and observe them over a period of 7-21 days.

  • Data Collection: Assess herbicidal injury at regular intervals using a visual rating scale (e.g., 0% = no effect, 100% = plant death). At the end of the experiment, measure plant height and/or harvest the above-ground biomass and record the fresh or dry weight.

  • Data Analysis: Analyze the data to determine dose-response relationships and calculate values such as the GR₅₀ (the herbicide rate that causes a 50% reduction in growth).

G A 1. Plant Cultivation (e.g., Mustard seeds in pots) C 3. Herbicide Application (Spray at 2-4 leaf stage) A->C B 2. Herbicide Preparation (Serial dilutions + Surfactant) B->C D 4. Incubation (Controlled environment, 14-21 days) C->D E 5. Data Collection (Visual injury rating, Biomass measurement) D->E F 6. Data Analysis (Dose-response curve, GR50 calculation) E->F

Caption: Experimental workflow for a greenhouse herbicide bioassay.

Conclusion

The discovery of phenoxyalkanoic acid herbicides in the 1940s was a watershed moment in the history of agriculture. It ushered in the era of selective chemical weed control, leading to substantial increases in crop yields and transforming farming practices worldwide. From the initial synthesis of 2,4-D and MCPA to a deeper understanding of their auxin-mimicking mode of action, the development of this herbicide class has been a testament to the synergy between synthetic chemistry and plant physiology. Their legacy continues to influence modern agricultural science and the ongoing development of weed management strategies.

References

An In-depth Technical Guide to the Spectroscopic Analysis of MCPA-Thioethyl for Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of MCPA-thioethyl. This compound, or S-ethyl (4-chloro-2-methylphenoxy)ethanethioate, is a phenoxy herbicide. Its structural confirmation is critical for quality control, metabolism studies, and environmental monitoring. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification and characterization of this compound.

Chemical Structure and Properties

  • IUPAC Name: S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate[1]

  • Synonyms: this compound, Phenothiol

  • CAS Number: 25319-90-8[1]

  • Molecular Formula: C₁₁H₁₃ClO₂S[1]

  • Molecular Weight: 244.74 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while GC-MS data is experimentally derived, the NMR data is predicted based on the known chemical structure, as publicly available experimental spectra are not readily accessible.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.15d1HAromatic H (position 6)
~7.05dd1HAromatic H (position 5)
~6.70d1HAromatic H (position 3)
~4.60s2H-O-CH₂-C(O)S-
~2.90q2H-S-CH₂-CH₃
~2.25s3HAromatic -CH₃
~1.25t3H-S-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~195Thioester Carbonyl (-C(O)S-)
~155Aromatic C-O (position 1)
~130Aromatic C-Cl (position 4)
~129Aromatic C-H (position 5)
~128Aromatic C-CH₃ (position 2)
~125Aromatic C-H (position 6)
~113Aromatic C-H (position 3)
~68Methylene Carbon (-O-CH₂-)
~23Ethyl Methylene Carbon (-S-CH₂-)
~16Methyl Carbon (Aromatic -CH₃)
~14Ethyl Methyl Carbon (-CH₃)

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterValue
Kovats Retention Index (non-polar column) 1826, 1835
Molecular Ion (M⁺) m/z 244/246 (due to ³⁵Cl/³⁷Cl isotopes)
Key Fragmentation Ions (Predicted) m/z 215, 199, 141, 113, 63

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~1680-1700StrongC=O stretch (Thioester)
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch (CH₃ and CH₂)
~1600, ~1480Medium-WeakAromatic C=C skeletal vibrations
~1250StrongAryl-O-CH₂ stretch (asymmetric)
~1050MediumAryl-O-CH₂ stretch (symmetric)
~880-800StrongC-Cl stretch
~700-600Medium-WeakC-S stretch

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

  • Objective: To determine the proton and carbon framework of the molecule.

  • Sample Preparation:

    • Weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

  • Instrumentation and Parameters:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR:

      • Pulse sequence: Standard single pulse.

      • Spectral width: -2 to 12 ppm.

      • Number of scans: 16-64.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

      • Spectral width: 0 to 220 ppm.

      • Number of scans: 1024 or more, depending on concentration.

      • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.

  • Objective: To determine the molecular weight, elemental composition (presence of chlorine), and fragmentation pattern of the molecule, as well as its retention time for quantitative analysis.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or hexane at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

  • Instrumentation and Parameters:

    • Gas Chromatograph:

      • Injector: Split/splitless, operated in splitless mode at 250°C.

      • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

      • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: m/z 40-500.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M⁺) and its isotopic pattern, which will confirm the presence of one chlorine atom (M⁺ and M+2 peaks with an approximate ratio of 3:1).

    • Propose fragmentation pathways for the major fragment ions to further confirm the structure.

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation (Thin Film Method):

    • Place a small amount of solid this compound (a few milligrams) in a small vial.

    • Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.

    • Transfer a drop of the solution onto a salt plate (KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Instrumentation and Parameters:

    • Spectrometer: FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Mode: Transmittance or Absorbance.

  • Data Analysis:

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, C-Cl, C-S, aromatic C=C).

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

G Workflow for Structural Elucidation of this compound cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Confirmation Unknown_Compound Unknown Compound (this compound) MS Mass Spectrometry (GC-MS) Unknown_Compound->MS Analysis NMR NMR Spectroscopy (1H, 13C) Unknown_Compound->NMR Analysis IR Infrared Spectroscopy (FTIR) Unknown_Compound->IR Analysis MS_Data Molecular Weight Isotopic Pattern (Cl) Fragmentation MS->MS_Data NMR_Data Carbon-Hydrogen Framework Connectivity NMR->NMR_Data IR_Data Functional Groups (C=O, C-O, C-Cl, C-S) IR->IR_Data Structure Structure Elucidated MS_Data->Structure Combined Analysis NMR_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis

Caption: A logical workflow for the structural elucidation of this compound.

G Mass Spectrometry Fragmentation Pathway (Predicted) parent This compound [M]⁺˙ m/z 244/246 frag1 Loss of -CH₂CH₃ [M - C₂H₅]⁺ m/z 215 parent->frag1 - C₂H₅ frag2 Loss of -SC₂H₅ [M - SC₂H₅]⁺ m/z 199 parent->frag2 - SC₂H₅ frag3 [4-chloro-2-methylphenoxy]⁺ m/z 141 frag2->frag3 - COCH₂ frag4 [C₆H₄Cl]⁺ m/z 111/113 frag3->frag4 - OCH₂ frag5 [C₅H₅]⁺ m/z 65 frag4->frag5 - Cl

Caption: Predicted mass fragmentation pathway of this compound.

References

An In-depth Technical Guide on the Environmental Fate and Mobility of MCPA-thioethyl in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA-thioethyl is a phenoxy herbicide used for the selective control of broadleaf weeds.[1] Upon application to the soil, it undergoes transformation and transport processes that dictate its environmental persistence, potential for groundwater contamination, and overall ecological impact. Understanding the environmental fate and mobility of this compound is crucial for robust environmental risk assessments and the development of sustainable agricultural practices.

This technical guide provides a comprehensive overview of the current scientific understanding of the degradation, adsorption, and mobility of this compound in the soil environment. It includes a summary of key quantitative data, detailed experimental protocols for assessing its environmental behavior, and visual representations of its degradation pathway and common experimental workflows.

Environmental Fate of this compound in Soil

The environmental fate of this compound in soil is primarily governed by its rapid hydrolysis to its active form, MCPA (4-chloro-2-methylphenoxyacetic acid).[2] Subsequently, the fate of the parent compound is largely determined by the degradation, mobility, and bioavailability of MCPA. The key processes influencing the environmental fate are:

  • Degradation: The breakdown of the compound, primarily through microbial processes.

  • Adsorption-Desorption: The binding of the compound to soil particles, which affects its availability for degradation and transport.

  • Leaching: The downward movement of the compound through the soil profile with water.

Degradation

This compound is readily hydrolyzed in soil to form MCPA.[2] The subsequent degradation of MCPA is predominantly a biological process, catalyzed by soil microorganisms.[2] The primary metabolite of MCPA is 4-chloro-2-methylphenol.[1]

The rate of degradation is often expressed as a half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The degradation of MCPA in soil is generally rapid, with reported half-lives typically ranging from a few days to a couple of weeks. However, factors such as soil type, organic matter content, pH, temperature, and microbial activity can significantly influence the degradation rate. For instance, degradation is generally faster in soils with higher microbial activity and organic matter content.

Table 1: Degradation Half-life (DT50) of MCPA in Soil

Soil TypeDT50 (days)Reference
Chernozem2.2
Regosol11.7
Sandy Soil (Horizon A)Not specified (lag phase observed)
Sandy Soil (Horizon C)Not specified (lag phase observed)
Agricultural Soil (Beijing)3.22
Agricultural Soil (Tianjin)3.10
Agricultural Clayey Soil~5
Various Agricultural Soils4.5 - 7
Adsorption and Mobility

The mobility of this compound and its primary metabolite, MCPA, in soil is largely dependent on their adsorption to soil particles. Adsorption is the process by which molecules bind to the surface of soil solids, including clay minerals and organic matter. The strength of this binding is a key factor in determining whether the compound will be transported through the soil profile (leaching) or remain in the upper soil layers.

MCPA is an acidic herbicide and its adsorption is influenced by soil pH. In most agricultural soils, which have a slightly acidic to neutral pH, MCPA exists predominantly in its anionic form, which is more water-soluble and less strongly adsorbed to negatively charged soil colloids. Consequently, MCPA generally exhibits low adsorption and is considered to have a high potential for mobility.

The soil organic carbon-water partitioning coefficient (Koc) is a common measure of a chemical's tendency to be adsorbed by soil. A low Koc value indicates weak adsorption and high mobility. The GUS (Groundwater Ubiquity Score) leaching potential index is another indicator, with higher values suggesting a greater potential to leach into groundwater.

Table 2: Soil Adsorption and Mobility Parameters for MCPA

ParameterValueInterpretationReference
Koc (L/kg)54 - 118Low adsorption, high mobility
logKoc1.73 - 2.07Mobile
GUS Leaching Potential Index-0.51Low leachability
Kd (dm³/kg)0.2 - 1Weakly adsorbed

It is important to note that while the GUS index for this compound suggests low leachability, the high mobility of its primary and active metabolite, MCPA, indicates a potential risk of groundwater contamination under certain conditions.

Leaching

Leaching is the process of chemical transport through the soil profile with percolating water. Due to its weak adsorption, MCPA has the potential to leach into deeper soil layers and eventually reach groundwater. Studies have shown that the amount of MCPA leached can be significant, particularly in soils with low organic matter content and in situations with high rainfall or irrigation. For example, in one study, up to 56.9% of applied MCPA was leached in unamended soil. However, amending the soil with organic matter can significantly reduce leaching.

Experimental Protocols

The following sections outline the general methodologies used to assess the environmental fate and mobility of herbicides like this compound in soil. These protocols are based on established guidelines and common practices in the field.

Soil Collection and Characterization
  • Soil Sampling: Collect soil samples from the desired depth (e.g., 0-20 cm) from the experimental site. Multiple sub-samples should be collected and combined to create a representative composite sample.

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Soil Characterization: Analyze the soil for key physicochemical properties, including:

    • pH

    • Organic carbon content

    • Particle size distribution (sand, silt, clay content)

    • Cation exchange capacity (CEC)

    • Moisture content

Degradation Studies (Aerobic)
  • Incubation Setup: Weigh a known amount of fresh, sieved soil into incubation flasks.

  • Herbicide Application: Apply a solution of this compound (often radiolabeled for easier tracking) to the soil at a concentration relevant to field application rates.

  • Moisture Adjustment: Adjust the soil moisture to a specific level, typically 40-60% of its water-holding capacity.

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C). The flasks should be designed to allow for air exchange while minimizing water loss.

  • Sampling: At predetermined time intervals, remove replicate flasks for analysis.

  • Extraction: Extract the soil samples with an appropriate solvent (e.g., acetonitrile, methanol) to recover the parent compound and its metabolites.

  • Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentrations of this compound and its degradation products.

  • Data Analysis: Plot the concentration of the parent compound against time and use the data to calculate the degradation rate and the DT50 value.

Adsorption/Desorption Batch Equilibrium Studies
  • Equilibration: Place a small amount of soil (e.g., 2-5 g) into a series of centrifuge tubes.

  • Solution Addition: Add a known volume of a solution containing this compound at various concentrations to each tube. A background electrolyte solution (e.g., 0.01 M CaCl2) is typically used to maintain a constant ionic strength.

  • Shaking: Shake the tubes for a predetermined time (e.g., 24 hours) at a constant temperature to allow the system to reach equilibrium.

  • Centrifugation: Centrifuge the tubes to separate the soil from the solution.

  • Analysis: Analyze the supernatant for the concentration of this compound.

  • Adsorption Calculation: Calculate the amount of herbicide adsorbed to the soil by subtracting the amount remaining in the solution from the initial amount.

  • Isotherm Modeling: Plot the amount of adsorbed herbicide against the equilibrium concentration in the solution to generate an adsorption isotherm. The Freundlich or Langmuir models are commonly used to describe this relationship.

  • Desorption: After the adsorption phase, decant the supernatant and add a fresh background electrolyte solution to the soil. Shake for the same equilibration time, centrifuge, and analyze the supernatant to determine the amount of desorbed herbicide.

Column Leaching Studies
  • Column Packing: Pack a glass or stainless steel column with the test soil to a desired bulk density.

  • Pre-conditioning: Saturate the soil column with a background electrolyte solution from the bottom up to ensure uniform wetting and remove trapped air.

  • Herbicide Application: Apply a known amount of this compound to the top of the soil column.

  • Leaching: Apply a simulated rainfall or irrigation event by pumping the background electrolyte solution through the column at a constant flow rate.

  • Leachate Collection: Collect the leachate in fractions at regular intervals.

  • Analysis: Analyze the leachate fractions for the concentration of this compound and its metabolites.

  • Soil Sectioning: At the end of the experiment, a soil column can be sectioned into different depth increments.

  • Soil Extraction and Analysis: Extract the soil from each section and analyze it to determine the distribution of the herbicide within the soil profile.

Visualizations

Degradation Pathway of this compound

Degradation_Pathway MCPA_thioethyl This compound MCPA MCPA (4-chloro-2-methylphenoxyacetic acid) MCPA_thioethyl->MCPA Hydrolysis Metabolite 4-chloro-2-methylphenol MCPA->Metabolite Microbial Degradation Further_Degradation Further Degradation Products (e.g., CO2, water) Metabolite->Further_Degradation Microbial Degradation

Caption: Degradation pathway of this compound in soil.

Experimental Workflow for Soil Fate Studies

Experimental_Workflow cluster_prep Preparation cluster_studies Experimental Studies cluster_analysis Analysis Soil_Collection Soil Collection Soil_Characterization Soil Characterization (pH, OC, Texture) Soil_Collection->Soil_Characterization Degradation_Study Degradation Study (Aerobic Incubation) Soil_Characterization->Degradation_Study Adsorption_Study Adsorption/Desorption (Batch Equilibrium) Soil_Characterization->Adsorption_Study Leaching_Study Leaching Study (Column Experiment) Soil_Characterization->Leaching_Study Sample_Extraction Sample Extraction (Soil and Water) Degradation_Study->Sample_Extraction Adsorption_Study->Sample_Extraction Leaching_Study->Sample_Extraction Instrumental_Analysis Instrumental Analysis (HPLC, GC-MS) Sample_Extraction->Instrumental_Analysis Data_Analysis Data Analysis (DT50, Koc, Leaching %) Instrumental_Analysis->Data_Analysis

Caption: General experimental workflow for herbicide soil fate studies.

Conclusion

The environmental fate and mobility of this compound in soil are primarily driven by the behavior of its major and active metabolite, MCPA. MCPA is characterized by rapid microbial degradation and low adsorption to soil particles, leading to a high potential for mobility. While its degradation is relatively fast under favorable conditions, its mobility poses a risk of leaching into groundwater, particularly in soils with low organic matter content. A thorough understanding of these processes, obtained through standardized experimental protocols, is essential for the accurate environmental risk assessment and sustainable use of this herbicide. Further research focusing on the initial hydrolysis rates of this compound under various soil conditions would provide a more complete picture of its environmental behavior.

References

MCPA-thioethyl's role as a phenoxy herbicide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to MCPA-thioethyl as a Phenoxy Herbicide

Introduction

This compound, a member of the phenoxyacetic acid class of herbicides, is a selective and systemic herbicide used for the post-emergence control of broadleaf weeds.[1][2] Its chemical name is S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate.[3] Like other phenoxy herbicides, this compound functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible plant species.[1][4] It is primarily applied to control broadleaf weeds in cereal crops, pastures, orchards, and citrus groves.

This compound itself is a pro-herbicide that is rapidly hydrolyzed in soil and plants to its biologically active form, MCPA (4-chloro-2-methylphenoxyacetic acid). This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, mechanism of action, synthesis, toxicological profile, and environmental fate, intended for an audience of researchers and professionals in the agricultural and life sciences.

Chemical and Physical Properties

This compound is a synthetic organic compound with specific physicochemical properties that dictate its behavior in formulations and the environment. The properties of both the thioester and its active acid form, MCPA, are summarized below.

Table 1: Physicochemical Properties of this compound and MCPA

PropertyThis compoundMCPA (Active Acid)Reference(s)
IUPAC Name S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate(4-Chloro-2-methylphenoxy)acetic acid,
CAS Number 25319-90-894-74-6,
Molecular Formula C₁₁H₁₃ClO₂SC₉H₉ClO₃,
Molecular Weight 244.74 g/mol 200.62 g/mol ,
Melting Point 41.5 °C114 to 118 °C,
Boiling Point 345.9 °C at 760 mmHgNot applicable
Vapour Pressure 5.96E-05 mmHg at 25°CLow volatility,
LogP (Kow) 3.30690-
Solubility in Water Low (ester)825 mg/L (23 °C),

Mechanism of Action: Synthetic Auxin

This compound's herbicidal activity is exerted through its active metabolite, MCPA, which functions as a synthetic mimic of the plant hormone auxin. At supraoptimal concentrations, synthetic auxins disrupt normal plant growth and development, leading to plant death, particularly in susceptible dicotyledonous (broadleaf) weeds.

The core mechanism involves the perception of the auxin signal by a specific family of F-box proteins, primarily the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins. These proteins are part of an SCF (Skp1-Cullin-F-box) ubiquitin-ligase complex.

The signaling cascade proceeds as follows:

  • Binding: MCPA binds to the TIR1/AFB receptor protein.

  • Co-Receptor Recruitment: This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins, which act as co-receptors.

  • Ubiquitination & Degradation: The formation of the TIR1-MCPA-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF complex. The tagged repressor is then rapidly degraded by the 26S proteasome.

  • Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that were previously inhibited. These ARFs then activate the transcription of numerous auxin-responsive genes.

  • Phenotypic Response: The resulting over-expression of these genes leads to a cascade of physiological disruptions, including epinastic growth (stem and petiole twisting), cell division arrest, and ultimately, plant death.

MCPA_Signaling_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus MCPA MCPA TIR1 TIR1/AFB Receptor MCPA->TIR1 binds SCF SCF Complex TIR1->SCF part of AuxIAA Aux/IAA Repressor SCF->AuxIAA ubiquitinates AuxIAA->TIR1 binds to MCPA-TIR1 complex ARF ARF AuxIAA->ARF Proteasome 26S Proteasome AuxIAA->Proteasome targeted to DNA Auxin Response Element (ARE) ARF->DNA Genes Auxin-Responsive Genes DNA->Genes activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Genes->Uncontrolled_Growth leads to Degraded_AuxIAA Degraded Aux/IAA Proteasome->Degraded_AuxIAA degrades

Figure 1: Simplified signaling pathway of MCPA as a synthetic auxin.

Synthesis and Formulation

The commercial production of this compound is a concise two-step chemical process.

  • Acid Chloride Formation: The process begins with the conversion of MCPA acid (4-chloro-2-methylphenoxyacetic acid) to its corresponding acid chloride. This is typically achieved by reacting MCPA acid with thionyl chloride (SOCl₂) in a solvent such as toluene.

  • Thioesterification: The resulting MCPA acid chloride is then reacted with ethanethiol (CH₃CH₂SH) or its sodium salt. This nucleophilic substitution reaction, often carried out in dichloromethane in the presence of a base like triethylamine, forms the S-ethyl thioester, yielding this compound. The final product is purified by washing and vacuum distillation.

Herbicidal Efficacy

MCPA and its derivatives are effective against a wide range of annual and perennial broadleaf weeds. Efficacy is demonstrated through field trials, though specific quantitative data for this compound alone is limited in publicly available literature. A study on a pre-mixed formulation of florasulam and MCPA demonstrated high efficacy against several common weeds in wheat fields.

Table 2: Example Weed Control Efficacy with an MCPA-Containing Herbicide Mix

Weed SpeciesCommon NameControl Efficiency (%)
Melilotus officinalisYellow Sweet Clover91
Cousinia oxyacantha-95
Sonchus oleraceusCommon Sowthistle92
Hirschfeldia incanaShortpod Mustard100
Centaurea ibericaIberian Starthistle95
(Source: Data from a study on a Florasulam + MCPA pre-mix herbicide applied at 800 g/ha)

Experimental Protocols

Protocol for a Greenhouse Herbicidal Efficacy Assay

Objective: To determine the dose-dependent efficacy of this compound on a target broadleaf weed species (e.g., Sinapis arvensis - Wild Mustard).

Methodology:

  • Plant Cultivation: Grow the target weed species from seed in 10 cm pots filled with a standard potting mix. Cultivate in a greenhouse under controlled conditions (e.g., 22°C/18°C day/night, 16-hour photoperiod).

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent/surfactant system. Create a series of dilutions to achieve application rates ranging from 0 (control) to a rate expected to cause 100% mortality.

  • Herbicide Application: When plants reach the 3-5 leaf stage, apply the herbicide dilutions using a calibrated laboratory track sprayer designed to deliver a precise volume (e.g., 200 L/ha). Include a control group sprayed only with the solvent/surfactant solution.

  • Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent reduction in biomass compared to the control for each treatment level. Use probit or log-logistic regression analysis to determine the GR₅₀ value (the dose required to cause a 50% reduction in growth).

Protocol for Soil Residue Analysis by GC-MS

Objective: To quantify the concentration of this compound and its primary metabolite, MCPA, in a soil sample.

Methodology:

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Spike the sample with a known concentration of an appropriate deuterated internal standard (e.g., MCPA-d6).

    • Add 10 mL of acetonitrile (or ethyl acetate) as the extraction solvent.

  • Extraction:

    • Tightly cap the tube and shake vigorously for 5 minutes using a mechanical shaker.

    • Centrifuge the sample at ≥3000 rcf for 5 minutes to separate the soil from the solvent extract.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the supernatant to a clean-up tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄ (as used in the QuEChERS method).

    • Vortex for 1 minute and centrifuge for 5 minutes. This step removes interferences like fatty acids and organic acids.

  • Derivatization (for MCPA analysis):

    • Since MCPA is non-volatile, it requires derivatization prior to GC analysis. Evaporate an aliquot of the cleaned extract to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent (e.g., diazomethane or BF₃-Methanol) to convert the MCPA acid to its methyl ester.

  • GC-MS Analysis:

    • Transfer the final extract (containing this compound and the derivatized MCPA) to an autosampler vial.

    • Inject 1 µL into the GC-MS system.

    • GC Conditions (Typical):

      • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

      • Oven Program: Start at 70°C (2 min hold), ramp at 25°C/min to 150°C, then 10°C/min to 300°C (5 min hold).

    • MS Conditions (Typical):

      • Ionization: Electron Impact (EI)

      • Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the analyte and internal standard for accurate quantification.

  • Quantification: Create a calibration curve using standards prepared in a blank matrix extract. Quantify the analytes by comparing their peak areas to that of the internal standard.

Residue_Analysis_Workflow start Soil Sample Collection (Composite, ~500g) homogenize Homogenize & Weigh (10g) start->homogenize spike Spike with Internal Standard homogenize->spike extract Add Acetonitrile & Shake (5 min) spike->extract centrifuge1 Centrifuge (≥3000 rcf, 5 min) extract->centrifuge1 cleanup d-SPE Cleanup (PSA + MgSO4) centrifuge1->cleanup Supernatant centrifuge2 Vortex & Centrifuge cleanup->centrifuge2 derivatize Derivatize (for MCPA) (e.g., Methylation) centrifuge2->derivatize Clean Extract gcms GC-MS Analysis (SIM Mode) derivatize->gcms data Data Processing & Quantification gcms->data

Figure 2: Experimental workflow for soil residue analysis of this compound.

Toxicological Profile

The toxicological profile of this compound is considered along with its active metabolite, MCPA. The World Health Organization classifies MCPA as slightly hazardous.

Table 3: Summary of Toxicological Data

TestOrganismValueReference(s)
Acute Oral LD₅₀ Rat790 mg/kg (for this compound)
Acute Oral LD₅₀ Rat700 - 1160 mg/kg (for MCPA)
Acute Oral LD₅₀ Mouse550 - 800 mg/kg (for MCPA)
Acute Oral LD₅₀ Bobwhite Quail377 mg/kg (for MCPA)
Acute LC₅₀ (96h) Rainbow Trout117 - 232 mg/L (for MCPA)
GHS Hazard Statements -H302: Harmful if swallowedH373: May cause damage to organs through prolonged or repeated exposureH400: Very toxic to aquatic life

Environmental Fate

The environmental fate of this compound is characterized by its rapid transformation to MCPA, which is then subject to further degradation.

  • Hydrolysis and Degradation: this compound is non-persistent, with a reported soil aerobic degradation half-life (DT₅₀) of just 0.08 days. This indicates rapid hydrolysis to the parent MCPA acid. Esters of phenoxy herbicides are known to be readily hydrolyzed to their acidic forms in soil.

  • MCPA Degradation: The resulting MCPA acid is degraded by soil microorganisms. Its field half-life typically ranges from 7 to 60 days, although faster degradation (3-16 days) is common under optimal aerobic conditions. Degradation is slower in anaerobic (low oxygen) or cold conditions.

  • Mobility: MCPA is highly soluble in water and adsorbs weakly to soil particles, giving it a high potential for mobility and leaching into ground and surface water.

  • Metabolism: The primary degradation pathway for MCPA involves the cleavage of the ether linkage by soil microbes, yielding 4-chloro-2-methylphenol (MCP) as the major metabolite. Photodegradation on soil or plant surfaces can also occur.

Environmental_Fate mcpa_thio This compound mcpa MCPA (Active Acid) mcpa_thio->mcpa Rapid Hydrolysis (Soil/Water) DT50 ≈ 0.08 days mcp 4-chloro-2-methylphenol (MCP) mcpa->mcp Microbial Degradation (Ether Cleavage) leaching Leaching to Groundwater mcpa->leaching High Mobility further_deg Further Degradation (e.g., CO2) mcp->further_deg

Figure 3: Environmental degradation pathway for this compound.

References

Methodological & Application

Application Notes and Protocols for Studying Auxin Signaling Pathways Using MCPA-thioethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA-thioethyl is a synthetic auxin herbicide belonging to the phenoxyacetic acid chemical class.[1] It functions as a pro-herbicide, readily absorbed by plants. Within the plant, it is metabolized to its active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA).[2] MCPA mimics the natural plant hormone indole-3-acetic acid (IAA), leading to disruptions in regulated plant growth and development, ultimately causing mortality in susceptible species.[3]

The study of this compound provides a valuable tool for dissecting the intricacies of auxin signaling pathways. By introducing a stable and potent synthetic auxin, researchers can investigate the downstream molecular events, including receptor binding, protein degradation, and gene expression changes that are fundamental to auxin-mediated physiological responses. These investigations are crucial for understanding plant development, designing novel herbicides, and potentially developing new therapeutic agents that target similar pathways in other organisms.

Mechanism of Action: Hijacking the Auxin Signaling Cascade

The herbicidal activity of MCPA, the active form of this compound, is initiated through its interaction with the core components of the auxin signaling pathway.[4] This pathway is primarily regulated by three protein families:

  • TIR1/AFB Receptors: The TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins are the primary auxin receptors.[5]

  • Aux/IAA Repressors: These proteins are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).

  • Auxin Response Factors (ARFs): ARFs are transcription factors that regulate the expression of auxin-responsive genes.

In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, preventing them from activating gene transcription. When MCPA is present, it binds to the TIR1/AFB receptor, promoting an interaction between the receptor and the Aux/IAA repressor. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to bind to auxin response elements (AuxREs) in the promoters of target genes and activate their transcription. This leads to an uncontrolled and massive expression of genes that regulate growth and development, ultimately causing plant death.

Data Presentation

Quantitative data on the binding affinity of this compound to auxin receptors is limited in publicly available literature. However, studies on its active form, MCPA, provide valuable insights into its interaction with the TIR1/AFB receptors in the model plant Arabidopsis thaliana.

CompoundReceptorBinding Affinity (Kd)MethodReference
IAA (Natural Auxin) AtTIR1Higher AffinitySurface Plasmon Resonance (SPR)
MCPA AtTIR1Lower Affinity than IAASurface Plasmon Resonance (SPR)
IAA (Natural Auxin) AtAFB2Higher AffinitySurface Plasmon Resonance (SPR)
MCPA AtAFB2Lower Affinity than IAASurface Plasmon Resonance (SPR)
IAA (Natural Auxin) AtAFB5Higher AffinitySurface Plasmon Resonance (SPR)
MCPA AtAFB5Lower Affinity than IAASurface Plasmon Resonance (SPR)
Picloram AtTIR1-IAA7Ki = 3900 ± 910 nMCompetition Binding Assay
Picloram AtAFB5-IAA7Ki = 54.90 ± 3.84 nMCompetition Binding Assay

Note: The provided data for MCPA indicates a generally weaker interaction with the core auxin receptors compared to the endogenous hormone IAA. Further research is required to establish a comprehensive quantitative dataset for this compound and its active form across a broader range of plant species.

Experimental Protocols

Protocol 1: Root Elongation Assay to Assess Auxin Activity of this compound

This protocol is adapted from studies on synthetic auxins and is designed to evaluate the dose-dependent effect of this compound on root growth in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose and 0.8% agar

  • Petri plates (9 cm)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark cycle, 22°C)

  • Ruler or digital scanner

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).

    • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-4 days for stratification.

    • Pipette seeds onto MS agar plates, ensuring they are evenly spaced in a single line.

  • Germination and Pre-treatment Growth:

    • Place the plates vertically in a growth chamber for 4-5 days to allow for germination and initial root growth.

  • Treatment with this compound:

    • Prepare a series of MS agar plates containing different concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM). Include a control plate with DMSO at the same concentration as the highest this compound treatment.

    • Carefully transfer the seedlings from the pre-treatment plates to the treatment plates, aligning the root tips at a marked line.

  • Incubation and Data Collection:

    • Return the plates to the growth chamber and incubate vertically for an additional 3-5 days.

    • At the end of the incubation period, photograph or scan the plates.

    • Measure the length of the primary root from the marked line to the root tip for each seedling using image analysis software.

  • Data Analysis:

    • Calculate the average root length and standard deviation for each treatment group.

    • Compare the root lengths of the this compound treated seedlings to the control group to determine the effect on root elongation.

Protocol 2: Gene Expression Analysis of Auxin-Responsive Genes

This protocol outlines a method to analyze the expression of known auxin-responsive genes (e.g., IAA1, GH3) in Arabidopsis thaliana seedlings treated with this compound using quantitative real-time PCR (qRT-PCR).

Materials:

  • Arabidopsis thaliana seedlings (grown hydroponically or on MS agar plates for 7-10 days)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Liquid MS medium

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target auxin-responsive genes and a reference gene (e.g., ACTIN2)

  • qRT-PCR instrument

Methodology:

  • Seedling Growth and Treatment:

    • Grow Arabidopsis seedlings under sterile conditions.

    • Prepare a treatment solution of this compound in liquid MS medium at the desired concentration (e.g., 1 µM). Include a mock treatment with DMSO.

    • Transfer the seedlings to the treatment or mock solution and incubate for a specific time course (e.g., 0, 1, 3, 6, and 24 hours).

  • Tissue Harvesting and RNA Extraction:

    • At each time point, harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

    • Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up qRT-PCR reactions using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.

    • Perform the qRT-PCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the gene expression levels in this compound-treated samples to the mock-treated samples at each time point.

Visualizations

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MCPA MCPA This compound->MCPA Metabolism TIR1_AFB TIR1/AFB Receptor MCPA->TIR1_AFB Binds to Proteasome Proteasome Ub Ubiquitin Aux_IAA Aux/IAA Repressor Ub->Aux_IAA SCF SCF Complex TIR1_AFB->SCF Part of SCF->Aux_IAA Targets for Ubiquitination Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Inhibits AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes Activates Transcription Transcription Auxin_Genes->Transcription

Caption: Mechanism of action of this compound in the auxin signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A1 Prepare this compound stock solution A3 Prepare MS agar plates with varying concentrations A1->A3 A2 Sterilize and stratify Arabidopsis seeds B1 Plate seeds and grow for 4-5 days A2->B1 B2 Transfer seedlings to treatment plates A3->B2 B1->B2 B3 Incubate for 3-5 days B2->B3 C1 Image plates and measure root length B3->C1 C2 Calculate average root length and standard deviation C1->C2 C3 Compare treated vs. control C2->C3

Caption: Experimental workflow for the root elongation assay.

References

Application Notes and Protocols: Efficacy Testing of MCPA-thioethyl on Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for researchers and scientists to design and execute robust efficacy trials for the herbicide MCPA-thioethyl against broadleaf weeds. The protocols outlined below cover experimental design, application procedures, data collection, and analysis, ensuring reliable and reproducible results.

Introduction

This compound is a selective, systemic, post-emergence herbicide belonging to the phenoxyacetic acid chemical family.[1][2] Its primary application is the control of annual and perennial broadleaf weeds in various settings, including cereal crops and orchards.[1][2][3] The mode of action of this compound is as a synthetic auxin. It is absorbed through the leaves and translocated within the plant to the meristematic tissues. There, it mimics the natural plant growth hormone auxin, leading to uncontrolled, disorganized cell division and growth, which ultimately results in the death of susceptible broadleaf species while leaving grasses largely unaffected.

Experimental Protocol: Greenhouse/Growth Chamber Assay

This protocol details a controlled environment study to determine the dose-dependent efficacy of this compound.

2.1 Objective

To evaluate the herbicidal efficacy of various concentrations of this compound on selected broadleaf weed species and to determine the dose required to achieve 50% and 90% growth inhibition (GR₅₀ and GR₉₀).

2.2 Materials

  • Herbicide: Technical grade this compound and a commercial formulation.

  • Target Weeds: Seeds of common broadleaf weeds (e.g., Velvetleaf - Abutilon theophrasti, Common Lambsquarters - Chenopodium album, Common Ragweed - Ambrosia artemisiifolia).

  • Growth Medium: Sterilized potting mix or a mixture of sand, silt, and clay appropriate for the weed species.

  • Containers: 10 cm x 10 cm pots or seedling trays.

  • Equipment:

    • Controlled environment growth chamber or greenhouse.

    • Calibrated laboratory track sprayer with a flat-fan nozzle.

    • Analytical balance and volumetric flasks.

    • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.

2.3 Experimental Design

  • Design: A Completely Randomized Design (CRD) is typically sufficient for controlled environments. If there is a known gradient (e.g., light, temperature), a Randomized Complete Block Design (RCBD) should be used.

  • Treatments:

    • Untreated Control (sprayed with water and any solvent/surfactant used in herbicide formulations).

    • This compound applied at a series of rates. A logarithmic series of 6-8 doses is recommended to develop a dose-response curve (e.g., 0, 50, 100, 200, 400, 800, 1600 g a.i./ha).

    • Include a known commercial standard herbicide for broadleaf control as a positive control.

  • Replicates: A minimum of four replicates for each treatment is essential for statistical validity.

2.4 Methodology

  • Plant Culture:

    • Fill pots with the growth medium and sow seeds of the target weed species at a uniform depth.

    • Water as needed and grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

    • Thin seedlings to a uniform number per pot (e.g., 2-4 plants) once they have established.

  • Herbicide Application:

    • Apply treatments when weeds are at the 2-4 true leaf stage, as this is when they are most susceptible to post-emergence herbicides.

    • Prepare stock solutions of this compound. Perform serial dilutions to obtain the desired application concentrations.

    • Calibrate the track sprayer to deliver a consistent volume (e.g., 200-300 L/ha) at a specified pressure.

    • Place pots in the spray chamber, apply the respective treatments, and then return them to the growth chamber.

  • Data Collection:

    • Visual Phytotoxicity Assessment: Rate plant injury at 3, 7, 14, and 21 Days After Treatment (DAT) on a scale of 0% to 100%, where 0% is no visible injury and 100% is complete plant death. Symptoms of phenoxy herbicide injury include twisting of stems and petioles (epinasty), leaf cupping, and discoloration.

    • Biomass Reduction: At 21 DAT, harvest the above-ground biomass for each pot.

    • Record the fresh weight immediately.

    • Dry the biomass in a forced-air oven at 70°C for 72 hours or until a constant weight is achieved, then record the dry weight.

  • Statistical Analysis:

    • Analyze data using Analysis of Variance (ANOVA).

    • Fit the biomass data to a non-linear regression model, such as a four-parameter log-logistic function, to determine the GR₅₀ and GR₉₀ values.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatments.

Table 1: Visual Phytotoxicity of this compound on Broadleaf Weeds at 14 DAT

Treatment Dose (g a.i./ha) Velvetleaf Injury (%) Lambsquarters Injury (%) Ragweed Injury (%)
Untreated Control 0 0 0 0
This compound 100 45 55 40
This compound 200 70 80 65
This compound 400 95 98 90
This compound 800 100 100 100

| Commercial Standard | Label Rate | 98 | 99 | 95 |

Table 2: Effect of this compound on Weed Biomass and Control Efficacy at 21 DAT

Treatment Dose (g a.i./ha) Velvetleaf Dry Weight ( g/pot ) Control (%) Lambsquarters Dry Weight ( g/pot ) Control (%)
Untreated Control 0 5.20 0 4.85 0
This compound 100 2.81 46.0 2.04 57.9
This compound 200 1.46 71.9 0.87 82.1
This compound 400 0.21 96.0 0.05 99.0
This compound 800 0.00 100 0.00 100
Commercial Standard Label Rate 0.10 98.1 0.03 99.4

Note: Percent control is calculated as: ((Dry Weight of Control - Dry Weight of Treatment) / Dry Weight of Control) x 100.

Visualizations

Diagrams are provided to illustrate key processes and workflows.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_data Phase 3: Data Collection & Analysis A Select Target Broadleaf Weed Species B Sow Seeds & Cultivate in Controlled Environment A->B D Apply Treatments at 2-4 Leaf Stage via Calibrated Sprayer B->D C Prepare Herbicide Dose Range Solutions E Return Plants to Growth Chamber D->E F Visual Phytotoxicity Assessment (3-21 DAT) E->F G Harvest Above-Ground Biomass (21 DAT) F->G H Measure Fresh & Dry Weights G->H I Statistical Analysis (ANOVA, Dose-Response Curves) H->I

Caption: Experimental workflow for this compound efficacy testing.

Mode_of_Action herbicide This compound (Synthetic Auxin) absorption Absorption by Leaves & Roots herbicide->absorption translocation Translocation via Phloem to Meristems absorption->translocation receptor Binds to Auxin Receptor Proteins translocation->receptor gene_exp Altered Gene Expression receptor->gene_exp Signal Cascade uncontrolled_growth Uncontrolled Cell Division & Elongation gene_exp->uncontrolled_growth symptoms Epinasty, Stem Twisting, Leaf Cupping uncontrolled_growth->symptoms death Metabolic Disruption & Plant Death symptoms->death

Caption: Simplified signaling pathway for this compound's mode of action.

References

Application Note: Quantification of MCPA-thioethyl in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCPA-thioethyl is a selective, systemic phenoxy herbicide used to control broadleaf weeds in various crops.[1][2] As a synthetic auxin, it mimics the plant growth hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plant species. Understanding the concentration of this compound residues in plant tissues is crucial for assessing crop safety, environmental impact, and for regulatory compliance. This application note provides a detailed protocol for the quantification of this compound in plant tissues using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

Principle

The method involves the extraction of this compound from homogenized plant tissue using an organic solvent, followed by a cleanup step to remove interfering matrix components. The cleaned extract is then analyzed by LC-MS/MS. The separation of this compound from other matrix components is achieved by reverse-phase liquid chromatography. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from food and environmental matrices.

Materials:

  • Homogenized plant tissue sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge tubes (50 mL)

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized plant tissue sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and C18.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is the final extract for LC-MS/MS analysis.

Note on Stability: this compound, being a thioester, may be susceptible to hydrolysis to its parent acid, MCPA, especially under non-neutral pH conditions during extraction. It is recommended to work quickly and at cool temperatures. The use of buffered QuEChERS systems should be evaluated to ensure the stability of the analyte.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters (Typical):

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

MS/MS Parameters (Proposed for this compound):

Since specific literature on the MRM transitions for this compound is limited, the following transitions are proposed based on its chemical structure and common fragmentation patterns of similar compounds. These should be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Collision Energy 1 (eV)Product Ion 2 (Qualifier) (m/z)Collision Energy 2 (eV)
This compound261.0201.015141.025

The precursor ion corresponds to the [M+H]⁺ of this compound (C₁₁H₁₃ClO₂S). The product ion at m/z 201.0 likely corresponds to the loss of the thioethyl group, resulting in the MCPA acid fragment. The product ion at m/z 141.0 could result from further fragmentation of the MCPA structure.

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are indicative and should be determined during method validation.

Table 1: Method Validation Parameters

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 µg/kg
Limit of Quantification (LOQ) 0.5 - 5 µg/kg
Accuracy (Recovery %) 70 - 120%
Precision (RSD %) < 20%

Table 2: Recovery Data in Different Plant Matrices (Hypothetical)

Plant MatrixSpiking Level (µg/kg)Mean Recovery (%)RSD (%)
Leafy Greens 10958
50986
Root Vegetables 108512
509010
Fruits 101057
501025

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization Plant Tissue Homogenization extraction QuEChERS Extraction (Acetonitrile) homogenization->extraction cleanup Dispersive SPE Cleanup (PSA, C18) extraction->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation Final Extract ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound quantification.

Proposed Signaling Pathway of this compound in Plants

signaling_pathway mcpa_thioethyl This compound hydrolysis Hydrolysis in Plant Cell mcpa_thioethyl->hydrolysis mcpa MCPA (Active Form) hydrolysis->mcpa auxin_receptors Auxin Receptors mcpa->auxin_receptors Binds to gene_expression Altered Gene Expression auxin_receptors->gene_expression Activates uncontrolled_growth Uncontrolled Cell Division & Elongation gene_expression->uncontrolled_growth plant_death Plant Death uncontrolled_growth->plant_death

Caption: Proposed mode of action of this compound in plants.

Conclusion

This application note details a reliable and sensitive LC-MS/MS method for the quantification of this compound in various plant tissues. The use of the QuEChERS sample preparation protocol allows for high-throughput analysis, while the selectivity of tandem mass spectrometry ensures accurate results even in complex matrices. Proper method validation is essential to ensure the accuracy and reliability of the data. The potential for hydrolysis of the thioester during sample processing should be carefully considered and mitigated to ensure accurate quantification of the parent compound.

References

Application Notes and Protocols for Determining MCPA-Thioethyl Herbicidal Activity Using In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA-thioethyl is a phenoxy herbicide that functions as a synthetic auxin, disrupting normal plant growth and development, ultimately leading to plant death.[1][2][3] Its mode of action involves mimicking the natural plant hormone auxin, which at supraoptimal concentrations, leads to uncontrolled cell division and elongation, disorganized growth, and ultimately, tissue damage and death in susceptible plant species.[1][4] Evaluating the herbicidal activity of this compound and its analogues is crucial for new herbicide development, understanding mechanisms of action, and assessing environmental impact. This document provides detailed protocols for in vitro bioassays to quantitatively determine the herbicidal activity of this compound.

Mechanism of Action: Auxin Signaling Pathway

This compound, like other phenoxy herbicides, exerts its phytotoxic effects by disrupting the auxin signaling pathway. In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin (or a synthetic auxin like MCPA) is present, it facilitates the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein component of the SCFTIR1/AFB ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate the transcription of auxin-responsive genes, leading to downstream physiological effects.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin (e.g., MCPA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets Ub Ubiquitin ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates Gene_Expression Altered Gene Expression Auxin_Responsive_Genes->Gene_Expression leads to Herbicidal_Effects Herbicidal Effects (uncontrolled growth, death) Gene_Expression->Herbicidal_Effects results in Ub->Aux_IAA ubiquitinates Experimental_Workflow A Preparation of Plant Material (Seed Germination, Cell Culture) C Exposure of Plant Material to Test Solutions A->C B Preparation of this compound Test Solutions (Serial Dilutions) B->C D Incubation under Controlled Conditions C->D E Data Collection (Measurement of Growth/Viability) D->E F Data Analysis (Calculation of % Inhibition/Elongation, IC50/EC50 Determination) E->F G Reporting and Interpretation F->G

References

proper handling and storage procedures for MCPA-thioethyl analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the proper handling, storage, and use of MCPA-thioethyl analytical standards. Adherence to these protocols is crucial for maintaining the integrity of the standard and ensuring accurate and reproducible analytical results.

Introduction

This compound (S-ethyl (4-chloro-2-methylphenoxy)ethanethioate) is a selective, systemic phenoxy herbicide.[1] Accurate quantification of this compound in environmental and agricultural samples requires a pure, stable analytical standard. The integrity of the analytical standard is paramount for generating reliable data in research and regulatory settings. These notes provide essential information on the chemical and physical properties, safety precautions, storage, stability, and preparation of standard solutions of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 25319-90-8[2]
Molecular Formula C₁₁H₁₃ClO₂S[2]
Molecular Weight 244.74 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 41.5 °C
Boiling Point 345.9 °C at 760 mmHg
Solubility in Water 2.28 mg/L (at 20 °C, pH 7)
Solubility in Organic Solvents (at 20 °C) Acetone: 1,000,000 mg/L
Storage Temperature 0-6 °C

Safety Precautions and Handling

This compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects. When handling this compound analytical standards, the following safety precautions must be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Ventilation: Handle the neat compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Spill Management: In case of a spill, isolate the area and prevent the material from entering drains or waterways. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.

  • First Aid:

    • If Swallowed: Rinse mouth and seek immediate medical attention.

    • If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

Storage Recommendations

Proper storage is critical to maintain the purity and stability of the this compound analytical standard.

  • Neat Standard: The neat (undiluted) analytical standard should be stored in its original, tightly sealed container in a refrigerator at 0-6 °C . Protect from light and moisture.

  • Stock Solutions: Stock solutions should be stored in amber glass vials with PTFE-lined caps at -18 °C or below . Storing solutions in a freezer minimizes solvent evaporation and slows degradation.

Stability of this compound Analytical Standards

The stability of this compound in solution is influenced by the solvent, storage temperature, and exposure to light. The following tables provide illustrative stability data based on general principles for phenoxy herbicides, as specific experimental data for this compound is limited. These tables are intended as a guideline; it is recommended to perform in-house stability checks.

Table 1: Illustrative Stability of this compound (1 mg/mL) in Acetonitrile

Storage Condition1 Month3 Months6 Months12 Months
-18 °C, in dark >99%>98%>97%>95%
4 °C, in dark >98%>95%>92%>85%
25 °C, in dark >90%>80%<70%<50%
25 °C, exposed to light <85%<70%<50%<30%

Table 2: Illustrative Stability of this compound (1 mg/mL) in Methanol

Storage Condition1 Month3 Months6 Months12 Months
-18 °C, in dark >99%>98%>97%>95%
4 °C, in dark >97%>94%>90%>82%
25 °C, in dark >88%>75%<65%<45%
25 °C, exposed to light <80%<65%<45%<25%

Experimental Protocols

Preparation of a Primary Stock Solution (1 mg/mL)

Materials:

  • This compound analytical standard (neat)

  • Class A volumetric flask (e.g., 10 mL)

  • Analytical balance (readable to at least 0.01 mg)

  • High-purity solvent (e.g., acetonitrile or methanol, HPLC or LC-MS grade)

  • Amber glass vials with PTFE-lined caps

  • Pasteur pipettes or syringes

Protocol:

  • Allow the container of neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Accurately weigh approximately 10 mg of the this compound standard into the 10 mL volumetric flask. Record the exact weight.

  • Add a small amount of the chosen solvent (e.g., 5 mL of acetonitrile) to the flask to dissolve the standard.

  • Gently swirl the flask to ensure complete dissolution. Sonication for a few minutes may be used if necessary.

  • Once the standard is completely dissolved, bring the solution to the final volume with the solvent.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to labeled amber glass vials for storage at -18 °C or below.

Preparation of Working Standard Solutions

Working standard solutions for calibration are prepared by serial dilution of the primary stock solution.

Protocol:

  • Allow the primary stock solution vial to equilibrate to room temperature.

  • Use calibrated micropipettes or syringes to transfer the required volume of the stock solution into a new volumetric flask.

  • Dilute to the final volume with the appropriate solvent to achieve the desired concentration.

  • Mix thoroughly.

  • Prepare fresh working solutions daily or as determined by in-house stability studies.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical into the environment.

Logical Relationships and Workflows

Experimental_Workflow cluster_prep Standard Preparation cluster_analysis Analysis start Start: Obtain Neat This compound Standard weigh Accurately Weigh Standard start->weigh Equilibrate to RT dissolve Dissolve in Solvent weigh->dissolve volume Bring to Final Volume dissolve->volume mix Mix Thoroughly volume->mix store_stock Store Stock Solution (-18°C) mix->store_stock dilute Prepare Working Standards (Dilution) store_stock->dilute Equilibrate to RT instrument Instrumental Analysis (e.g., LC-MS) dilute->instrument data Data Acquisition and Processing instrument->data end End: Report Results data->end

Caption: Experimental workflow for the preparation and use of this compound analytical standards.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis / Further Degradation MCPA_thioethyl This compound MCPA MCPA (4-chloro-2-methylphenoxyacetic acid) MCPA_thioethyl->MCPA H₂O Ethanethiol Ethanethiol MCPA_thioethyl->Ethanethiol H₂O Phenol 4-chloro-2-methylphenol MCPA->Phenol Decarboxylation Further_Degradation Further Degradation Products Phenol->Further_Degradation

Caption: Plausible abiotic degradation pathways for this compound.

References

Application Notes and Protocols: MCPA-thioethyl as a Chemical Probe for Auxin Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA-thioethyl is a synthetic auxin herbicide that serves as a valuable chemical probe for studying auxin perception and signaling in plants. As a thioester analog of the widely used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), it mimics the natural plant hormone indole-3-acetic acid (IAA), thereby eliciting auxin-like physiological responses. Its mode of action involves binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors, initiating a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors and subsequent activation of auxin-responsive genes.[1][2] This targeted interaction makes this compound a useful tool for dissecting the intricacies of auxin receptor biology, screening for novel auxin receptor antagonists, and understanding the molecular basis of herbicide action and resistance.

These application notes provide detailed protocols for utilizing this compound as a chemical probe in auxin receptor studies, including in vitro binding assays, pull-down assays to identify interacting proteins, and analysis of auxin-responsive gene expression.

Quantitative Data Summary

The following table summarizes the binding affinities of MCPA and other auxins to different Arabidopsis thaliana TIR1/AFB receptors, as determined by Surface Plasmon Resonance (SPR). This data is crucial for designing experiments and interpreting results related to the selectivity and efficacy of this compound as a probe.

CompoundReceptorBinding Affinity (% of IAA binding)
IAA (Indole-3-acetic acid)AtTIR1100%
IAA (Indole-3-acetic acid)AtAFB2100%
IAA (Indole-3-acetic acid)AtAFB5100%
MCPA AtTIR1 < 29%
MCPA AtAFB2 < 22%
MCPA AtAFB5 < 40%
2,4-DAtTIR129%
2,4-DAtAFB222%
2,4-DAtAFB540%
MecopropAtTIR1Significantly higher than 2,4-D and MCPA
MecopropAtAFB2Higher than other phenoxy-carboxylates
DichlorpropAtTIR1Significantly higher than 2,4-D and MCPA
PicloramAtAFB5Significantly higher than to AtTIR1 and AtAFB2
AminopyralidAtAFB5Significantly higher than to AtTIR1 and AtAFB2

Data adapted from "The differential binding and biological efficacy of auxin herbicides"[2]. The binding of MCPA was observed to be lower than that of IAA and 2,4-D.

Signaling Pathway

The following diagram illustrates the canonical auxin signaling pathway and the mechanism of action of this compound.

AuxinSignaling cluster_nucleus Nucleus MCPA This compound (active form MCPA) TIR1_AFB TIR1/AFB Receptor MCPA->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Interaction Promoted Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses SCF SCF Complex SCF->Aux_IAA Ubiquitination AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds Gene Auxin-Responsive Genes mRNA mRNA Gene->mRNA Transcription Protein Proteins mRNA->Protein Translation Response Physiological Response Protein->Response

Caption: this compound action in the auxin signaling pathway.

Experimental Protocols

In Vitro Binding Assay using Surface Plasmon Resonance (SPR)

This protocol describes the determination of binding affinity between this compound (hydrolyzed to MCPA) and TIR1/AFB receptors.[2]

Materials:

  • Purified TIR1/AFB-ASK1 protein complexes

  • Biotinylated AtAux/IAA7 degron peptide

  • Streptavidin-coated SPR sensor chip

  • SPR instrument (e.g., Biacore)

  • This compound (to be hydrolyzed to MCPA in buffer)

  • IAA (as a positive control)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)

Procedure:

  • Chip Preparation: Immobilize the biotinylated AtAux/IAA7 degron peptide onto the streptavidin-coated SPR sensor chip according to the manufacturer's instructions.

  • Analyte Preparation: Prepare a series of dilutions of MCPA (from hydrolyzed this compound) and IAA in running buffer. A typical concentration range would be from 0.1 nM to 10 µM.

  • Binding Analysis: a. Inject the purified TIR1/AFB-ASK1 protein complex over the sensor chip surface until a stable baseline is achieved. b. Inject the different concentrations of MCPA or IAA over the surface. c. Monitor the association and dissociation phases in real-time. d. After each cycle, regenerate the sensor surface using the regeneration solution.

  • Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). c. Compare the KD values of MCPA to that of IAA to determine its relative binding affinity.

SPR_Workflow start Start chip_prep Immobilize Aux/IAA peptide on SPR chip start->chip_prep analyte_prep Prepare serial dilutions of MCPA and IAA chip_prep->analyte_prep binding_analysis Inject TIR1/AFB protein, followed by analyte injection analyte_prep->binding_analysis data_acq Monitor association/ dissociation binding_analysis->data_acq regeneration Regenerate sensor chip data_acq->regeneration data_analysis Fit sensorgrams to determine binding kinetics (KD) data_acq->data_analysis regeneration->binding_analysis Repeat for each concentration end End data_analysis->end

Caption: Workflow for SPR-based in vitro binding assay.
Pull-Down Assay to Identify this compound Interacting Proteins

This protocol is designed to identify proteins from a plant cell lysate that interact with this compound, with the expectation of pulling down auxin receptors.

Materials:

  • This compound

  • Affinity resin (e.g., NHS-activated Sepharose)

  • Plant tissue (e.g., Arabidopsis thaliana seedlings)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitor cocktail)

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of MCPA)

  • GST-tagged TIR1/AFB protein and Glutathione resin (for validation)

Procedure:

  • Bait Preparation: a. Immobilize this compound to the affinity resin through a suitable linker. This may require chemical modification of this compound. b. Alternatively, use a biotinylated version of this compound and streptavidin-coated beads. c. As a negative control, prepare beads with the linker alone or an inactive analog.

  • Lysate Preparation: a. Homogenize plant tissue in ice-cold lysis buffer. b. Centrifuge to pellet cell debris and collect the supernatant (total protein lysate).

  • Pull-Down: a. Incubate the protein lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation. b. Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis: a. Elute the bound proteins using elution buffer. b. Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. c. For identification, excise protein bands of interest and subject them to mass spectrometry (LC-MS/MS). d. To validate the interaction with a specific receptor, perform a Western blot on the eluate using an antibody against that receptor (e.g., anti-GST for a GST-tagged TIR1/AFB).

PullDown_Workflow start Start bait_prep Immobilize this compound on affinity beads start->bait_prep lysate_prep Prepare plant protein lysate start->lysate_prep incubation Incubate lysate with This compound beads bait_prep->incubation lysate_prep->incubation washing Wash beads to remove non-specific binders incubation->washing elution Elute bound proteins washing->elution analysis Analyze eluate by SDS-PAGE and Mass Spec elution->analysis end End analysis->end

Caption: Workflow for a pull-down assay with this compound.
Analysis of Auxin-Responsive Gene Expression by RT-qPCR

This protocol outlines the steps to quantify the changes in the expression of known auxin-responsive genes in response to this compound treatment.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana)

  • This compound solution

  • Control solution (mock treatment)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target auxin-responsive genes (e.g., IAA1, GH3) and reference genes (e.g., ACTIN, UBQ10)

Procedure:

  • Plant Treatment: a. Grow seedlings under controlled conditions. b. Treat the seedlings with a defined concentration of this compound or the control solution for a specific time course (e.g., 0, 1, 3, 6 hours).

  • RNA Extraction and cDNA Synthesis: a. Harvest the treated tissues, flash-freeze in liquid nitrogen, and store at -80°C. b. Extract total RNA using a suitable kit. c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Synthesize first-strand cDNA from the purified RNA.

  • Quantitative PCR (qPCR): a. Set up qPCR reactions using the cDNA, gene-specific primers, and qPCR master mix. b. Run the qPCR program on a real-time PCR machine.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct values of the reference genes (ΔCt). c. Calculate the fold change in gene expression in this compound-treated samples relative to the control samples using the 2-ΔΔCt method.

qPCR_Workflow start Start treatment Treat plants with This compound start->treatment harvest Harvest tissue and flash-freeze treatment->harvest rna_extraction Extract total RNA harvest->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis qpcr Perform qPCR with gene-specific primers cdna_synthesis->qpcr data_analysis Analyze relative gene expression (2-ΔΔCt) qpcr->data_analysis end End data_analysis->end

Caption: Workflow for analyzing gene expression via RT-qPCR.

References

Application Notes and Protocols for Preparing MCPA-Thioethyl Formulations for Greenhouse Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the preparation of MCPA-thioethyl formulations for use in greenhouse-based herbicide efficacy and plant response studies. This compound is a synthetic auxin herbicide belonging to the phenoxy family. Due to its low water solubility, a stable formulation is critical for achieving uniform application and reliable experimental results. The following protocols detail the preparation of a stock solution and a final sprayable oil-in-water emulsion.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for proper handling, storage, and formulation development.

PropertyValueCitation(s)
Chemical Name S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate[1]
Molecular Formula C₁₁H₁₃ClO₂S
Molecular Weight 244.74 g/mol
Appearance White to light yellow/beige powder
Solubility Soluble in chloroform and acetone.[2]
Water Solubility Low
Storage Stability Stable for at least 2 years at -20°C.[2]

Table 1: Physical and Chemical Properties of this compound

Experimental Protocols

This section outlines the step-by-step procedures for preparing this compound stock solutions and final sprayable emulsions.

Chemicals:

  • This compound (purity ≥98%)

  • Acetone (analytical grade)

  • Non-ionic surfactant (e.g., Tween® 80 or a commercial formulation like NIS 80:20™)

  • Crop Oil Concentrate (COC)

  • Distilled or deionized water

Equipment:

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Glass beakers

  • Magnetic stirrer and stir bars

  • Pipettes (glass or solvent-resistant plastic)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

  • Pressurized spray bottles or a research-grade cabinet sprayer

This protocol describes the preparation of a concentrated stock solution of this compound in acetone.

  • Safety First: Perform all steps in a well-ventilated fume hood and wear appropriate PPE.

  • Weighing: Accurately weigh 100 mg of this compound powder on an analytical balance.

  • Dissolving: Transfer the weighed this compound into a 10 mL volumetric flask.

  • Solubilization: Add a small amount of acetone (approximately 5-7 mL) to the flask and swirl gently to dissolve the powder completely. A magnetic stirrer can be used to facilitate dissolution.

  • Final Volume: Once the this compound is fully dissolved, bring the solution to the 10 mL mark with acetone.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a labeled, airtight, and light-protected container. Store at -20°C for long-term stability.

This protocol details the formulation of a stable oil-in-water emulsion for greenhouse application.

  • Emulsifier Preparation: In a 100 mL glass beaker, combine 0.1 mL of a non-ionic surfactant and 0.5 mL of Crop Oil Concentrate. These act as emulsifiers and adjuvants to enhance herbicide performance.

  • Adding Stock Solution: To the beaker containing the emulsifiers, add 1 mL of the 10,000 ppm this compound stock solution.

  • Initial Mixing: Place the beaker on a magnetic stirrer and mix the solution at a moderate speed to create a uniform oil phase.

  • Emulsion Formation: While continuously stirring, slowly add distilled or deionized water to the beaker. Continue adding water until the total volume reaches 100 mL. The continuous agitation is crucial for the formation of a stable oil-in-water emulsion.

  • Final Formulation: The resulting milky-white emulsion is a 100 ppm sprayable formulation of this compound.

For dose-response experiments, a dilution series can be prepared from the 100 ppm sprayable emulsion. Table 2 provides the necessary calculations for preparing various concentrations.

Target Concentration (ppm)Volume of 100 ppm Emulsion (mL)Volume of Water (mL)Total Volume (mL)
505050100
252575100
101090100
5595100
1199100
0 (Control)0100100

Table 2: Dilution Series for Greenhouse Experiments

Application in Greenhouse Experiments

  • Timing of Application: Apply the prepared formulations to plants at the appropriate growth stage as determined by the experimental design. For post-emergence studies, this is typically when weeds are young and actively growing.

  • Application Method: Use a calibrated sprayer to ensure uniform coverage of the plant foliage. The application volume will depend on the plant size and density.

  • Control Group: Always include a control group treated with a blank emulsion (containing acetone, surfactant, and crop oil concentrate, but no this compound) to account for any potential phytotoxic effects of the formulation components.

  • Environmental Conditions: Record the environmental conditions in the greenhouse (temperature, humidity, light intensity) at the time of application, as these can influence herbicide efficacy.

Visualizations

cluster_0 This compound Action This compound This compound Auxin Receptors Auxin Receptors This compound->Auxin Receptors Binds to Uncontrolled Growth Uncontrolled Growth Auxin Receptors->Uncontrolled Growth Leads to Plant Death Plant Death Uncontrolled Growth->Plant Death cluster_1 Experimental Workflow A Weigh this compound B Prepare Stock Solution in Acetone A->B D Create Oil-in-Water Emulsion B->D C Prepare Emulsifier Mix (Surfactant + COC) C->D E Prepare Dilution Series D->E F Greenhouse Application E->F G Data Collection and Analysis F->G

References

Troubleshooting & Optimization

Technical Support Center: Enhancing MCPA-Thioethyl Solubility for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of MCPA-thioethyl in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a selective, systemic phenoxyacetic herbicide.[1] For in vitro studies, its low aqueous solubility (2.28 mg/L at 20°C, pH 7) presents a significant challenge.[2] This poor solubility can lead to precipitation in culture media, resulting in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What are the primary organic solvents recommended for dissolving this compound for in vitro use?

Dimethyl sulfoxide (DMSO) and ethanol are the most common organic solvents used to dissolve hydrophobic compounds like this compound for in vitro assays. DMSO is a powerful solvent capable of dissolving a wide array of organic materials.[3] While this compound's solubility in chloroform is known, chloroform is not a suitable solvent for cell-based assays due to its high toxicity to cells.

Q3: What is the maximum recommended final concentration of solvents like DMSO in cell culture media?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A concentration of <0.1% to 0.5% is generally recommended.[4] However, the tolerance to DMSO can be cell-line specific. Therefore, it is crucial to perform a solvent toxicity control experiment to determine the maximum permissible concentration for your specific cell line.

Q4: Can I use surfactants to improve the solubility of this compound in my aqueous assay medium?

While surfactants are used in commercial herbicide formulations to improve solubility and uptake in plants, their application in in vitro cell-based assays is more complex.[5] Surfactants can exhibit their own cytotoxicity, which can interfere with the experimental results. The compatibility and potential effects of any surfactant must be thoroughly evaluated before its use in an assay. Non-ionic surfactants like Tween® 80 and Pluronic® F-68 are sometimes used in cell culture but require careful validation.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of this compound stock solution into aqueous media.

Possible Causes:

  • Low Aqueous Solubility: The primary reason is the inherent hydrophobicity of this compound.

  • Solvent Shock: Rapidly adding a concentrated organic stock solution to an aqueous medium can cause the compound to crash out of solution.

  • High Final Concentration: The desired final concentration of this compound in the assay may exceed its solubility limit in the final solvent mixture.

Solutions:

SolutionDetailed Steps
Optimize Stock Solution Preparation Prepare the highest possible concentration of your this compound stock solution in 100% DMSO or ethanol. This will minimize the volume of organic solvent added to your aqueous medium.
Stepwise Dilution Instead of a single large dilution, perform a serial dilution of the stock solution into the cell culture medium. This gradual decrease in solvent concentration can help to prevent precipitation.
Pre-warm the Medium Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Vortexing/Sonication Immediately after adding the stock solution to the medium, vortex the solution gently. For persistent precipitation, brief sonication in a water bath may help to redissolve the compound. Caution: Over-sonication can damage media components.
Solvent Control Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental wells to account for any effects of the solvent itself on the cells.
Determine Empirical Solubility Before conducting your main experiment, perform a preliminary test to determine the maximum soluble concentration of this compound in your specific cell culture medium with the chosen final solvent concentration. This can be done by preparing a range of concentrations and observing for any visible precipitate after a short incubation period.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. The exact maximum concentration will need to be determined empirically due to the lack of specific solubility data in DMSO or ethanol.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • or Ethanol (200 proof), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a small, precise amount of this compound into a sterile vial.

  • Add a calculated volume of DMSO or ethanol to achieve a high concentration stock solution (e.g., 10-100 mM). Start with a small volume of solvent and gradually add more if the compound does not fully dissolve.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Solvent Cytotoxicity

It is essential to determine the highest concentration of your chosen solvent (e.g., DMSO) that does not significantly affect the viability of your specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Solvent (e.g., DMSO)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Procedure:

  • Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Prepare a serial dilution of your solvent (e.g., DMSO) in complete cell culture medium. A typical range to test would be from 2% down to 0.01%. Also include a "no solvent" control.

  • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.

  • Determine the highest solvent concentration that does not cause a significant decrease in cell viability compared to the "no solvent" control. This will be your maximum allowable solvent concentration for subsequent experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay A Weigh this compound B Dissolve in 100% DMSO (High Concentration Stock) A->B C Serially Dilute Stock in Culture Medium B->C Stepwise dilution D Final Concentration in Assay (<0.5% DMSO) C->D E Add to Cells D->E F Incubate E->F G Measure Endpoint F->G

Caption: Workflow for preparing this compound for in vitro assays.

troubleshooting_logic A Precipitate observed in media? B Was a high concentration stock solution used? A->B C Was stepwise dilution performed? B->C Yes E Prepare a more concentrated stock solution in 100% DMSO. B->E No D Is the final concentration too high? C->D Yes F Perform serial dilutions into pre-warmed media. C->F No G Determine empirical solubility limit and adjust final concentration. D->G Yes H Proceed with experiment D->H No

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Troubleshooting Degradation of MCPA-thioethyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering degradation issues during the sample analysis of MCPA-thioethyl. The following information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is the S-ethyl ester of MCPA (2-methyl-4-chlorophenoxyacetic acid), a systemic phenoxy herbicide.[1] The thioester functional group is susceptible to hydrolysis, particularly under alkaline conditions, which cleaves the ester bond and converts this compound back to its parent acid, MCPA. It can also be sensitive to photodegradation. Careful handling during sample preparation and analysis is crucial to prevent its degradation and ensure accurate quantification.

Q2: My analytical results show lower than expected concentrations of this compound. What are the most likely causes?

Low recovery of this compound is a common problem that can be attributed to several factors:

  • Hydrolysis: The sample's pH might be too high (alkaline), causing the thioester to hydrolyze to MCPA.

  • Photodegradation: Exposure of samples or standards to UV or strong visible light can break down the molecule.

  • Adsorption: this compound, being a relatively non-polar molecule, may adsorb to the surfaces of glassware or plasticware, reducing the amount in solution.

  • Suboptimal Extraction: The chosen sample preparation method (e.g., QuEChERS, SPE) may not be efficient for your specific sample matrix.

  • Matrix Effects: Components in your sample matrix could be suppressing the instrument's signal during analysis (ion suppression in LC-MS/MS).[2]

Q3: How can I prevent the degradation of this compound in my samples and standards?

To maintain the integrity of your samples and standards, adhere to the following best practices:

  • Control pH: Ensure that all solutions, including extraction solvents and mobile phases, are neutral or slightly acidic. Avoid alkaline conditions.

  • Protect from Light: Store samples and standards in amber vials or protect them from light by wrapping them in aluminum foil.[3] Work in a shaded area when possible.

  • Use Appropriate Labware: Consider using silanized glass vials or polypropylene tubes to minimize adsorption.[4][5]

  • Proper Storage: Store stock solutions and samples at low temperatures (4°C for short-term, -20°C for long-term) to slow down potential degradation.

  • Minimize Time to Analysis: Analyze samples as soon as possible after preparation.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

If you are experiencing low recovery, follow this systematic troubleshooting guide.

Step 1: Verify Standard Solution Integrity

  • Action: Prepare a fresh stock solution of this compound from a certified reference material. Dilute to a known concentration in a solvent matching your sample extract (e.g., acetonitrile).

  • Analysis: Analyze the fresh standard.

  • Interpretation:

    • Signal is as expected: Your old standard may have degraded. Proceed with the fresh standard.

    • Signal is still low: The issue might be with your analytical instrument or method. Proceed to Step 2.

Step 2: Investigate Potential Hydrolysis

  • Action: Prepare two sets of spiked samples (a clean matrix spiked with a known concentration of this compound). Adjust the pH of one set to ~4-5 (acidic) and the other to ~8-9 (alkaline). Analyze the samples immediately after preparation and after letting them sit at room temperature for a few hours.

  • Analysis: Compare the peak area of this compound in both sets of samples over time.

  • Interpretation:

    • Significant decrease in the alkaline sample: This indicates that alkaline hydrolysis is a likely cause of degradation. Ensure all your sample preparation reagents are neutral or slightly acidic.

    • No significant change in either sample: Hydrolysis is likely not the primary issue. Proceed to Step 3.

Step 3: Assess for Adsorption to Labware

  • Action: Prepare two identical standards of this compound, one in a standard borosilicate glass vial and another in a polypropylene or silanized glass vial.

  • Analysis: Analyze both standards after a short incubation period (e.g., 30 minutes).

  • Interpretation:

    • Lower signal in the borosilicate glass vial: This suggests adsorption to the glass surface. Switch to polypropylene or silanized glassware for your analysis.

    • Similar signals in both vials: Adsorption is not the likely cause of low recovery. Proceed to Step 4.

Step 4: Evaluate Sample Extraction Efficiency

  • Action: Review your extraction protocol (e.g., QuEChERS). Ensure correct solvent volumes, salt additions, and shaking/vortexing times are being used.

  • Analysis: Prepare a matrix-matched standard by spiking a blank matrix extract with a known amount of this compound after the extraction process. Compare the response of this post-extraction spike to a standard in pure solvent.

  • Interpretation:

    • Recovery of post-extraction spike is good (>80%): Your instrument is performing well, but your extraction procedure is inefficient. Re-optimize the extraction method.

    • Recovery of post-extraction spike is also low: This points to matrix effects (ion suppression). Proceed to the troubleshooting guide for matrix effects.

Issue 2: Chromatographic Problems (Peak Tailing, Splitting)

For Gas Chromatography (GC) Analysis:

  • Symptom: Tailing peaks for this compound.

  • Cause: This is often due to active sites in the GC system, particularly in the inlet liner or the column itself, where the analyte can have secondary interactions.

  • Troubleshooting:

    • Inlet Maintenance: Replace the inlet liner with a new, deactivated one. Trim the first few centimeters of the column from the inlet side.

    • Column Choice: Ensure you are using a column suitable for pesticide analysis, preferably one that is highly inert.

    • Derivatization: While not ideal as it adds a step, derivatizing the hydrolyzed MCPA to a more volatile ester can confirm if hydrolysis is the root cause of the tailing of the parent acid peak.

For Liquid Chromatography (LC) Analysis:

  • Symptom: Split or broad peaks.

  • Cause: This can be due to a mismatch between the injection solvent and the mobile phase, column contamination, or a void in the column packing.

  • Troubleshooting:

    • Solvent Mismatch: Ensure the solvent used to dissolve your final extract is as close in composition and strength to the initial mobile phase as possible.

    • Column Contamination: Flush the column with a strong solvent. If the problem persists, consider using a guard column or replacing the analytical column.

    • Column Void: A void at the head of the column can cause peak splitting. This often requires column replacement.

Issue 3: Suspected Matrix Effects in LC-MS/MS
  • Symptom: Low signal intensity and poor reproducibility in sample extracts compared to standards in pure solvent, even when extraction efficiency is known to be good.

  • Cause: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression.

  • Troubleshooting:

    • Dilution: Dilute the sample extract. This can reduce the concentration of interfering matrix components while potentially keeping the analyte concentration within the instrument's detection range.

    • Improve Sample Cleanup: Use a more rigorous cleanup step after extraction. For QuEChERS, this might involve using different or additional sorbents like C18 or graphitized carbon black (GCB).

    • Modify Chromatographic Separation: Adjust the LC gradient to better separate this compound from interfering matrix components.

    • Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal as it will co-elute and experience similar matrix effects, allowing for accurate correction.

Quantitative Data

The stability of thioesters like this compound is highly dependent on pH. While specific data for this compound is limited, the hydrolysis of a similar compound, MCPA 2-ethylhexyl ester, provides a useful reference.

Table 1: Hydrolysis Half-life of MCPA 2-ethylhexyl ester at 25°C

pHHalf-life
776 days
9117 hours

Note: This data is for MCPA 2-ethylhexyl ester and serves as an estimate for the behavior of this compound. The thioester bond in this compound is also expected to be labile under alkaline conditions.

The parent compound, MCPA, is generally stable to hydrolysis in a pH range of 5 to 9, indicating that the degradation of MCPA esters is primarily due to the cleavage of the ester linkage.

Experimental Protocols

Protocol 1: Evaluation of this compound Hydrolysis in Sample Matrix

This protocol is designed to determine if the degradation of this compound in your samples is pH-dependent.

Materials:

  • Blank sample matrix (e.g., soil extract, water sample)

  • This compound certified reference standard

  • Acetonitrile (or other suitable solvent)

  • Formic acid (or other suitable acid)

  • Ammonium hydroxide (or other suitable base)

  • pH meter or pH strips

  • Volumetric flasks and pipettes

  • LC-MS/MS or GC-MS system

Procedure:

  • Prepare a Spiking Solution: Prepare a 1 µg/mL solution of this compound in acetonitrile.

  • Spike Samples: Take three 10 mL aliquots of your blank matrix extract. Spike each with 100 µL of the spiking solution to get a final concentration of 10 ng/mL.

  • Adjust pH:

    • Sample 1 (Control): Leave at the original pH of the extract.

    • Sample 2 (Acidic): Adjust the pH to ~4.5 by adding a small amount of dilute formic acid.

    • Sample 3 (Alkaline): Adjust the pH to ~8.5 by adding a small amount of dilute ammonium hydroxide.

  • Time-Point Analysis:

    • Analyze an aliquot from each sample immediately after preparation (T=0).

    • Store the samples at room temperature, protected from light.

    • Analyze aliquots from each sample at subsequent time points (e.g., T=2 hours, T=4 hours, T=8 hours).

  • Data Analysis: Plot the peak area of this compound versus time for each pH condition. A rapid decrease in peak area in the alkaline sample compared to the control and acidic samples indicates hydrolysis.

Visualizations

Troubleshooting_Workflow start Low Recovery of This compound std_check Step 1: Analyze Fresh Standard start->std_check std_ok Standard OK? std_check->std_ok hydrolysis_check Step 2: Check for Hydrolysis (pH Experiment) hydrolysis_found Degradation in Alkaline pH? hydrolysis_check->hydrolysis_found adsorption_check Step 3: Test for Adsorption (Different Vials) adsorption_found Signal Higher in Polypropylene Vial? adsorption_check->adsorption_found extraction_check Step 4: Evaluate Extraction & Matrix Effects solution4 Proceed to Matrix Effects Troubleshooting extraction_check->solution4 std_ok->hydrolysis_check Yes solution1 Solution: Use Fresh Standard std_ok->solution1 No hydrolysis_found->adsorption_check No solution2 Solution: Acidify Sample & Reagents to pH < 7 hydrolysis_found->solution2 Yes adsorption_found->extraction_check No solution3 Solution: Use Polypropylene or Silanized Glassware adsorption_found->solution3 Yes

Caption: A logical workflow for troubleshooting low recovery of this compound.

Degradation_Pathways MCPA_TE This compound MCPA MCPA (Acid) MCPA_TE->MCPA Hydrolysis (High pH) Photo_Products Photodegradation Products MCPA_TE->Photo_Products Photodegradation (UV/Visible Light) Adsorbed Adsorbed to Surfaces MCPA_TE->Adsorbed Adsorption

Caption: Potential degradation and loss pathways for this compound.

References

Technical Support Center: Optimizing Application Rates of MCPA-thioethyl for Specific Weed Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing MCPA-thioethyl in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize application rates for specific weed species.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the experimental use of this compound.

Question/Issue Answer/Troubleshooting Steps
1. Inconsistent weed control despite using recommended application rates. Several factors can influence herbicide efficacy. Consider the following: - Weed Growth Stage: Younger, actively growing weeds are more susceptible. Ensure weeds are at the recommended growth stage for treatment.[1] - Environmental Conditions: Efficacy can be affected by temperature, humidity, and rainfall. Avoid application during extreme heat, drought, or when rain is imminent.[2] - Spray Coverage: Ensure thorough and uniform spray coverage of the target weeds. - Water Quality: The pH and mineral content of the water used for mixing can affect herbicide stability and effectiveness.
2. Observed phytotoxicity in non-target crop species. Phytotoxicity can manifest as chlorosis, necrosis, stunting, or leaf distortion.[2] To troubleshoot: - Application Rate: Double-check calculations to ensure the correct application rate was used. Over-application is a common cause of crop injury. - Drift: Prevent spray drift to adjacent non-target plants by using appropriate nozzles and avoiding application in windy conditions. - Crop Growth Stage: The susceptibility of crops to herbicide injury can vary with their growth stage. Apply during the recommended window for the specific crop. - Formulation: Different formulations (e.g., esters vs. amines) can have varying levels of volatility and potential for crop injury. This compound is an ester formulation.
3. How do I determine the optimal application rate for a weed species not listed on the product label? A dose-response study is necessary to determine the effective dose (ED) for a new weed species. This involves treating the weed with a range of herbicide concentrations to determine the rates that cause 50% (ED50) and 90% (ED90) growth reduction. See the detailed "Protocol for Greenhouse Dose-Response Bioassay" below.
4. What are the typical symptoms of this compound phytotoxicity on susceptible broadleaf weeds? As a synthetic auxin herbicide, this compound causes uncontrolled growth in susceptible plants.[3] Typical symptoms include: - Epinasty (twisting and curling of stems and petioles) - Leaf cupping and crinkling - Stem swelling and brittleness - Eventual necrosis and plant death
5. How can I analyze for this compound residues in soil and plant tissue? Residue analysis typically involves extraction of the compound from the sample matrix followed by quantification using analytical instrumentation. Common methods include: - Gas Chromatography-Mass Spectrometry (GC-MS): Often requires a derivatization step to make this compound more volatile.[4] - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that often does not require derivatization. See the "Protocol for this compound Residue Analysis" for more details.

Quantitative Data on MCPA Application Rates

The following tables summarize available data on the application rates of MCPA (in various forms) for the control of specific weed species. Note that data for this compound alone is limited in publicly available literature; much of the data comes from studies on MCPA salts or mixtures. Researchers should use this data as a starting point for their own dose-response experiments.

Table 1: Efficacy of MCPA (as Dimethylamine Salt) in Mixture with 2,4-D on Redroot Pigweed (Amaranthus retroflexus)

Growth StageParameterApplication Rate (g a.i./ha) of 2,4-D + MCPA
4-6 true leavesED50Not explicitly stated, but significant control observed at lower rates.
4-6 true leavesED90375.26

Table 2: General Recommended Application Rates of MCPA Ester 600 for Various Crops and Weeds

CropApplication TimingRate (mL/ac)Target Weeds
Barley, Rye, Wheat (spring, durum)3-leaf to early flag-leafUp to 425Various broadleaf weeds
Flax (non-low linolenic acid varieties)5 cm height to before bud stageUp to 285Various broadleaf weeds
Oats (not underseeded with legumes)1-leaf to early flag-leafUp to 365Various broadleaf weeds

Experimental Protocols

Protocol for Greenhouse Dose-Response Bioassay

This protocol outlines the steps to determine the effective dose (ED50 and ED90) of this compound for a specific weed species.

1. Plant Preparation:

  • Grow the target weed species in pots containing a standardized greenhouse potting mix.

  • Maintain plants in a controlled environment (e.g., 25°C day/18°C night, 16-hour photoperiod).

  • Water and fertilize as needed to ensure uniform and active growth.

  • Treat plants when they reach a consistent growth stage (e.g., 4-6 true leaves).

2. Herbicide Preparation and Application:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Create a series of dilutions to achieve a range of at least 6-8 different application rates, plus an untreated control. The range should be selected to bracket the expected ED50 and ED90 values, with some doses causing little to no effect and some causing complete mortality.

  • Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

3. Data Collection:

  • At a set time after treatment (e.g., 14 or 21 days), visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death).

  • Harvest the above-ground biomass of each plant.

  • Dry the biomass in an oven at a set temperature (e.g., 70°C) for a specified time (e.g., 72 hours) and record the dry weight.

4. Data Analysis:

  • Express the dry weight of each treated plant as a percentage of the average dry weight of the untreated control plants.

  • Fit the dose-response data to a non-linear regression model, such as a log-logistic model.

  • Statistical software such as R (with the 'drc' package) or SAS (using PROC PROBIT or PROC LOGISTIC) can be used for this analysis.

  • From the fitted model, calculate the ED50 and ED90 values, which represent the doses required to cause a 50% and 90% reduction in biomass, respectively.

G cluster_prep Preparation cluster_app Application cluster_data Data Collection & Analysis Plant Growth Plant Growth Herbicide Dilution Herbicide Dilution Plant Growth->Herbicide Dilution Spraying Spraying Herbicide Dilution->Spraying Visual Assessment Visual Assessment Spraying->Visual Assessment Biomass Harvest Biomass Harvest Visual Assessment->Biomass Harvest Dry Weight Measurement Dry Weight Measurement Biomass Harvest->Dry Weight Measurement Statistical Analysis (Dose-Response Curve) Statistical Analysis (Dose-Response Curve) Dry Weight Measurement->Statistical Analysis (Dose-Response Curve) ED50 & ED90 Determination ED50 & ED90 Determination Statistical Analysis (Dose-Response Curve)->ED50 & ED90 Determination

Greenhouse Dose-Response Bioassay Workflow

Protocol for Field Efficacy Trial

This protocol describes a randomized complete block design for evaluating the efficacy of this compound under field conditions.

1. Site Selection and Preparation:

  • Select a field with a uniform and sufficient population of the target weed species.

  • Prepare the seedbed according to standard agricultural practices for the crop to be grown (if any).

2. Experimental Design:

  • Use a randomized complete block design with at least four replications.

  • Each block should contain all treatments in a random order.

  • Treatments should include a range of this compound application rates, an untreated control, and potentially a commercial standard herbicide for comparison.

  • Plot size should be sufficient to allow for accurate application and assessment while minimizing edge effects.

3. Herbicide Application:

  • Apply the herbicides using a calibrated plot sprayer at the appropriate growth stage of the weeds and crop.

  • Record environmental conditions (temperature, wind speed, etc.) at the time of application.

4. Data Collection:

  • Assess weed control visually at regular intervals after application (e.g., 7, 14, 28, and 56 days) using a percentage scale.

  • At a suitable time, collect weed biomass from a defined area (quadrat) within each plot.

  • If a crop is present, assess crop injury (phytotoxicity) at the same intervals as weed control assessment.

  • At crop maturity, harvest the crop from a defined area within each plot to determine yield.

5. Data Analysis:

  • Analyze the weed control, biomass, crop injury, and yield data using analysis of variance (ANOVA) appropriate for a randomized complete block design.

  • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

G cluster_data_collection Data Collection Site Selection Site Selection Plot Layout (RCBD) Plot Layout (RCBD) Site Selection->Plot Layout (RCBD) Herbicide Application Herbicide Application Plot Layout (RCBD)->Herbicide Application Data Collection Data Collection Herbicide Application->Data Collection Statistical Analysis (ANOVA) Statistical Analysis (ANOVA) Data Collection->Statistical Analysis (ANOVA) Visual Weed Control Visual Weed Control Weed Biomass Weed Biomass Crop Phytotoxicity Crop Phytotoxicity Crop Yield Crop Yield

Field Efficacy Trial Workflow

Protocol for this compound Residue Analysis

This protocol provides a general outline for the analysis of this compound residues in soil and plant tissue. Specific parameters may need to be optimized based on the laboratory equipment and sample matrix.

1. Sample Preparation:

  • Soil: Air-dry the soil sample and sieve to remove large debris.

  • Plant Tissue: Homogenize the fresh or frozen plant tissue.

2. Extraction:

  • Extract a known weight of the prepared sample with a suitable organic solvent (e.g., acetonitrile). A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be an efficient approach.

  • The extraction may be enhanced by shaking, sonication, or accelerated solvent extraction.

3. Clean-up:

  • The crude extract may require a clean-up step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE).

4. Derivatization (for GC-MS):

  • For GC-MS analysis, the extracted this compound may need to be derivatized to a more volatile form, for example, through esterification.

5. Instrumental Analysis:

  • GC-MS: Separate the derivatized analyte on a suitable GC column and detect using a mass spectrometer.

  • LC-MS/MS: Separate the analyte on an appropriate LC column and detect using a tandem mass spectrometer. This method often provides higher sensitivity and may not require derivatization.

6. Quantification:

  • Prepare a calibration curve using certified reference standards of this compound.

  • Quantify the concentration of this compound in the samples by comparing the instrument response to the calibration curve.

Signaling Pathway

Mode of Action of Synthetic Auxin Herbicides

This compound is a synthetic auxin herbicide. It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf plants, which ultimately results in their death.

G This compound This compound Auxin Binding Proteins Auxin Binding Proteins This compound->Auxin Binding Proteins Binds to Gene Expression Changes Gene Expression Changes Auxin Binding Proteins->Gene Expression Changes Initiates cascade leading to Protein Synthesis & Cell Division Protein Synthesis & Cell Division Gene Expression Changes->Protein Synthesis & Cell Division Alters Uncontrolled Growth Uncontrolled Growth Protein Synthesis & Cell Division->Uncontrolled Growth Leads to Plant Death Plant Death Uncontrolled Growth->Plant Death Results in

Simplified Synthetic Auxin Herbicide Signaling Pathway

References

addressing matrix effects in mass spectrometry analysis of MCPA-thioethyl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of MCPA-thioethyl. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary metabolite?

A1: this compound is a phenoxy herbicide used to control broadleaf weeds. In the environment and in biological systems, it is readily hydrolyzed to its active form, MCPA (2-methyl-4-chlorophenoxyacetic acid). Therefore, analysis often targets both this compound and MCPA.

Q2: What are matrix effects and how do they impact the analysis of this compound?

A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to either signal suppression (lower than expected signal) or signal enhancement (higher than expected signal), resulting in inaccurate quantification of this compound.[1] The primary sources of matrix interference in soil, for example, are organic matter (humic and fulvic acids) and inorganic salts.[2]

Q3: What are the common strategies to mitigate matrix effects for this compound analysis?

A3: Common strategies include:

  • Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed to remove a significant portion of matrix components.[3]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation process helps to compensate for signal suppression or enhancement.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS, such as MCPA-d6, co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal. This is considered the most effective approach.

  • Dilution of the Final Extract: Diluting the sample extract can reduce the concentration of interfering matrix components, but may compromise the limit of quantification (LOQ).

Q4: Which ionization technique is more susceptible to matrix effects for phenoxy herbicides like this compound?

A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). Therefore, careful consideration of the ionization source and optimization of its parameters are crucial.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal for this compound/MCPA Matrix-induced signal suppression: Co-eluting matrix components are suppressing the ionization of the target analyte.1. Improve sample cleanup: Optimize the QuEChERS or SPE cleanup step. For soils with high organic matter, consider using a combination of PSA and C18 sorbents. 2. Use a stable isotope-labeled internal standard (SIL-IS): Incorporate an appropriate SIL-IS for MCPA (e.g., MCPA-d6) to normalize the signal. 3. Prepare matrix-matched calibrants: This will help to compensate for the suppression effect. 4. Dilute the sample extract: A 1:1 or higher dilution with the initial mobile phase can reduce the concentration of interfering compounds.
Degradation of analyte: this compound can hydrolyze to MCPA. Depending on the analytical goal, this may or may not be an issue.1. Analyze for MCPA: If the goal is to determine the total residue, ensure the method is optimized for the detection of MCPA. 2. Control sample pH and temperature: To minimize degradation during sample processing, maintain controlled temperature and pH conditions.
Inconsistent or Non-Reproducible Results Variable matrix effects between samples: Different samples, even of the same matrix type, can have varying levels of interfering compounds.1. Implement a robust SIL-IS: This is the most effective way to correct for inter-sample variability in matrix effects. 2. Standardize the sample preparation protocol: Ensure consistency in all steps of the sample preparation process for all samples.
Incomplete extraction from the matrix: The analyte may be strongly bound to the sample matrix.1. Optimize the extraction solvent and conditions: Ensure the chosen solvent is effective for phenoxy herbicides and that the extraction time and agitation are sufficient.
High Signal or Signal Enhancement Matrix-induced signal enhancement: Certain matrix components can enhance the ionization of the analyte.1. Use a SIL-IS: An appropriate internal standard will also experience signal enhancement, allowing for accurate correction. 2. Employ matrix-matched calibration: This will account for the enhancement effect.
Peak Tailing or Splitting in the Chromatogram Co-eluting matrix interferences: Matrix components can interfere with the chromatography, leading to poor peak shape.1. Improve sample cleanup: A cleaner extract will result in better chromatography. 2. Optimize the LC gradient: A slower gradient or a different mobile phase composition may improve the separation of the analyte from interferences.
Column overload: Injecting a sample with a high concentration of matrix components can lead to peak distortion.1. Dilute the sample extract: This will reduce the overall concentration of compounds being injected onto the column.

Quantitative Data on Matrix Effects

The following table summarizes the observed matrix effects for MCPA in various matrices from different studies. A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.

AnalyteMatrixMatrix Effect (%)Reference(s)
MCPAWheat-19
MCPAGroundwaterNot significant
General PesticidesApplesStrong Enhancement (up to +73.9%)
General PesticidesGrapesStrong Enhancement (up to +77.7%)
General PesticidesSpelt KernelsStrong Suppression (up to -82.6%)
General PesticidesSunflower SeedsStrong Suppression (up to -70.0%)

Note: Specific quantitative matrix effect data for this compound is limited in the literature. The data for MCPA is presented as a close proxy due to its structural similarity and its role as the primary metabolite.

Experimental Protocols

QuEChERS Sample Preparation for Solid Matrices (e.g., Soil, Plant Material)

This protocol is a general guideline for the extraction of this compound and other phenoxy herbicides.

a. Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • For acidic herbicides like MCPA, it is beneficial to use acidified acetonitrile (e.g., with 1% acetic acid).

  • Add the appropriate stable isotope-labeled internal standard (e.g., MCPA-d6).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube.

  • The dSPE tube should contain a mixture of sorbents. For many matrices, a combination of 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) is effective. For matrices with high lipid content, 50 mg of C18 sorbent can be added. For pigmented samples, graphitized carbon black (GCB) may be included, but caution is advised as it can retain planar molecules like MCPA.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., >10,000 x g) for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis. It may be diluted with the initial mobile phase if necessary.

LC-MS/MS Parameters for MCPA Analysis

The following are typical starting parameters for the analysis of MCPA. Optimization will be required for your specific instrumentation and application.

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transitions (example for MCPA):

    • Precursor ion (Q1): m/z 199

    • Product ions (Q3): m/z 141, m/z 159 (quantification and qualification ions)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Homogenized Sample extraction 2. QuEChERS Extraction (Acetonitrile + Salts) sample->extraction Add SIL-IS cleanup 3. dSPE Cleanup (PSA/C18) extraction->cleanup Supernatant Transfer lcms 4. LC-MS/MS Analysis cleanup->lcms Final Extract data 5. Data Processing & Quantification lcms->data

Experimental workflow for this compound analysis.

metabolic_pathway MCPA_TE This compound MCPA MCPA MCPA_TE->MCPA Hydrolysis MCP 4-chloro-2-methylphenol (MCP) MCPA->MCP Microbial Degradation (tfdA gene mediated) Degradation Further Degradation (e.g., ring cleavage) MCP->Degradation

Simplified degradation pathway of this compound.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio for MCPA-thioethyl Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (S/N) in their MCPA-thioethyl detection experiments.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Analyte Signal

  • Question: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?

  • Answer: A low or absent signal for this compound can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshoot this issue:

    • Sample Preparation:

      • Inefficient Extraction: The solvent used may not be optimal for extracting this compound from the sample matrix. Ensure you are using a solvent of appropriate polarity, such as acetonitrile or a mixture of acetonitrile and water.

      • Analyte Loss during Cleanup: Solid-Phase Extraction (SPE) is a critical step for removing interfering substances, but improper technique can lead to analyte loss.[1][2] Key parameters to check include the choice of sorbent, sample pH, and elution solvent. For phenoxyacetic acid herbicides like MCPA, C18 sorbents are often effective.[1][2]

      • Hydrolysis of this compound: The thioester bond in this compound can be susceptible to hydrolysis, especially under strong acidic or basic conditions during sample preparation. This would convert it to MCPA acid, leading to a decreased or absent signal for the target analyte. It is crucial to control the pH during extraction and cleanup.

    • Chromatographic Conditions (HPLC-UV/LC-MS):

      • Improper Mobile Phase: The composition and pH of the mobile phase are critical for good chromatographic separation and peak shape. For reversed-phase chromatography, a mobile phase consisting of a mixture of acetonitrile or methanol and water with a suitable buffer is common.[3] An incorrect pH can affect the retention time and peak shape of this compound.

      • Column Issues: A contaminated or degraded column can lead to poor peak shape and loss of signal. Ensure the column is properly conditioned and stored according to the manufacturer's instructions.

    • Detection (GC-MS/MS & LC-MS/MS):

      • Suboptimal Instrument Parameters: For mass spectrometry-based methods, ensure that the ionization source parameters (e.g., temperature, gas flows) and MS/MS transition parameters (precursor/product ions, collision energy) are optimized for this compound.

      • Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal. This is a common issue in complex matrices. Strategies to mitigate matrix effects include improving sample cleanup, using matrix-matched calibration standards, or employing stable isotope-labeled internal standards.

Issue 2: High Background Noise or Baseline Instability

  • Question: My chromatogram shows a high and noisy baseline, which is making it difficult to detect and quantify my this compound peak. What should I do?

  • Answer: A high background noise level can significantly reduce your signal-to-noise ratio. Here are common causes and solutions:

    • Contaminated Solvents or Reagents: Impurities in solvents, buffers, or water can contribute to a noisy baseline. Use high-purity solvents (e.g., HPLC or LC-MS grade) and freshly prepared mobile phases.

    • Insufficient Sample Cleanup: A complex sample matrix can introduce numerous interfering compounds that elevate the baseline. Optimizing the SPE or QuEChERS cleanup step is crucial. Consider using a combination of sorbents like PSA and C18 for effective cleanup.

    • LC System Contamination: Contamination in the LC system, including the injector, tubing, or column, can lead to a noisy baseline. Regularly flush the system with a strong solvent to remove contaminants.

    • Detector Issues (HPLC-UV): A deteriorating UV lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.

    • MS Detector Contamination (LC-MS/MS): The mass spectrometer's ion source can become contaminated over time, leading to high background noise. Regular cleaning of the ion source is recommended.

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Question: The peak for this compound is tailing (or fronting), making integration and quantification inaccurate. What could be the cause?

  • Answer: Poor peak shape is often related to chromatographic issues:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

    • Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing. Ensure the mobile phase pH is appropriate to maintain this compound in a single, non-ionized form. Using a high-purity silica column can also minimize these interactions.

    • Column Contamination or Degradation: A buildup of contaminants on the column frit or at the head of the column can distort peak shape. Try back-flushing the column or replacing it if the problem persists.

    • Inappropriate Mobile Phase: The solvent composition of the sample should ideally match the mobile phase to avoid peak distortion.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: Which SPE sorbent is best for this compound extraction?

    • A1: For phenoxyacetic herbicides like MCPA, non-polar sorbents are generally effective. C18 (octadecyl) is a commonly used and successful sorbent for retaining these compounds from aqueous samples. Polymeric sorbents can also provide good recoveries. The optimal choice may depend on the specific sample matrix.

  • Q2: How important is pH control during sample preparation for this compound?

    • A2: pH control is critical. For efficient retention of phenoxyacetic acid herbicides on reversed-phase SPE sorbents like C18, the sample should be acidified to a pH below the pKa of the corresponding acid (for MCPA acid, the pKa is around 3.1). This ensures the molecule is in its neutral form and can be effectively retained. While this compound is an ester, controlling the pH is still important to prevent hydrolysis.

  • Q3: What is the QuEChERS method and can it be used for this compound in soil or food samples?

    • A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for pesticide residue analysis in food and agricultural samples. It involves an extraction step with a solvent (commonly acetonitrile) followed by a cleanup step using dispersive SPE (d-SPE). A combination of d-SPE sorbents like magnesium sulfate, PSA (Primary Secondary Amine), and C18 is often used to remove matrix components. This method is suitable for the analysis of this compound.

Analytical Methods

  • Q4: What are the recommended detection methods for this compound?

    • A4: Both Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive and selective methods for the determination of this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, though it may have lower sensitivity and selectivity compared to mass spectrometry-based methods.

  • Q5: Is derivatization necessary for the analysis of this compound?

    • A5: For LC-MS/MS analysis, derivatization is generally not required. For GC-MS analysis of the parent compound this compound, derivatization is not necessary. However, if you are analyzing for the metabolite MCPA acid, derivatization to a more volatile ester (e.g., methyl ester) is often performed to improve its chromatographic behavior.

Signal-to-Noise Enhancement

  • Q6: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

    • A6: Minimizing matrix effects is key to improving the signal-to-noise ratio and achieving accurate quantification. Here are some strategies:

      • Improve Sample Cleanup: Use a more effective SPE or d-SPE cleanup procedure to remove interfering matrix components.

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement.

      • Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard. This is the most effective way to correct for matrix effects and variations in extraction recovery.

      • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.

      • Sample Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant matrix effects.

  • Q7: What are some general instrumental techniques to improve the signal-to-noise ratio?

    • A7: Beyond addressing matrix effects, several instrumental approaches can enhance your S/N ratio:

      • Signal Averaging: For repeatable signals, averaging multiple measurements can reduce random noise.

      • Filtering: Applying digital filters can smooth the baseline and reduce high-frequency noise.

      • MS Source Optimization: Regularly clean and tune the mass spectrometer's ion source to ensure optimal performance.

Data Presentation

Table 1: Comparison of d-SPE Sorbents for Analyte Recovery

SorbentCommon Applications/PropertiesPotential Impact on this compound Recovery
PSA (Primary Secondary Amine) Removes fatty acids, organic acids, and some polar pigments.Generally good recoveries for a broad range of pesticides.
C18 (Octadecyl) Removes non-polar interferences like lipids.Effective for retaining non-polar to moderately polar compounds.
GCB (Graphitized Carbon Black) Removes pigments and sterols.Can lead to loss of planar analytes. Use with caution.
Z-Sep® (Zirconium-based) Removes lipids and pigments.Has shown good cleanup capacity with minimal analyte loss for many pesticides.

Note: The optimal sorbent or combination of sorbents depends on the specific sample matrix. It is recommended to test different cleanup strategies during method development.

Table 2: Influence of Experimental Parameters on MCPA Recovery using SPE

ParameterCondition 1Recovery (%)Condition 2Recovery (%)
Sample pH pH 2>90%pH 7<50%
Elution Solvent Methanol~95%Acetonitrile~85%
SPE Sorbent C18>90%C8~80%

Data is representative for MCPA and is expected to be similar for this compound under controlled conditions to prevent hydrolysis. Actual recoveries may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Analysis of this compound in Water by SPE and LC-MS/MS

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter.

    • Acidify 100 mL of the filtered sample to pH 3 with formic acid.

    • Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of acidified deionized water (pH 3).

    • Load the acidified sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of acidified deionized water.

    • Dry the cartridge under vacuum for 20 minutes.

    • Elute the this compound with 2 x 4 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • MS Detection: Tandem quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Protocol 2: Analysis of this compound in Soil by QuEChERS and GC-MS/MS

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge for 5 minutes at 3000 rpm.

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds and centrifuge for 2 minutes at high speed.

    • Transfer the cleaned extract for GC-MS/MS analysis.

  • GC-MS/MS Conditions:

    • GC Column: Low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Splitless mode at 250°C.

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 180°C at 25°C/min, then to 280°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detection: Tandem quadrupole mass spectrometer with electron ionization (EI) source.

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound.

Visualizations

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Water Sample Filter Filtration (0.45 µm) Sample->Filter Acidify Acidification (pH 3) Filter->Acidify SPE_Load Sample Loading Acidify->SPE_Load SPE_Condition SPE Cartridge Conditioning (C18) SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution (Methanol) SPE_Wash->SPE_Elute Evap Evaporation & Reconstitution SPE_Elute->Evap Inject Injection Evap->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep ESI Electrospray Ionization (Positive Mode) LC_Sep->ESI MSMS_Detect MS/MS Detection (MRM) ESI->MSMS_Detect Data_Proc Data Processing (Quantification) MSMS_Detect->Data_Proc

Caption: Workflow for this compound analysis in water by SPE and LC-MS/MS.

Logical_Relationship_Matrix_Effects cluster_cause Causes of Low Signal-to-Noise Ratio cluster_solution Strategies for S/N Enhancement Matrix Matrix Effects (Ion Suppression/Enhancement) Cleanup Improved Sample Cleanup (e.g., optimized SPE) Matrix->Cleanup mitigated by Calibration Matrix-Matched Calibration Matrix->Calibration compensated by IS Stable Isotope-Labeled Internal Standard Matrix->IS corrected by Dilution Sample Dilution Matrix->Dilution reduced by Contamination System & Solvent Contamination Maintenance System Maintenance & High-Purity Solvents Contamination->Maintenance addressed by Low_Recovery Low Analyte Recovery during Sample Prep Optimize_Prep Optimization of Extraction Parameters Low_Recovery->Optimize_Prep improved by

References

Technical Support Center: Synthesis of MCPA-thioethyl and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of MCPA-thioethyl and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and commercially practiced synthesis of this compound is a two-step process.[1] First, the carboxylic acid of 4-chloro-2-methylphenoxyacetic acid (MCPA) is converted to its corresponding acid chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) in a suitable solvent such as toluene.[1][2] The second step involves the reaction of the MCPA-acid chloride intermediate with ethanethiol or its sodium salt. This nucleophilic substitution reaction is usually carried out in a solvent like dichloromethane in the presence of a base, such as triethylamine, to yield the final thioester product.[1]

Q2: What are the primary safety concerns during the synthesis of this compound?

A2: Several safety precautions should be taken during this synthesis. Thionyl chloride is a corrosive and toxic reagent that reacts with moisture to release toxic gases (HCl and SO₂), so it must be handled in a well-ventilated fume hood.[2] Ethanethiol is a volatile compound with a strong, unpleasant odor. Therefore, adequate ventilation and appropriate personal protective equipment (PPE) are essential. Additionally, chlorinated solvents like dichloromethane are potential carcinogens and should be handled with care.

Q3: Can other reagents be used for the thioesterification step?

A3: Yes, various methods for thioester synthesis can be adapted. While the acid chloride route is common, direct condensation of the carboxylic acid (MCPA) with a thiol can be achieved using coupling reagents. Reagents like dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) can facilitate this transformation, although they can be costly and generate byproducts that require removal.

Q4: How can I synthesize analogues of this compound?

A4: Analogues can be synthesized by modifying either the phenoxyacetic acid precursor or the thiol reactant. To create analogues with different substituents on the aromatic ring, you would start with the corresponding substituted cresol. For analogues with different thioester moieties, you would replace ethanethiol with other alkyl or aryl thiols in the second step of the synthesis. The general synthetic procedure would remain similar, but reaction conditions may need to be optimized for each new analogue.

Q5: What are the key parameters to control for a successful synthesis?

A5: Key parameters to control include:

  • Purity of Starting Materials: The purity of the initial MCPA or its precursor, 4-chloro-o-cresol, is crucial as impurities can lead to side reactions and difficult purification.

  • Moisture Control: The reaction of MCPA with thionyl chloride is sensitive to moisture, which can hydrolyze the acid chloride intermediate back to the carboxylic acid.

  • Temperature: The temperature should be carefully controlled during both the formation of the acid chloride and the subsequent thioesterification to minimize side reactions.

  • Stoichiometry of Reagents: The molar ratios of the reactants, especially the base used in the second step, should be carefully controlled to ensure complete reaction and minimize side products.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete conversion of MCPA to its acid chloride.- Hydrolysis of the acid chloride intermediate.- Inefficient reaction with the thiol.- Loss of product during work-up and purification.- Ensure an excess of thionyl chloride is used and allow for sufficient reaction time.- Perform the reaction under anhydrous conditions (e.g., use dry solvents and glassware).- Optimize the reaction temperature and time for the thioesterification step. Consider using a catalyst if necessary.- Optimize the extraction and purification steps. Ensure the pH is controlled during aqueous washes to prevent hydrolysis.
Presence of Unreacted MCPA in the Final Product - Incomplete conversion to the acid chloride.- Hydrolysis of the acid chloride back to the carboxylic acid.- Increase the reaction time or temperature for the chlorination step.- Ensure all reagents and solvents are anhydrous. Work up the reaction mixture promptly after the acid chloride formation.
Formation of Disulfide Byproducts - Oxidation of the thiol starting material.- Use fresh, high-purity thiol.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Removing the Solvent - High boiling point of the solvent used.- Formation of high-boiling impurities.- Use a lower boiling point solvent if the reaction conditions allow.- Purify the product by vacuum distillation to remove high-boiling impurities.
Product Decomposes During Distillation - The product may be thermally unstable at the distillation temperature.- Use a high-vacuum distillation setup to lower the boiling point.- Consider alternative purification methods such as column chromatography.

Experimental Protocols

Synthesis of this compound from MCPA

This protocol describes a general laboratory-scale synthesis.

Step 1: Synthesis of (4-chloro-2-methylphenoxy)acetyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (4-chloro-2-methylphenoxy)acetic acid (MCPA) in an anhydrous solvent such as toluene or dichloromethane.

  • Slowly add thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the solid MCPA.

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude (4-chloro-2-methylphenoxy)acetyl chloride is often used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of ethanethiol (1.0-1.2 equivalents) and a base such as triethylamine (1.1-1.3 equivalents) in the same anhydrous solvent.

  • Slowly add the ethanethiol solution to the cooled acid chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, wash the reaction mixture with dilute aqueous sodium bicarbonate solution and then with water to remove unreacted acid chloride and the triethylamine hydrochloride salt.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield cluster_step1 Acid Chloride Formation Issues cluster_step2 Thioesterification Issues cluster_workup Work-up & Purification Issues start Low Yield of this compound check_step1 Check Step 1: Acid Chloride Formation start->check_step1 check_step2 Check Step 2: Thioesterification start->check_step2 check_workup Check Work-up & Purification start->check_workup incomplete_conversion1 Incomplete Conversion? check_step1->incomplete_conversion1 hydrolysis1 Hydrolysis of Acid Chloride? check_step1->hydrolysis1 inefficient_reaction Inefficient Reaction? check_step2->inefficient_reaction thiol_oxidation Thiol Oxidation? check_step2->thiol_oxidation product_loss Product Loss during Wash? check_workup->product_loss decomposition Decomposition during Distillation? check_workup->decomposition solution1a solution1a incomplete_conversion1->solution1a Solution: Increase SOCl2, time, or temp. solution1b solution1b hydrolysis1->solution1b Solution: Use anhydrous conditions. solution2a solution2a inefficient_reaction->solution2a Solution: Optimize temp/time, add catalyst. solution2b solution2b thiol_oxidation->solution2b Solution: Use fresh thiol, inert atmosphere. solution3a solution3a product_loss->solution3a Solution: Control pH, optimize extraction. solution3b solution3b decomposition->solution3b Solution: Use high vacuum, or switch to chromatography.

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Workflow for Synthesis of this compound Analogues

Synthesis Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis mcpa_analogue Substituted Phenoxyacetic Acid acid_chloride_formation 1. Acid Chloride Formation (e.g., with SOCl2) mcpa_analogue->acid_chloride_formation thiol_analogue Alkyl or Aryl Thiol thioesterification 2. Thioesterification (Reaction with Thiol) thiol_analogue->thioesterification acid_chloride_formation->thioesterification workup Aqueous Work-up thioesterification->workup purification Purification (Distillation or Chromatography) workup->purification analysis Analysis (NMR, GC-MS, etc.) purification->analysis final_product Final this compound Analogue analysis->final_product

Caption: General experimental workflow for the synthesis of this compound analogues.

References

Technical Support Center: MCPA-Thioethyl Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of MCPA-thioethyl in various organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in organic solvents important?

Q2: In which common organic solvents is this compound soluble?

Q3: What are the potential degradation pathways for this compound in organic solvents?

The primary degradation pathway for this compound in the presence of nucleophiles (such as water or alcohols) is the hydrolysis of the thioester bond. This reaction can be catalyzed by acids or bases. In protic organic solvents like methanol or ethanol, solvolysis can occur, leading to the formation of the corresponding methyl or ethyl ester of MCPA and ethanethiol. Other potential degradation pathways, especially under forced conditions, could include oxidation of the sulfur atom or reactions involving the aromatic ring and ether linkage, although these are generally less common under typical laboratory storage conditions.

Q4: How should I store stock solutions of this compound in organic solvents?

To minimize degradation, stock solutions of this compound should be stored in a cool, dark place, preferably in a refrigerator or freezer at temperatures at or below -18°C.[2] Use of amber glass vials can help prevent photodegradation. It is also advisable to use anhydrous solvents, especially for long-term storage, to minimize hydrolysis. The shelf life of an analytical standard will be indicated on the product label.[3] For working solutions that are frequently used, it is recommended to prepare them fresh from a stock solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent analytical results (e.g., decreasing peak area over time) Degradation of this compound in the solvent.Prepare fresh standards for each analytical run. Verify the stability of your stock solution by comparing it to a newly prepared standard. Consider switching to a more inert solvent (e.g., acetonitrile instead of methanol).
Evaporation of the solvent.Ensure vials are tightly sealed. Use vials with PTFE-lined caps. Store solutions at low temperatures to minimize evaporation.
Appearance of unknown peaks in chromatograms Formation of degradation products.Attempt to identify the degradation products using techniques like LC-MS. The primary degradation product is likely MCPA (the carboxylic acid).
Contamination of the solvent or glassware.Use high-purity (e.g., HPLC or LC-MS grade) solvents. Ensure all glassware is thoroughly cleaned and dried before use.
Poor recovery of this compound from spiked samples Degradation during sample preparation.Minimize the time between sample preparation and analysis. Keep samples cool during processing.
Interaction with the sample matrix.Optimize your extraction and clean-up procedure. Matrix effects can sometimes be mitigated by changing the solvent or using a different solid-phase extraction (SPE) sorbent.
Precipitation of the compound in solution The concentration exceeds the solubility limit in the chosen solvent, especially at lower temperatures.Prepare a more dilute solution. If a high concentration is necessary, consider a different solvent in which this compound has higher solubility.

Data Presentation

Solubility of this compound

Quantitative stability data for this compound in various organic solvents is not extensively available in peer-reviewed literature. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Solvent Temperature (°C) Solubility (g/L) Reference
Acetone201,000,000 (Assumed to be miscible)[1]
Various Organic Solvents20144

Note: The high value for acetone suggests it is likely miscible in all proportions.

User-Defined Stability Data Template

Use the following table to record the results of your in-house stability studies.

Solvent Concentration (µg/mL) Storage Temperature (°C) Time Point (Days) % Remaining Degradation Products Observed
e.g., Acetonitrile10040100None
7
14
30
e.g., Methanol10040100None
7
14
30

Experimental Protocols

Protocol for Determining the Stability of this compound in an Organic Solvent

Objective: To determine the stability of this compound in a selected organic solvent over time under specified storage conditions.

Materials:

  • This compound analytical standard (≥98.0% purity)

  • High-purity organic solvent (e.g., HPLC or LC-MS grade acetonitrile, methanol, etc.)

  • Volumetric flasks and pipettes (Class A)

  • Amber glass autosampler vials with PTFE-lined caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • Refrigerator/Freezer for controlled temperature storage

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound analytical standard.

    • Dissolve it in the chosen organic solvent in a volumetric flask to prepare a concentrated stock solution (e.g., 1000 µg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution with the same solvent to a working concentration (e.g., 10 µg/mL).

    • Aliquot the working solution into multiple amber glass vials. Prepare enough vials for all time points and replicates.

  • Storage:

    • Store the vials at the desired temperature (e.g., 4°C or -20°C). Protect from light.

  • Analysis (Time Points):

    • Time 0: Immediately after preparation, analyze three replicate vials to establish the initial concentration.

    • Subsequent Time Points: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove three replicate vials from storage.

    • Allow the vials to equilibrate to room temperature before analysis.

    • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products (e.g., MCPA acid). A reverse-phase C18 column is often suitable.

    • Use the peak area of this compound to calculate its concentration at each time point relative to the initial concentration at Time 0.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point.

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

    • If significant degradation is observed (e.g., >10%), calculate the half-life (t½) of the compound under the tested conditions.

Visualizations

Experimental_Workflow A Prepare Stock Solution (e.g., 1000 µg/mL) B Prepare Working Solution (e.g., 10 µg/mL) A->B C Aliquot into Amber Vials B->C D Store at Controlled Temperature (e.g., 4°C or -20°C) C->D E Analyze at Time 0 C->E Initial Analysis F Analyze at Subsequent Time Points (e.g., 1, 3, 7, 14, 30 days) D->F G HPLC Analysis E->G F->G H Data Evaluation (% Remaining, Half-life) G->H

Caption: Experimental workflow for stability testing of this compound.

Degradation_Pathway MCPA_TE This compound MCPA_Acid MCPA (Acid) MCPA_TE->MCPA_Acid Hydrolysis (+ H2O) Ethanethiol Ethanethiol MCPA_TE->Ethanethiol Hydrolysis/Solvolysis MCPA_Ester MCPA-Ester MCPA_TE->MCPA_Ester Solvolysis Solvent_Molecule ROH (e.g., Methanol, Ethanol) Solvent_Molecule->MCPA_Ester

Caption: Hypothetical degradation pathways of this compound in protic solvents.

References

Technical Support Center: Investigating Mechanisms of Weed Resistance to MCPA-Thioethyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of weed resistance to the synthetic auxin herbicide, MCPA-thioethyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, systemic phenoxyacetic herbicide used for the post-emergence control of annual and perennial broadleaf weeds.[1] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[2][3] This mimicry leads to uncontrolled cell growth and division in susceptible plants, ultimately causing their death.[2][3] It is absorbed through the leaves and translocated to the meristematic tissues where it exerts its effect.

Q2: What are the known mechanisms of weed resistance to synthetic auxin herbicides like this compound?

Weed resistance to synthetic auxins, including this compound, can be broadly categorized into two main types:

  • Target-Site Resistance (TSR): This occurs due to genetic modifications in the plant that alter the herbicide's target protein, reducing its binding affinity. For synthetic auxins, this can involve mutations in genes encoding for auxin receptors (e.g., TIR1/AFB family proteins) or co-receptors (Aux/IAA proteins). Alterations in auxin response factors (ARFs) may also contribute to resistance.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common NTSR mechanism is enhanced herbicide metabolism, where the resistant plant detoxifies the herbicide more rapidly than susceptible plants. This is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and glycosyl transferases (GTs). Other NTSR mechanisms include reduced herbicide absorption, altered translocation, and sequestration of the herbicide away from the target site.

Q3: How do I confirm if a weed population is resistant to this compound?

Confirmation of resistance typically involves whole-plant bioassays conducted in a controlled environment. This involves growing seeds from the suspected resistant population and a known susceptible population and treating them with a range of this compound doses. Resistance is confirmed if the suspected population survives herbicide doses that are lethal to the susceptible population.

Q4: What are the first steps to take if I suspect herbicide resistance in the field?

Before concluding resistance, it's crucial to rule out other factors that could lead to herbicide failure. These include:

  • Incorrect application: Check for sprayer calibration issues, incorrect dosage, or poor coverage.

  • Environmental conditions: Factors like rainfall shortly after application, extreme temperatures, or drought can affect herbicide efficacy.

  • Weed growth stage: Weeds that are too large or stressed may not be effectively controlled.

  • Water quality: The pH and mineral content of the water used for spraying can impact herbicide performance.

If these factors have been ruled out and you observe patches of a single weed species surviving while others are controlled, it is a strong indicator of potential resistance.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments to determine the mechanism of this compound resistance.

Observed Issue Possible Cause(s) Recommended Next Steps
No difference in whole-plant dose-response between suspected resistant (R) and susceptible (S) populations. The population may not be truly resistant. Application error in the bioassay.Re-verify the source of the seeds and the history of herbicide application in the field. Repeat the dose-response experiment, ensuring accurate herbicide concentrations and application.
Confirmed resistance, but no significant difference in 14C-MCPA uptake or translocation between R and S plants. The resistance mechanism is likely not due to reduced absorption or altered movement of the herbicide. The primary mechanism could be enhanced metabolism or a target-site modification.Proceed to investigate herbicide metabolism using an excised leaf assay or by analyzing metabolites in whole plants. Also, begin investigating potential target-site mutations.
Metabolism studies show faster degradation of this compound in the R population compared to the S population. Enhanced metabolism is the likely resistance mechanism. This is a common form of non-target-site resistance.Characterize the metabolites using techniques like HPLC or LC-MS to identify the detoxification pathway. Investigate the enzyme families potentially involved (P450s, GSTs) using enzyme inhibitors or transcriptomic approaches (RNA-seq).
No significant difference in the rate of this compound metabolism between R and S populations. The resistance mechanism is unlikely to be enhanced metabolism. A target-site modification is a strong possibility.Sequence the candidate target genes (e.g., TIR1/AFB, Aux/IAA, ARF) in both R and S populations to identify potential mutations. Analyze the expression levels of these genes.
Difficulty in extracting and analyzing this compound and its metabolites. The extraction protocol may be suboptimal. The analytical method may lack sensitivity or specificity.Optimize the extraction solvent and procedure. Utilize radiolabeled 14C-MCPA-thioethyl for easier tracking and quantification. Employ sensitive analytical techniques such as HPLC or LC-MS/MS for metabolite profiling.
Inconsistent results in gene expression studies (e.g., qPCR, RNA-seq). Poor RNA quality. Inappropriate reference genes. Biological variability.Ensure high-quality RNA extraction. Validate reference genes for stable expression across treatments and populations. Use an adequate number of biological replicates to account for variability.

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is adapted from established methods for testing herbicide resistance.

Objective: To confirm resistance and determine the level of resistance to this compound in a weed population.

Methodology:

  • Plant Growth:

    • Germinate seeds of the suspected resistant (R) and a known susceptible (S) population in petri dishes or seed trays.

    • Transplant seedlings at a similar growth stage (e.g., 2-3 leaf stage) into individual pots containing a standard potting mix.

    • Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

  • Herbicide Application:

    • Prepare a stock solution of a commercial formulation of this compound.

    • Create a series of dilutions to achieve a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).

    • Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.

  • Assessment:

    • Assess plant survival and biomass reduction 21 days after treatment.

    • Calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both R and S populations.

    • The Resistance Index (RI) is calculated as the LD50 (or GR50) of the R population divided by the LD50 (or GR50) of the S population.

Resistance Level Resistance Index (RI)
Susceptible (S)1
Low Resistance (R)2 - 5
Moderate Resistance (RR)6 - 10
High Resistance (RRR)> 10
Herbicide Metabolism Study using 14C-MCPA-thioethyl

This protocol outlines a method to investigate the rate of herbicide metabolism.

Objective: To determine if resistance is due to enhanced metabolism of this compound.

Methodology:

  • Plant Treatment:

    • Grow R and S plants to the 3-4 leaf stage.

    • Apply a known amount of 14C-MCPA-thioethyl to a specific leaf of each plant using a microsyringe.

  • Time-Course Harvest:

    • Harvest whole plants at different time points after treatment (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Extraction of Herbicide and Metabolites:

    • Wash the treated leaf surface to remove unabsorbed herbicide.

    • Homogenize the plant tissue in an appropriate solvent (e.g., acetonitrile/water).

    • Centrifuge the homogenate and collect the supernatant.

  • Analysis:

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Scintillation Counting (LSC).

    • Separate and quantify the parent 14C-MCPA-thioethyl and its metabolites.

    • Compare the rate of parent herbicide degradation between R and S plants.

Visualizations

cluster_0 Experimental Workflow for Investigating this compound Resistance Start Suspected Resistant Weed Population DoseResponse Whole-Plant Dose-Response Assay Start->DoseResponse ConfirmResistance Resistance Confirmed? DoseResponse->ConfirmResistance UptakeTranslocation Absorption & Translocation Study (14C-MCPA) ConfirmResistance->UptakeTranslocation Yes NotResistant Not Resistant ConfirmResistance->NotResistant No Diff_UT Difference between R & S? UptakeTranslocation->Diff_UT Metabolism Metabolism Study (14C-MCPA) Diff_UT->Metabolism No NTSR_UT NTSR Mechanism: Altered Uptake/Translocation Diff_UT->NTSR_UT Yes Diff_Metabolism Faster Metabolism in R? Metabolism->Diff_Metabolism TargetSite Target-Site Analysis (Gene Sequencing & Expression) Diff_Metabolism->TargetSite No NTSR_Metabolism NTSR Mechanism: Enhanced Metabolism Diff_Metabolism->NTSR_Metabolism Yes TSR TSR Mechanism: Target-Site Modification TargetSite->TSR

Caption: Workflow for diagnosing this compound resistance mechanisms.

cluster_1 Synthetic Auxin (MCPA) Signaling Pathway and Resistance MCPA This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB (Auxin Receptor) MCPA->TIR1_AFB binds SCF_Complex SCF-TIR1/AFB Complex TIR1_AFB->SCF_Complex TSR1 TSR: Mutation in TIR1/AFB (Reduced MCPA Binding) TIR1_AFB->TSR1 Aux_IAA Aux/IAA (Co-receptor/Repressor) Aux_IAA->SCF_Complex binds in presence of auxin ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses TSR2 TSR: Mutation in Aux/IAA (Prevents Ubiquitination) Aux_IAA->TSR2 Ubiquitination Ubiquitination of Aux/IAA SCF_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Aux/IAA Proteasome->Degradation Degradation->ARF releases repression Gene_Expression Auxin-Responsive Gene Expression (Uncontrolled Growth) ARF->Gene_Expression activates

Caption: Auxin signaling pathway and target-site resistance points.

References

Technical Support Center: Refining Extraction Techniques for MCPA-Thioethyl from Soil Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the extraction of MCPA-thioethyl from soil matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of this compound from soil.

Q1: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low recovery is a common challenge in soil analysis. Several factors could be contributing to this issue:

  • Strong Analyte-Matrix Interactions: this compound, like its parent compound MCPA, can bind strongly to soil components, especially those with high organic matter or clay content.

  • Inefficient Extraction: The chosen solvent may not be optimal for disrupting the analyte-soil interactions, or the extraction time and agitation may be insufficient. Soil is a more complex matrix than fruits or vegetables and often requires longer extraction times.[1]

  • Analyte Degradation: this compound can degrade, and the extraction conditions (e.g., pH, temperature) might be promoting this degradation.

  • Sub-optimal pH: The pH of the extraction solvent can significantly influence the recovery of acidic or basic compounds.

Troubleshooting Steps:

  • Optimize Extraction Solvent: While acetonitrile is commonly used in QuEChERS, consider adding a small percentage of acid (e.g., 1-5% acetic or formic acid) to the acetonitrile to improve the extraction of phenoxy herbicides.

  • Increase Extraction Time/Agitation: For soil samples, increasing the shaking or vortexing time to 5-10 minutes can enhance extraction efficiency.[1]

  • Hydrate Dry Soil: If using dried soil samples, it is crucial to rehydrate them before adding the extraction solvent. A common practice is to add water and allow the soil to hydrate for at least 30 minutes.[1]

  • Check pH: Ensure the pH of your sample and extraction solvent is appropriate for this compound.

  • Evaluate Cleanup Step: During dispersive SPE (dSPE) cleanup, certain sorbents like graphitized carbon black (GCB) can retain planar molecules. If you are using GCB and experiencing low recovery, consider reducing the amount or using an alternative sorbent.

Q2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What can I do to mitigate this?

A2: Matrix effects are a primary challenge in analyzing complex samples like soil, where co-extracted components can interfere with the ionization of the target analyte in the mass spectrometer.

Troubleshooting Steps:

  • Improve Sample Cleanup: This is the most effective way to reduce matrix effects.

    • dSPE Sorbent Selection: For soils with high organic matter, a combination of PSA (primary secondary amine) and C18 sorbents is often used in the dSPE cleanup step. PSA removes polar matrix components, while C18 targets non-polar interferences.

    • SPE Optimization: If using traditional SPE, ensure the sorbent is appropriate for this compound. Optimize the wash and elution steps to selectively remove interferences without prematurely eluting the analyte.

  • Dilute the Extract: A simple and often effective approach is to dilute the final extract. This reduces the concentration of interfering matrix components, though it may also lower the analyte concentration, potentially impacting sensitivity.

  • Use Matrix-Matched Standards: Prepare your calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.

Q3: The peaks for this compound in my chromatogram are distorted (e.g., fronting, tailing, or split). What is the likely cause?

A3: Peak distortion can be an indicator of on-column matrix effects or issues with the analytical instrumentation.

Troubleshooting Steps:

  • Enhance Sample Cleanup: As with ion suppression, improving the cleanup step can remove co-eluting interferences that cause peak distortion.

  • Check for Column Overload: Injecting a sample with a high concentration of matrix components can overload the analytical column. Try diluting your sample extract.

  • Inspect the GC/LC System: Check for issues such as a contaminated injector liner (for GC), a partially blocked column frit, or other hardware problems.

  • Analyte Interaction with Metal Surfaces: For some compounds, interaction with metal surfaces in the HPLC system can cause peak tailing. Using a system with bio-inert components can help.

Q4: Should I use QuEChERS or Solid-Phase Extraction (SPE) for this compound from soil?

A4: Both QuEChERS and SPE are effective methods for extracting pesticides from soil. The choice often depends on factors like sample throughput, cost, and the specific characteristics of the soil matrix.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a high-throughput method that is relatively simple and uses minimal solvent. It is an excellent choice for screening a large number of samples. For soil, modifications such as adding water to dry samples and using specific dSPE sorbents are common.

  • Solid-Phase Extraction (SPE): SPE can offer a more targeted cleanup, potentially resulting in a cleaner final extract. It can be more time-consuming and require more solvent than QuEChERS but can be advantageous for very complex matrices or when lower detection limits are required.

For many applications, a well-optimized QuEChERS method provides a good balance of recovery, throughput, and cost-effectiveness.

Data Presentation

The following tables summarize quantitative data for the analysis of MCPA and related phenoxy herbicides from soil using different extraction techniques. Note: Data specifically for this compound is limited; therefore, data for the parent compound MCPA is presented as a reference, given its structural similarity and expected comparable behavior during extraction.

Table 1: Comparison of Recovery Rates for MCPA from Soil

Extraction MethodAnalytical TechniqueSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERSGC-MS/MS & LC-MS/MS10 µg/kg70-120%<20%[2]
QuEChERSGC-MS/MS & LC-MS/MS50 µg/kg70-120%<20%[2]
SPE (C18)HPLC-DAD10 µg/kg87.1%3.44%
SPE (C18)HPLC-DAD100 µg/kg95.3%1.25%
SPE (C18)HPLC-DAD500 µg/kg98.2%0.60%
QuEChERSGC-MS50, 100, 500 µg/kg65-117%<19%

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for MCPA in Soil

Extraction MethodAnalytical TechniqueLOD (mg/kg)LOQ (mg/kg)Reference
SPE (C18)HPLC-DAD-0.01
Derivatization & LLEGC-ECD0.0010.0026
Alkaline Extraction & SPELC-MS/MS-0.02
QuEChERSGC-MS0.001 - 0.0130.003 - 0.038

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a general guideline and may require optimization based on the specific soil type and available instrumentation.

Materials:

  • Homogenized soil sample

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • dSPE cleanup tubes containing MgSO₄, Primary Secondary Amine (PSA), and C18 sorbent

  • Vortex mixer and centrifuge

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • If the soil is dry, add 10 mL of deionized water, vortex briefly, and allow it to hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer.

    • Add the QuEChERS extraction salts to the tube.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analytes) and a lower layer of water and soil.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing MgSO₄, PSA, and C18.

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned-up supernatant into an autosampler vial for analysis by LC-MS/MS or GC-MS.

Solid-Phase Extraction (SPE) Method

This protocol provides a general framework for SPE. The choice of sorbent, conditioning, wash, and elution solvents may need to be optimized.

Materials:

  • Homogenized soil sample

  • Extraction solvent (e.g., acetonitrile with 1% formic acid)

  • SPE cartridges (e.g., C18 or polymeric sorbent)

  • SPE manifold

  • Conditioning, wash, and elution solvents

  • Collection tubes

  • Nitrogen evaporator

  • Reconstitution solvent

  • Autosampler vials

Procedure:

  • Initial Solvent Extraction:

    • Weigh 10 g of the homogenized soil sample into a centrifuge tube.

    • Add 20 mL of the extraction solvent (e.g., acetonitrile with 1% formic acid).

    • Shake or sonicate for 20-30 minutes.

    • Centrifuge and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of the elution solvent (e.g., ethyl acetate) through the SPE cartridge.

    • Pass 5 mL of the conditioning solvent (e.g., methanol) through the cartridge.

    • Pass 5 mL of deionized water through the cartridge to equilibrate. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the soil extract supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a wash solvent (e.g., water/methanol mixture) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with an appropriate elution solvent (e.g., ethyl acetate or acetonitrile) into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS) to a final volume of 1 mL.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described extraction techniques.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_cleanup dSPE Cleanup cluster_analysis Analysis weigh 1. Weigh 10g Soil hydrate 2. Hydrate (if dry) weigh->hydrate add_acn 3. Add Acetonitrile hydrate->add_acn shake1 4. Shake (5 min) add_acn->shake1 add_salts 5. Add QuEChERS Salts shake1->add_salts shake2 6. Shake (1 min) add_salts->shake2 centrifuge1 7. Centrifuge shake2->centrifuge1 transfer_supernatant 8. Transfer Supernatant to dSPE Tube centrifuge1->transfer_supernatant vortex_dspe 9. Vortex transfer_supernatant->vortex_dspe centrifuge2 10. Centrifuge vortex_dspe->centrifuge2 final_extract 11. Collect Final Extract centrifuge2->final_extract analysis 12. LC-MS/MS or GC-MS Analysis final_extract->analysis SPE_Workflow cluster_extraction Initial Solvent Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_concentration Concentration & Reconstitution cluster_analysis Analysis weigh 1. Weigh 10g Soil add_solvent 2. Add Extraction Solvent weigh->add_solvent extract 3. Shake/Sonicate add_solvent->extract centrifuge_extract 4. Centrifuge & Collect Supernatant extract->centrifuge_extract condition 5. Condition SPE Cartridge centrifuge_extract->condition load 6. Load Sample Extract condition->load wash 7. Wash Cartridge load->wash elute 8. Elute Analyte wash->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute in Solvent evaporate->reconstitute analysis 11. LC-MS/MS or GC-MS Analysis reconstitute->analysis

References

Technical Support Center: Optimizing Dose-Response Experiments for MCPA-Thioethyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments with the synthetic auxin herbicide, MCPA-thioethyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a selective and systemic phenoxyacetic herbicide.[1] Its primary mode of action is to mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible broadleaf plant species.[2][3][4] It is absorbed through the leaves and roots and translocated within the plant.[4]

Q2: What are the typical symptoms of this compound phytotoxicity?

Initial symptoms, which can appear within hours of exposure, include twisting and curling of stems and leaves (epinasty). Other symptoms may include stunting, chlorosis (yellowing), and necrosis (tissue death). High concentrations can lead to stem cracking and may inhibit or alter fruit development.

Q3: How should I prepare a stock solution of this compound?

This compound is often available as a technical-grade solid. To prepare a stock solution, dissolve a precisely weighed amount of the compound in a suitable organic solvent, such as methanol or isooctane. It is crucial to check the purity of the standard. For example, you can prepare a 10 mg/mL stock solution by dissolving 10 mg of this compound in a 1 mL of the chosen solvent. Store the stock solution in a tightly sealed container in a cool, dark place.

Q4: What are the key considerations for designing a dose-response experiment with this compound?

A well-designed dose-response experiment should include a wide range of concentrations to capture the full spectrum of effects, from no observable effect to complete inhibition or mortality. A typical dose range for MCPA in a whole-plant assay could be 0 (control), 1/8, 1/4, 1/2, 1, 2, 4, and 8 times the recommended field application rate. For laboratory studies, concentrations can be selected based on previous research, with one study using 0.05 mM MCPA. It is essential to include a control group treated with the solvent used to dissolve the herbicide to account for any solvent effects. Each treatment level should have an adequate number of replicates (at least four is recommended) and the experiment should be conducted in a completely randomized design.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low phytotoxicity observed at expected effective doses Incorrect dose calculation or preparation: Errors in weighing, dilution, or calculation of the final concentration.Double-check all calculations and ensure accurate weighing and dilution steps. Prepare fresh stock and working solutions.
Degradation of this compound: Improper storage of stock solutions (e.g., exposure to light or high temperatures).Store stock solutions in a dark, cool, and dry place. Prepare fresh working solutions for each experiment.
Low herbicide uptake: For post-emergence assays, poor absorption through the plant cuticle.Ensure uniform and complete spray coverage. Consider adding a surfactant to the spray solution to improve leaf wetting and absorption, following manufacturer's recommendations. Avoid watering the foliage for at least 24 hours after application.
Resistant plant species or population: The selected plant species or population may have inherent or developed resistance to phenoxy herbicides.Use a known susceptible plant species as a positive control. If resistance is suspected, a seed bioassay with a discriminating dose can be performed to screen for resistant individuals.
High variability between replicates Inconsistent application: Uneven spray application or inconsistent volume of herbicide solution applied to each plant or well.Ensure spraying equipment is properly calibrated to deliver a uniform spray. For manual applications, use precise pipetting techniques.
Non-uniform plant material: Significant differences in plant size, age, or health at the start of the experiment.Use seedlings of a consistent size and developmental stage (e.g., 2-3 true leaves). Discard any unhealthy or outlier plants before starting the experiment.
Environmental heterogeneity: Variations in light, temperature, or soil moisture across the experimental setup.Randomize the placement of replicates within the growth chamber or greenhouse to minimize the effects of environmental gradients. Monitor and maintain consistent environmental conditions.
Unexpected symptoms or plant death in control group Solvent toxicity: The solvent used to dissolve this compound may be toxic to the plants at the concentration used.Run a solvent-only control at the same concentration used in the herbicide treatments. If toxicity is observed, consider using a different, less toxic solvent or reducing the solvent concentration.
Contamination: Contamination of soil, water, or equipment with other herbicides or toxic substances.Use sterile potting mix and deionized water. Thoroughly clean all equipment before use to avoid cross-contamination.
Difficulty in dissolving this compound Low solubility in the chosen solvent: this compound may have limited solubility in certain solvents.Refer to the manufacturer's instructions or safety data sheet (SDS) for recommended solvents. Gentle heating or sonication may aid in dissolution, but be cautious of potential degradation at high temperatures. The water solubility of MCPA is 0.825 g/L at 20°C.

Quantitative Data Summary

Table 1: Example Dose Ranges for MCPA in Whole-Plant Dose-Response Assays

TreatmentDose relative to recommended field rate
Control0x
Dose 10.125x
Dose 20.25x
Dose 30.5x
Dose 41x
Dose 52x
Dose 64x
Dose 78x

Source: Adapted from a protocol for evaluating herbicide resistance.

Table 2: Example Concentrations for MCPA in Laboratory Bioassays

Study TypeMCPA Concentration
Soil Microbiome Study0.05 mM
Industrial Hemp Sensitivity Screening0.125x to 4x the recommended maximum labeled rate

Source: Mierzejewska et al., 2022; Werle et al., 2021

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for this compound (Post-Emergence)

Objective: To determine the dose-dependent effect of this compound on the growth and survival of a susceptible plant species.

Materials:

  • Seeds of a susceptible indicator plant species (e.g., tomato, cucumber).

  • Sterile potting mix and pots (e.g., 10 cm diameter).

  • This compound stock solution.

  • Solvent for dilution (matching the stock solution solvent).

  • Surfactant (optional, but recommended).

  • Calibrated sprayer.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • Personal Protective Equipment (PPE).

Methodology:

  • Plant Preparation:

    • Sow seeds in pots filled with potting mix and grow them in a controlled environment until they reach the 2-3 true leaf stage.

    • Select uniform and healthy seedlings for the experiment.

  • Herbicide Preparation:

    • Prepare a series of working solutions of this compound by diluting the stock solution with the appropriate solvent to achieve the desired concentrations (refer to Table 1 for an example range).

    • Prepare a control solution containing only the solvent (and surfactant if used).

    • If using a surfactant, add it to each solution according to the manufacturer's instructions.

  • Herbicide Application:

    • Randomly assign seedlings to different treatment groups, including the control.

    • Apply the herbicide solutions as a fine spray to the foliage, ensuring complete and uniform coverage.

    • Use a calibrated sprayer to deliver a consistent volume of spray solution to each plant.

  • Incubation:

    • Return the treated plants to the controlled environment.

    • Avoid watering the foliage for at least 24 hours post-application to allow for herbicide absorption.

  • Data Collection:

    • Visually assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0-100%, where 0 = no injury and 100 = plant death).

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass, and determine the fresh or dry weight.

  • Data Analysis:

    • Analyze the data using a log-logistic dose-response model to calculate the GR50 (the dose causing 50% growth reduction) or LD50 (the dose causing 50% mortality) values.

Protocol 2: Seed Germination and Early Seedling Growth Bioassay for this compound (Pre-Emergence)

Objective: To evaluate the effect of this compound on seed germination and early seedling growth.

Materials:

  • Seeds of a susceptible indicator plant species.

  • Petri dishes with filter paper or agar medium.

  • This compound stock solution.

  • Solvent for dilution.

  • Growth chamber with controlled light and temperature.

Methodology:

  • Herbicide Preparation:

    • Prepare a series of working solutions of this compound at different concentrations.

    • Prepare a control solution with the solvent only.

  • Assay Setup:

    • Place a set number of seeds (e.g., 25-50) in each petri dish on filter paper or agar.

    • Moisten the filter paper or agar with a defined volume of the respective herbicide working solution or the control solution.

  • Incubation:

    • Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions suitable for the chosen plant species.

  • Data Collection:

    • After a set period (e.g., 7-14 days), assess seed germination percentage.

    • Measure the root and shoot length of the germinated seedlings.

  • Data Analysis:

    • Calculate the percentage of germination inhibition for each treatment compared to the control.

    • Analyze the root and shoot length data to determine the concentration of this compound that causes a 50% reduction in growth (IC50).

Visualizations

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Auxin mimic) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to SCF_Complex SCF E3 Ligase Aux_IAA->SCF_Complex Targeted for Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Proteasome 26S Proteasome SCF_Complex->Proteasome Leads to degradation Proteasome->Aux_IAA Degrades ARE Auxin Response Element (ARE) in DNA ARF->ARE Binds to Gene_Expression Uncontrolled Growth & Cell Division ARE->Gene_Expression Activates

Caption: Auxin signaling pathway activated by this compound.

Dose_Response_Workflow Start Start: Experimental Design Preparation Prepare Plant Material & Herbicide Solutions Start->Preparation Application Herbicide Application (Post- or Pre-emergence) Preparation->Application Incubation Incubation in Controlled Environment Application->Incubation Data_Collection Data Collection (Visual Assessment, Biomass, etc.) Incubation->Data_Collection Data_Analysis Data Analysis (Dose-Response Modeling) Data_Collection->Data_Analysis Results Determine GR50 / LD50 / IC50 Data_Analysis->Results End End: Conclusion Results->End

Caption: Experimental workflow for a dose-response study.

Troubleshooting_Logic Problem Problem Encountered No_Effect No/Low Phytotoxicity Problem->No_Effect High_Variability High Variability Problem->High_Variability Control_Issues Control Group Issues Problem->Control_Issues Check_Dose Verify Dose Calculation & Preparation No_Effect->Check_Dose Check_Uptake Check Herbicide Uptake (e.g., surfactant use) No_Effect->Check_Uptake Check_Resistance Assess Plant Resistance No_Effect->Check_Resistance Check_Application Verify Application Uniformity High_Variability->Check_Application Check_Plants Assess Uniformity of Plant Material High_Variability->Check_Plants Check_Environment Check for Environmental Gradients High_Variability->Check_Environment Check_Solvent Test for Solvent Toxicity Control_Issues->Check_Solvent Check_Contamination Investigate Potential Contamination Control_Issues->Check_Contamination

Caption: Troubleshooting decision tree for common issues.

References

Validation & Comparative

A Comparative Analysis of the Herbicidal Activity of MCPA-Thioethyl and MCPA

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the herbicidal properties of MCPA-thioethyl and its parent compound, MCPA.

This guide provides a detailed comparison of this compound and MCPA, two post-emergence herbicides widely used for the control of broadleaf weeds in cereal crops and pastures. While both compounds belong to the phenoxyacetic acid family and share a similar mode of action, this document aims to delineate their key characteristics, supported by available scientific information and generalized experimental protocols.

Introduction to MCPA and this compound

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a long-standing, selective herbicide, introduced in 1945, known for its efficacy against a wide range of broadleaf weeds while exhibiting tolerance in grass crops.[1][2] It functions as a synthetic auxin, mimicking the natural plant growth hormone, which leads to uncontrolled and unsustainable growth in susceptible dicotyledonous plants, ultimately causing their death.[1]

This compound is a derivative of MCPA, specifically an S-ethyl thioester.[3] It is also a selective and systemic herbicide used for the post-emergence control of annual and perennial broadleaf weeds in cereal crops.[3] Like its parent compound, this compound acts as a synthetic auxin.

Herbicidal Efficacy: A Comparative Overview

While both MCPA and this compound are effective in controlling broadleaf weeds, publicly available, direct comparative studies with quantitative data on their herbicidal efficacy under identical conditions are limited. The herbicidal activity of both compounds is attributed to their ability to disrupt plant growth through hormonal imbalance.

Table 1: Comparison of Herbicidal Properties

FeatureMCPAThis compound
Chemical Class Phenoxyacetic acidPhenoxyacetic acid
Mode of Action Synthetic Auxin (HRAC/WSSA Group 4/O)Synthetic Auxin
Spectrum of Control Annual and perennial broadleaf weedsAnnual and perennial broadleaf weeds
Application Timing Post-emergencePost-emergence
Systemic Activity Yes, absorbed through leaves and translocatedYes, systemic with translocation

Mode of Action: Synthetic Auxin Pathway

Both MCPA and this compound exert their herbicidal effects by acting as synthetic mimics of the plant hormone auxin (specifically, indole-3-acetic acid or IAA). This leads to a cascade of events within susceptible plants, ultimately resulting in their demise.

The key steps in the synthetic auxin mode of action are:

  • Absorption and Translocation : The herbicide is absorbed by the leaves and translocated throughout the plant via the phloem to areas of active growth (meristems).

  • Receptor Binding : The synthetic auxin binds to auxin receptors, primarily TIR1/AFB F-box proteins.

  • Derepression of Auxin-Response Genes : This binding leads to the degradation of Aux/IAA transcriptional repressors.

  • Uncontrolled Gene Expression : The degradation of repressors allows for the uncontrolled expression of auxin-responsive genes.

  • Physiological Disruption : This leads to a variety of physiological disruptions, including epinastic growth (twisting and curling of stems and petioles), cell division and elongation disruption, and ultimately, plant death.

Synthetic Auxin Mode of Action Herbicides MCPA / this compound (Synthetic Auxin) Plant Susceptible Plant Herbicides->Plant Application Absorption Absorption by Leaves Plant->Absorption Translocation Translocation via Phloem to Meristems Absorption->Translocation Receptor Binding to Auxin Receptors Translocation->Receptor Degradation Degradation of Aux/IAA Repressors Receptor->Degradation Gene_Expression Uncontrolled Expression of Auxin-Responsive Genes Degradation->Gene_Expression Disruption Physiological Disruption Gene_Expression->Disruption Death Plant Death Disruption->Death

Caption: Synthetic auxin herbicide mode of action.

Experimental Protocols

To conduct a robust comparative analysis of the herbicidal activity of this compound and MCPA, a standardized experimental protocol is essential. The following outlines a typical methodology for a field-based efficacy trial.

Objective

To compare the dose-dependent herbicidal efficacy of this compound and MCPA on a target broadleaf weed species in a specific cereal crop.

Materials
  • Test Substances : MCPA and this compound formulations.

  • Reference Herbicide : A standard commercial herbicide with a known efficacy against the target weed.

  • Crop : Certified seeds of a cereal crop (e.g., wheat, barley).

  • Target Weed : A prevalent and economically important broadleaf weed species.

  • Experimental Site : A field with a uniform and sufficient infestation of the target weed.

  • Application Equipment : Calibrated research plot sprayer.

Experimental Design
  • Design : Randomized Complete Block Design (RCBD) with at least four replications.

  • Plot Size : Minimum of 2m x 5m.

  • Treatments :

    • Untreated Control

    • MCPA at various application rates (e.g., 0.5x, 1x, 2x the recommended rate).

    • This compound at various application rates (e.g., 0.5x, 1x, 2x the recommended rate).

    • Reference Herbicide at the recommended rate.

Procedure
  • Site Preparation : Prepare the field according to standard agricultural practices for the selected cereal crop.

  • Sowing : Sow the cereal crop at a uniform density across all plots.

  • Herbicide Application :

    • Apply the herbicides post-emergence when the target weed is at the 2-4 leaf stage and the crop is at a tolerant growth stage.

    • Use a calibrated sprayer to ensure accurate and uniform application.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection :

    • Weed Control Efficacy : Assess visually as a percentage of weed control compared to the untreated control at 7, 14, and 28 days after treatment (DAT).

    • Weed Density and Biomass : Count the number of weeds and collect the above-ground biomass from a designated quadrat within each plot at 28 DAT.

    • Crop Phytotoxicity : Visually assess crop injury (e.g., stunting, discoloration, malformation) at 7, 14, and 28 DAT.

    • Crop Yield : Harvest the grain from each plot at maturity and determine the yield.

Data Analysis
  • Analyze the data using Analysis of Variance (ANOVA).

  • Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means.

  • Generate dose-response curves to determine the effective dose for 90% weed control (ED90) for each herbicide.

Experimental Workflow Start Start Site_Prep Site Preparation Start->Site_Prep Sowing Crop Sowing Site_Prep->Sowing Herbicide_App Herbicide Application (Post-emergence) Sowing->Herbicide_App Data_Collection Data Collection (7, 14, 28 DAT) Herbicide_App->Data_Collection Weed_Control Weed Control (%) Data_Collection->Weed_Control Weed_Biomass Weed Density & Biomass Data_Collection->Weed_Biomass Crop_Phyto Crop Phytotoxicity Data_Collection->Crop_Phyto Crop_Yield Crop Yield Data_Collection->Crop_Yield Data_Analysis Data Analysis (ANOVA, Dose-Response) Weed_Control->Data_Analysis Weed_Biomass->Data_Analysis Crop_Phyto->Data_Analysis Crop_Yield->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for a herbicide efficacy trial.

Conclusion

Both this compound and MCPA are valuable tools for the selective control of broadleaf weeds in cereal production. They share a common mode of action as synthetic auxins, leading to similar herbicidal symptoms in susceptible plants. Due to a lack of publicly available, direct comparative efficacy data, it is not possible to definitively state whether one compound offers a significant performance advantage over the other. The choice between these herbicides may depend on formulation availability, cost, and specific weed spectrum challenges. Further independent, side-by-side field trials are necessary to provide a quantitative comparison of their herbicidal activity and to generate the data needed for informed weed management decisions.

References

Validating the Auxin-Like Activity of MCPA-Thioethyl in Arabidopsis thaliana: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MCPA-thioethyl's auxin-like activity with other known auxins in the model plant Arabidopsis thaliana. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a synthetic phenoxy herbicide.[1] Like other auxinic herbicides, its mode of action is believed to mimic that of the natural plant hormone indole-3-acetic acid (IAA).[2] Evidence suggests that this compound acts as a pro-herbicide, undergoing in-planta hydrolysis to its biologically active form, MCPA (2-methyl-4-chlorophenoxyacetic acid).[3][4] This conversion is a critical step for its herbicidal activity, as the resulting MCPA is recognized by the plant's auxin signaling machinery.

The core of the canonical auxin signaling pathway in Arabidopsis involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[5] The binding of an auxin, such as IAA or MCPA, stabilizes the interaction between TIR1/AFB and the Aux/IAA protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The removal of the Aux/IAA repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of a wide array of auxin-responsive genes, ultimately leading to physiological responses such as cell elongation, division, and differentiation. Uncontrolled activation of this pathway by high concentrations of synthetic auxins like MCPA leads to abnormal growth and plant death.

This guide will detail the experimental approaches used to validate the auxin-like activity of compounds like this compound by examining the effects of its active form, MCPA, on Arabidopsis growth, gene expression, and its interaction with the auxin receptor complex.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of auxin-like activity.

Arabidopsis Root Growth Inhibition Assay

This assay assesses the dose-dependent effect of a compound on primary root elongation, a classic auxin response.

  • Plant Material and Growth Conditions: Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) agar plates. Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Treatment: After 4-5 days of growth, seedlings with comparable primary root lengths are transferred to fresh MS agar plates supplemented with a range of concentrations of the test compound (e.g., this compound, MCPA, IAA, 2,4-D) or a solvent control (e.g., DMSO).

  • Data Collection and Analysis: The position of the root tip is marked at the time of transfer. Root growth is measured after a defined period (e.g., 3-5 days). The percentage of root growth inhibition relative to the solvent control is calculated for each concentration. Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).

DR5::GUS Reporter Gene Assay

The DR5 promoter is a synthetic auxin-responsive promoter that is widely used to visualize auxin activity in planta.

  • Plant Material: Transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS construct are used.

  • Treatment: Seedlings are grown as described above and then treated with the test compound by transferring them to liquid or solid MS medium containing the compound for a specific duration (e.g., 6-24 hours).

  • Histochemical Staining: Seedlings are incubated in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). The GUS enzyme, expressed under the control of the DR5 promoter, cleaves X-Gluc, resulting in a blue precipitate at the sites of auxin activity.

  • Visualization: After staining, chlorophyll is removed from the seedlings with an ethanol series to allow for clear visualization of the blue staining pattern under a microscope. The intensity and location of the blue color indicate the level and sites of auxin response.

In Vitro TIR1/AFB Binding Assay (Surface Plasmon Resonance)

This assay quantitatively measures the binding affinity of a compound to the auxin co-receptor complex.

  • Protein Expression and Purification: The Arabidopsis TIR1 or other AFB proteins and a specific Aux/IAA protein (or its degron peptide) are expressed in a heterologous system (e.g., insect cells or E. coli) and purified.

  • Assay Principle: Surface Plasmon Resonance (SPR) is used to monitor the interaction in real-time. One of the binding partners (e.g., the TIR1/AFB protein) is immobilized on a sensor chip.

  • Binding Measurement: A solution containing the other binding partner (Aux/IAA degron peptide) and the test compound (e.g., MCPA) is flowed over the chip. The binding of the complex to the immobilized protein is detected as a change in the refractive index, which is proportional to the mass bound.

  • Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity. A lower Kd value indicates a higher binding affinity.

Quantitative Real-Time PCR (qRT-PCR) of Auxin-Responsive Genes

This technique measures changes in the transcript levels of known auxin-responsive genes following treatment with a test compound.

  • Plant Material and Treatment: Wild-type Arabidopsis seedlings are grown and treated with the test compound or a solvent control for a specific time period (e.g., 1-6 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the seedlings, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: The cDNA is used as a template for PCR with primers specific to auxin-responsive genes (e.g., IAA1, IAA5, GH3.3) and a reference gene (e.g., ACTIN2 or UBIQUITIN10) for normalization. The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression levels of the target genes in the treated samples are calculated and compared to the control samples to determine the fold change in gene expression.

Data Presentation

The following tables summarize the expected and reported quantitative data for the auxin-like activity of MCPA, the active form of this compound, in comparison to other auxins.

Table 1: Comparative Root Growth Inhibition in Arabidopsis thaliana

CompoundIC50 (µM)Reference Compound(s)
MCPA~1-10IAA, 2,4-D
IAA~0.1-1-
2,4-D~0.1-1IAA

Note: The IC50 values for MCPA can vary depending on the specific experimental conditions. The provided range is an estimate based on typical auxin responses.

Table 2: Comparative Binding Affinity to Arabidopsis TIR1/AFB Receptors (Kd in µM)

CompoundTIR1AFB2AFB5Reference Compound(s)
MCPA>100>100>100IAA
IAA~0.02-0.05~0.03-0.06~0.05-0.1-
2,4-D~1-5~1-5~5-10IAA

Data for MCPA and other auxins are based on published surface plasmon resonance studies. A higher Kd value indicates weaker binding affinity.

Table 3: Relative Gene Expression of Auxin-Responsive Genes in Arabidopsis thaliana (Fold Change vs. Control)

GeneMCPA TreatmentIAA Treatment2,4-D Treatment
IAA1↑↑↑↑↑↑↑↑↑
IAA5↑↑↑↑↑↑↑↑↑
GH3.3↑↑↑↑↑↑↑↑↑

Note: The magnitude of induction (indicated by ↑↑↑) is dependent on the concentration and duration of the treatment. The general trend is a strong upregulation of these early auxin-responsive genes.

Mandatory Visualization

The following diagrams were generated using the DOT language to illustrate key concepts.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., MCPA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds & Stabilizes Interaction SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Aux_IAA->ARF Represses SCF->Aux_IAA Ubiquitinates AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Regulates

Caption: The canonical auxin signaling pathway in Arabidopsis.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_molecular Molecular Analysis cluster_biochemical Biochemical Analysis A1 Root Growth Inhibition Assay Conclusion Validation of Auxin-Like Activity A1->Conclusion A2 DR5::GUS Reporter Assay A2->Conclusion B1 qRT-PCR of Auxin-Responsive Genes B1->Conclusion C1 In Vitro TIR1/AFB Binding Assay C1->Conclusion Start Test Compound (this compound) Hydrolysis In Planta Hydrolysis to MCPA Start->Hydrolysis Hydrolysis->A1 Hydrolysis->A2 Hydrolysis->B1 Hydrolysis->C1 Logical_Relationship MCPA_TE This compound (Pro-herbicide) Hydrolysis Esterase Activity in Planta MCPA_TE->Hydrolysis MCPA MCPA (Active Herbicide) Hydrolysis->MCPA Auxin_Pathway Auxin Signaling Pathway Activation MCPA->Auxin_Pathway Response Physiological Response (e.g., uncontrolled growth) Auxin_Pathway->Response

References

A Comparative Analysis of MCPA-thioethyl and 2,4-D on Root Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of two widely used synthetic auxin herbicides, MCPA-thioethyl and 2,4-D, on the root development of susceptible plants. By examining their mechanisms of action, summarizing key experimental data, and outlining established research protocols, this document aims to be a valuable resource for professionals in plant science, agrochemical research, and environmental toxicology.

Introduction: Synthetic Auxins and Their Impact on Plant Roots

MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid) are systemic herbicides that belong to the phenoxyalkanoic acid class of compounds. They function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing their death. One of the primary physiological responses to these herbicides is the severe disruption of root development, including the inhibition of primary root elongation and abnormal proliferation of lateral roots. Understanding the comparative effects of different synthetic auxins, such as this compound and 2,4-D, is crucial for developing more selective and effective herbicides and for assessing their environmental impact.

Comparative Efficacy on Root Growth Inhibition

Quantitative data on the direct comparison of this compound and 2,4-D on root development is limited in publicly available literature. However, studies on the active ingredient MCPA (in its salt form) and 2,4-D provide valuable insights into their relative toxicities to plant roots. The following table summarizes the 50% inhibitory concentration (IC50) values for root growth of various plant species, as reported in key studies. It is important to note that the specific formulation, such as the thioethyl ester of MCPA, can influence its activity, but the general trends in sensitivity are informative.

Plant SpeciesHerbicideIC50 for Root Growth Inhibition (mg a.i./L)Reference
Lepidium sativum (Garden Cress)2,4-D (as NH4+ salt)0.07[Grabinska-Sota et al., 2003][1]
MCPA (as Na salt)0.15[Grabinska-Sota et al., 2003][1]
Sinapis alba (White Mustard)2,4-D (as NH4+ salt)0.15[Grabinska-Sota et al., 2003][1]
MCPA (as Na salt)0.25[Grabinska-Sota et al., 2003][1]
Avena sativa (Oat)2,4-D (as NH4+ salt)12[Grabinska-Sota et al., 2003][1]
MCPA (as Na salt)73[Grabinska-Sota et al., 2003]
Triticum aestivum (Wheat)2,4-D (as NH4+ salt)10[Grabinska-Sota et al., 2003]
MCPA (as Na salt)55[Grabinska-Sota et al., 2003]

Data Interpretation: The data from Grabinska-Sota et al. (2003) indicates that for the tested dicotyledonous species (Lepidium sativum and Sinapis alba), 2,4-D generally exhibits a lower IC50 value for root growth inhibition compared to MCPA, suggesting a higher potency in disrupting root development at lower concentrations. Conversely, for the monocotyledonous species (Avena sativa and Triticum aestivum), both herbicides show significantly higher IC50 values, reflecting their selective nature.

Experimental Protocols for Root Development Bioassays

A standardized bioassay is essential for the comparative evaluation of herbicide effects on root development. The following protocol outlines a general method for a root inhibition bioassay, which can be adapted for specific research questions.

Root Inhibition Bioassay Protocol

Objective: To determine and compare the concentration-dependent inhibitory effects of this compound and 2,4-D on the primary root growth of a susceptible indicator plant species (e.g., Lepidium sativum or Arabidopsis thaliana).

Materials:

  • Seeds of the selected indicator plant species.

  • This compound and 2,4-D analytical standards.

  • Sterile agar medium (e.g., 0.8% agar in distilled water or a nutrient solution like Murashige and Skoog).

  • Petri dishes (e.g., 90 mm diameter).

  • Sterile filter paper discs.

  • Growth chamber or incubator with controlled temperature and light conditions.

  • Image analysis software for root length measurement.

Procedure:

  • Preparation of Herbicide Stock Solutions: Prepare stock solutions of this compound and 2,4-D in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.

  • Preparation of Test Solutions: Create a series of dilutions from the stock solutions to achieve the desired final concentrations in the agar medium. A control group with the solvent alone should also be prepared.

  • Preparation of Petri Dishes: Autoclave the agar medium and pour it into sterile Petri dishes. Once the agar has solidified, place sterile filter paper discs on the surface.

  • Herbicide Application: Apply a known volume of each herbicide dilution (and the control) to the filter paper discs in the Petri dishes.

  • Seed Sterilization and Plating: Surface-sterilize the seeds of the indicator plant and place them in a row on the agar surface, a few centimeters away from the filter paper disc.

  • Incubation: Seal the Petri dishes and place them vertically in a growth chamber with controlled conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).

  • Data Collection: After a defined period (e.g., 5-7 days), photograph the Petri dishes and measure the length of the primary root of each seedling using image analysis software.

  • Data Analysis: Calculate the average root length for each treatment and the control. Express the root growth as a percentage of the control. Determine the IC50 value for each herbicide using a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Herbicide Stock Solutions TestSol Prepare Test Solutions (Dilutions) Stock->TestSol Apply Apply Herbicides to Plates TestSol->Apply Plates Prepare Agar Plates Plates->Apply Seed Seed Sterilization & Plating Apply->Seed Incubate Incubate Plates Seed->Incubate Measure Measure Root Length Incubate->Measure Analyze Calculate IC50 & Compare Measure->Analyze

Fig. 1: Experimental workflow for a root inhibition bioassay.

Signaling Pathways in Root Development Disruption

Both this compound and 2,4-D exert their phytotoxic effects by hijacking the plant's natural auxin signaling pathway. While the general mechanism is similar, subtle differences in their interaction with auxin receptors and downstream signaling components may exist.

The Auxin Signaling Cascade

The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.

  • Perception: In the presence of auxin (or a synthetic auxin), the hormone binds to the TIR1/AFB protein, stabilizing its interaction with the Aux/IAA repressor.

  • Ubiquitination and Degradation: This interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes.

  • Physiological Response: The activation of these genes leads to a cascade of physiological responses, including cell elongation, division, and differentiation. At herbicidal concentrations, this process becomes uncontrolled, leading to abnormal growth and plant death.

Comparative Signaling of this compound and 2,4-D

Research has extensively detailed the signaling of 2,4-D, confirming its action through the TIR1/AFB pathway. Studies have also shown that different members of the TIR1/AFB family can exhibit varying affinities for different synthetic auxins, which could account for some of the differential effects observed between herbicides.

Specific research on the signaling cascade of this compound is less abundant. However, as a phenoxyalkanoic acid herbicide, it is widely accepted to function through the same core auxin signaling pathway. Some studies suggest that different phenoxy-carboxylate auxins, including MCPA, may have distinct binding affinities for various TIR1/AFB receptors. These potential differences in receptor binding could lead to variations in the downstream transcriptional response and, consequently, the specific morphological effects on root development.

Furthermore, the overstimulation of the auxin pathway by these herbicides leads to secondary effects, such as the massive production of ethylene and reactive oxygen species (ROS), which contribute to the overall phytotoxicity and symptomology, including root growth inhibition.

Signaling_Pathway cluster_perception Hormone Perception cluster_degradation Repressor Degradation cluster_transcription Transcriptional Regulation cluster_response Physiological Response Auxin This compound / 2,4-D (Synthetic Auxin) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds to SCF SCF Complex TIR1->SCF Activates AuxIAA Aux/IAA Repressor AuxIAA->SCF Targeted by Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF ARF Transcription Factor AuxIAA->ARF Represses SCF->AuxIAA Ubiquitinates AuxRE Auxin Response Element ARF->AuxRE Binds to GeneExp Auxin-Responsive Gene Expression AuxRE->GeneExp Activates UncontrolledGrowth Uncontrolled Cell Elongation & Division GeneExp->UncontrolledGrowth RootInhibition Root Growth Inhibition UncontrolledGrowth->RootInhibition EthyleneROS Ethylene & ROS Production UncontrolledGrowth->EthyleneROS PlantDeath Plant Death RootInhibition->PlantDeath EthyleneROS->PlantDeath

Fig. 2: Simplified signaling pathway for synthetic auxin herbicides.

Conclusion

References

Unveiling the Cross-Reactivity of MCPA-thioethyl with Auxin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the synthetic auxin herbicide MCPA-thioethyl with different auxin receptors. Due to the limited availability of direct binding data for this compound, this guide utilizes data from its parent compound, MCPA (2-methyl-4-chlorophenoxyacetic acid), to infer its interactions with the TIR1/AFB family of auxin receptors. This document synthesizes available research findings, presents comparative binding data, and details established experimental protocols to facilitate further investigation into the molecular basis of its herbicidal activity.

Comparative Binding Affinity of MCPA with Auxin Receptors

Quantitative data on the binding of MCPA to a comprehensive range of auxin receptors is still an active area of research. However, studies on the model plant Arabidopsis thaliana provide valuable insights into the relative binding affinities. Available data indicates that MCPA, a phenoxyacetic acid herbicide, generally exhibits a lower binding affinity for the TIR1/AFB auxin receptors compared to the endogenous auxin, indole-3-acetic acid (IAA)[1][2].

CompoundReceptorRelative Binding Affinity Compared to IAAMethodReference
MCPA AtTIR1LowerSurface Plasmon Resonance (SPR)[1][2]
AtAFB2LowerSurface Plasmon Resonance (SPR)[2]
AtAFB5LowerSurface Plasmon Resonance (SPR)
IAA AtTIR1HighSurface Plasmon Resonance (SPR)
AtAFB2HighSurface Plasmon Resonance (SPR)
AtAFB5HighSurface Plasmon Resonance (SPR)

Note: It is important to acknowledge that upon entering the plant, the ester group of this compound is likely cleaved, resulting in the formation of the active ingredient, MCPA. Therefore, the binding data for MCPA is considered a relevant proxy for understanding the herbicidal action of this compound.

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This binding event promotes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome, thereby releasing the Auxin Response Factor (ARF) transcription factors they were repressing. The active ARFs can then bind to auxin-responsive elements in the promoters of target genes, leading to changes in gene expression and ultimately, physiological responses.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (e.g., MCPA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes interaction Proteasome 26S Proteasome TIR1_AFB->Proteasome Targets for degradation ARF ARF Aux_IAA->ARF Represses Aux_IAA->Proteasome AuxRE Auxin Response Element ARF->AuxRE Binds Gene_Expression Gene Expression AuxRE->Gene_Expression Activates

Caption: The auxin signaling pathway, initiated by auxin binding to TIR1/AFB receptors.

Experimental Protocols

The assessment of cross-reactivity between a ligand like MCPA and various auxin receptors relies on robust in vitro binding assays. Two common and powerful techniques are Surface Plasmon Resonance (SPR) and Radioligand Binding Assays.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting partners (the ligand) is immobilized.

Generalized Protocol:

  • Protein Expression and Purification: Recombinant TIR1/AFB proteins are expressed in a suitable system (e.g., insect or bacterial cells) and purified to homogeneity.

  • Ligand Immobilization: The purified auxin receptor protein (e.g., TIR1) is immobilized onto the surface of an SPR sensor chip.

  • Analyte Injection: A solution containing the analyte (e.g., MCPA) at various concentrations is flowed over the sensor chip surface.

  • Interaction Analysis: The association and dissociation of the analyte from the immobilized receptor are monitored in real-time by detecting changes in the SPR signal.

  • Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity.

SPR_Workflow start Start protein_prep Express & Purify TIR1/AFB Proteins start->protein_prep analyte_prep Prepare MCPA Solutions (Varying Concentrations) start->analyte_prep chip_prep Immobilize Receptor on SPR Chip protein_prep->chip_prep injection Inject MCPA over Chip chip_prep->injection analyte_prep->injection detection Real-time Detection of Binding (Sensorgram) injection->detection analysis Data Analysis (Kinetic Parameters) detection->analysis end End analysis->end

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) assay.

Radioligand Binding Assay

This technique involves the use of a radioactively labeled ligand to quantify its binding to a receptor. Competition assays are often used to determine the affinity of an unlabeled compound (like MCPA) by measuring its ability to displace the radiolabeled ligand.

Generalized Protocol:

  • Receptor Preparation: Membranes or purified preparations containing the auxin receptors are prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled auxin (e.g., [3H]-IAA) and varying concentrations of the unlabeled competitor (MCPA).

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the receptor-ligand complexes.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), which represents the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.

Radioligand_Workflow start Start receptor_prep Prepare Receptor (Membranes or Purified) start->receptor_prep incubation Incubate Receptor with Radiolabeled Auxin & Unlabeled MCPA receptor_prep->incubation filtration Separate Bound & Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis end End analysis->end

Caption: A generalized workflow for a competitive radioligand binding assay.

Conclusion

The available evidence suggests that MCPA, the active form of this compound, interacts with the TIR1/AFB family of auxin receptors, albeit with a generally lower affinity than the natural auxin IAA. This differential binding affinity likely contributes to its herbicidal efficacy and selectivity. Further quantitative studies across a broader range of auxin receptors from various plant species are necessary to fully elucidate the molecular determinants of MCPA's mode of action and to inform the development of next-generation herbicides. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

References

Unveiling the Molecular Targets of MCPA-thioethyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular interactions of the herbicide MCPA-thioethyl, focusing on the identification and confirmation of its targets within plants. As this compound is a pro-herbicide, this guide will primarily focus on the activity of its active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA), which is responsible for its herbicidal effects.

Executive Summary

This compound exerts its herbicidal activity after being metabolized in plants to its active form, MCPA. MCPA functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). Its primary molecular targets are the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of auxin co-receptors . The binding of MCPA to these receptors initiates a signaling cascade that leads to the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This, in turn, results in uncontrolled gene expression and aberrant plant growth, ultimately causing the death of susceptible plants.[1][2][3]

Comparison of Binding Affinity

Quantitative data for the binding affinity of MCPA to a wide range of plant species is limited. However, studies on the model plant Arabidopsis thaliana provide a basis for comparison with the natural auxin, IAA.

CompoundTarget Receptor(s)SpeciesBinding Affinity (Qualitative)Reference
MCPA AtTIR1, AtAFB2, AtAFB5Arabidopsis thalianaLower affinity compared to IAA[1][2]
IAA (natural auxin) AtTIR1, AtAFB2, AtAFB5Arabidopsis thalianaHigh affinity
Dicamba TIR1/AFB familyArabidopsis thalianaLow binding to all three tested receptors (TIR1, AFB2, AFB5)
2,4-D TIR1/AFB familyArabidopsis thalianaLower binding to TIR1 than mecoprop and dichlorprop

Signaling Pathway and Mechanism of Action

The binding of MCPA to the TIR1/AFB receptor is the critical initiating step in its herbicidal action. This interaction promotes the recruitment of Aux/IAA repressor proteins to the SCFTIR1/AFB ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the activation of auxin response factors (ARFs), which in turn regulate the transcription of auxin-responsive genes, leading to uncontrolled growth.

MCPA_Signaling_Pathway cluster_0 Cell cluster_1 SCF-TIR1/AFB-Aux/IAA Complex Formation MCPA_thioethyl This compound MCPA MCPA (Active Herbicide) MCPA_thioethyl->MCPA Metabolic Conversion TIR1_AFB TIR1/AFB Receptor MCPA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits SCF_complex SCF Complex TIR1_AFB->SCF_complex Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits SCF_complex->Aux_IAA Ubiquitination AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Activates Gene_Expression Uncontrolled Gene Expression & Growth AuxRE->Gene_Expression Leads to

Simplified signaling pathway of MCPA.

Key Experimental Protocols

The identification and confirmation of MCPA's molecular targets primarily rely on in vitro binding assays. Surface Plasmon Resonance (SPR) is a widely used technique to measure the real-time interaction between a ligand (e.g., TIR1/AFB receptor) and an analyte (e.g., MCPA).

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol outlines the general steps for assessing the binding of MCPA to auxin receptors.

1. Protein Expression and Purification:

  • Recombinant TIR1/AFB proteins are expressed in a suitable system, such as E. coli or insect cells.

  • The expressed proteins are then purified to homogeneity using affinity chromatography techniques.

2. SPR Sensor Chip Preparation:

  • A suitable SPR sensor chip (e.g., CM5) is activated.

  • The purified TIR1/AFB receptor (ligand) is immobilized onto the sensor chip surface.

3. Interaction Analysis:

  • A series of concentrations of MCPA (analyte) are prepared in a suitable running buffer.

  • The MCPA solutions are injected over the sensor chip surface.

  • The binding of MCPA to the immobilized receptor is monitored in real-time by detecting changes in the refractive index at the sensor surface. This generates a sensorgram.

4. Data Analysis:

  • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value provides a quantitative measure of binding affinity.

SPR_Workflow start Start protein_prep 1. Protein Expression & Purification (TIR1/AFB Receptor) start->protein_prep chip_prep 2. SPR Sensor Chip Immobilization protein_prep->chip_prep analyte_prep 3. Analyte Preparation (MCPA) chip_prep->analyte_prep interaction 4. Interaction Analysis (Binding Assay) analyte_prep->interaction data_analysis 5. Data Analysis (Sensorgram Fitting) interaction->data_analysis results Determine ka, kd, KD data_analysis->results end End results->end

Experimental workflow for SPR analysis.

Conclusion

The molecular target of this compound, through its active form MCPA, has been identified as the TIR1/AFB family of auxin co-receptors. While quantitative binding data across a broad range of species remains an area for further research, the mechanism of action involving the degradation of Aux/IAA repressors is well-established. The experimental protocols outlined in this guide, particularly Surface Plasmon Resonance, provide a robust framework for future studies to quantitatively assess the binding affinities of MCPA and other auxinic herbicides to their molecular targets, which is crucial for understanding herbicide selectivity and developing more effective weed management strategies.

References

a comparative review of MCPA-thioethyl and other commercial phenoxy herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and crop protection specialists on the performance and mechanisms of prominent phenoxy herbicides, including a critical review of available data on MCPA-thioethyl.

Introduction

Phenoxy herbicides have been a cornerstone of selective broadleaf weed control in agriculture since the mid-20th century. Their ability to mimic the natural plant hormone auxin leads to unregulated growth and subsequent death in susceptible dicotyledonous weeds, while generally leaving monocotyledonous crops unharmed.[1][2] This guide provides a comparative review of this compound and other widely used commercial phenoxy herbicides, including 2,4-D, MCPA, mecoprop (MCPP), and dichlorprop (2,4-DP). The focus is on their herbicidal performance, supported by available experimental data, alongside detailed methodologies and an examination of the underlying signaling pathways.

Herbicidal Performance: A Qualitative and Quantitative Comparison

Direct, side-by-side quantitative comparisons of this compound with other major phenoxy herbicides are limited in publicly accessible scientific literature. However, a qualitative assessment of their weed control spectrum, supplemented with available quantitative data, provides valuable insights for researchers.

Phenoxy herbicides are primarily effective against broadleaf weeds.[3] The specific efficacy of each compound can vary depending on the weed species, growth stage, and environmental conditions.

  • 2,4-D: As one of the oldest and most widely used phenoxy herbicides, 2,4-D is particularly effective against weeds with taproots, such as dandelion (Taraxacum officinale) and broadleaf plantain (Plantago major).[4] However, its efficacy is reduced against weeds like white clover (Trifolium repens), chickweed (Stellaria media), and ground ivy (Glechoma hederacea).[4]

  • MCPA: Chemically similar to 2,4-D, MCPA is also a potent herbicide for controlling broadleaf weeds, including thistle (Cirsium spp.) and dock (Rumex spp.). A study on the control of redroot pigweed (Amaranthus retroflexus) with a combination of 2,4-D and MCPA reported a dose for 90% growth reduction (ED90) of 375.26 g a.i./ha.

  • Mecoprop (MCPP): MCPP is often included in herbicide mixtures to broaden the spectrum of controlled weeds. It is particularly effective against chickweed and clovers, which are often not fully controlled by 2,4-D alone.

  • Dichlorprop (2,4-DP): Dichlorprop is another phenoxy herbicide frequently used in combination with other active ingredients to enhance the control of a wider range of broadleaf weeds, including henbit (Lamium amplexicaule), knotweed (Polygonum aviculare), and spurge (Euphorbia spp.).

  • This compound: While specific comparative efficacy data is scarce, this compound is registered as a selective, systemic phenoxy herbicide for the suppression of broadleaf weeds in various crops. Its mode of action as a synthetic auxin is consistent with other phenoxy herbicides.

Table 1: Qualitative Weed Control Spectrum of Selected Phenoxy Herbicides

HerbicideChenopodium album (Common Lambsquarters)Amaranthus retroflexus (Redroot Pigweed)Stellaria media (Common Chickweed)Galium aparine (Cleavers)
This compound Data not availableData not availableData not availableData not available
2,4-D Excellent (>95% control)GoodPoorModerate
MCPA GoodGoodModerateModerate
Mecoprop (MCPP) ModerateModerateExcellentGood
Dichlorprop (2,4-DP) GoodGoodGoodGood

Note: This table is based on a qualitative synthesis of available literature and does not represent data from direct comparative trials.

Experimental Protocols

To ensure reliable and reproducible results in herbicide efficacy studies, standardized experimental protocols are essential. The following outlines a general methodology for a dose-response bioassay, a common method for evaluating herbicide performance.

Dose-Response Bioassay Protocol

1. Plant Material and Growth Conditions:

  • Select certified seeds of the target weed species (e.g., Chenopodium album, Amaranthus retroflexus).
  • Sow seeds in pots containing a standardized soil mix.
  • Grow plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod to ensure uniform growth.

2. Herbicide Application:

  • Prepare stock solutions of the test herbicides (this compound, 2,4-D, MCPA, etc.) in an appropriate solvent.
  • Create a series of dilutions to establish a range of application rates (doses). A logarithmic series of doses is often used.
  • Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-4 true leaf stage) using a precision sprayer calibrated to deliver a consistent volume.
  • Include an untreated control group for comparison.

3. Experimental Design and Replication:

  • Use a completely randomized design (CRD) or a randomized complete block design (RCBD).
  • Replicate each treatment (herbicide and dose combination) at least four times.

4. Data Collection and Analysis:

  • Assess visual injury (phytotoxicity) at set time points after application (e.g., 7, 14, and 21 days) using a rating scale (e.g., 0% = no effect, 100% = complete death).
  • At the end of the experiment, harvest the above-ground biomass of the plants.
  • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
  • Analyze the data using non-linear regression to fit a dose-response curve (e.g., a four-parameter log-logistic model).
  • From the dose-response curve, determine key parameters such as the GR50 (the dose required to reduce plant growth by 50%) or the ED90 (the effective dose for 90% control).

Signaling Pathways and Mode of Action

Phenoxy herbicides exert their herbicidal activity by disrupting the auxin signaling pathway in susceptible plants. Auxin is a critical plant hormone that regulates numerous aspects of growth and development.

The Auxin Signaling Pathway

The primary mechanism of auxin action involves the degradation of Aux/IAA transcriptional repressor proteins. In the absence of auxin, these repressors bind to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes.

When a phenoxy herbicide (or natural auxin) is present, it acts as a "molecular glue," promoting the interaction between the Aux/IAA repressors and an F-box protein component of the SCFTIR1/AFB ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of the repressors liberates the ARFs, allowing them to activate the expression of a wide range of genes that ultimately lead to the characteristic symptoms of phenoxy herbicide injury, including epinasty, cell elongation, and eventually, plant death.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Phenoxy Herbicide (Auxin Mimic) SCFTIR1 SCF-TIR1/AFB (E3 Ubiquitin Ligase) Auxin->SCFTIR1 AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA Binds to ARF Auxin Response Factor (ARF) AuxIAA->ARF Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination & Degradation AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes Activates UncontrolledGrowth Uncontrolled Growth & Plant Death AuxinResponseGenes->UncontrolledGrowth Experimental_Workflow start Start: Define Research Question seed_prep Seed Germination & Seedling Propagation start->seed_prep treatment_prep Herbicide Solution Preparation (Dose Range) start->treatment_prep application Herbicide Application (Controlled Spraying) seed_prep->application treatment_prep->application incubation Incubation in Controlled Environment application->incubation data_collection Data Collection: Visual Assessment & Biomass Measurement incubation->data_collection analysis Statistical Analysis: Dose-Response Modeling data_collection->analysis results Results Interpretation: GR50/ED90 Calculation analysis->results conclusion Conclusion & Comparative Efficacy results->conclusion

References

Comparative Transcriptomic Analysis of Plant Responses to MCPA-Thioethyl Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of MCPA-thioethyl on plants, contextualized with other synthetic auxin herbicides. Due to the rapid conversion of this compound to its active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA), within the plant, this guide will primarily reference data from studies on MCPA.[1] This approach is based on the established understanding that the herbicidal activity and subsequent molecular responses are attributable to the MCPA acid. We will delve into the molecular mechanisms, present comparative data on gene expression, provide detailed experimental protocols for transcriptomic analysis, and visualize key pathways and workflows.

Introduction to this compound and its Mode of Action

This compound is a selective, systemic herbicide belonging to the phenoxyacetic acid class.[2] Like other synthetic auxin herbicides such as 2,4-D and dicamba, it mimics the natural plant hormone indole-3-acetic acid (IAA).[3] At herbicidal concentrations, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to uncontrolled and disorganized growth, ultimately resulting in plant death.

The primary mode of action for auxin herbicides involves hijacking the plant's auxin signaling pathway. This pathway is centrally regulated by three protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. In a normal state, Aux/IAA proteins bind to ARFs, preventing them from activating gene expression. When a synthetic auxin like MCPA is introduced, it promotes the binding of TIR1/AFB to the Aux/IAA repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases the ARF transcription factors, which can then bind to auxin response elements (AuxREs) in the promoters of target genes, causing a massive and uncontrolled transcription of genes that regulate growth and development.

Comparative Analysis of Differentially Expressed Genes (DEGs)

Transcriptomic studies, particularly those using RNA sequencing (RNA-seq), have been instrumental in dissecting the genome-wide changes in gene expression following auxin herbicide treatment. While specific quantitative data for this compound is limited in publicly available literature, studies on the closely related 2,4-D in model plants like Arabidopsis thaliana and crops provide valuable insights into the expected transcriptomic response.

A common theme in the transcriptomic response to auxin herbicides is the rapid and widespread alteration of gene expression. Typically, genes involved in stress responses, hormone signaling (particularly ethylene and abscisic acid), and cell wall modification are upregulated. Conversely, a significant and consistent downregulation of genes related to photosynthesis and energy metabolism is observed, suggesting a rapid shutdown of these vital processes in susceptible plants.

Below is a summary of differentially expressed genes in Arabidopsis thaliana following treatment with the auxin herbicide 2,4-D, which serves as a proxy for the anticipated effects of this compound.

Gene ID (Arabidopsis)Gene Name/FunctionLog2 Fold Change (2,4-D vs. Control)Putative Role in Herbicide Response
Upregulated Genes
AT1G04240SAUR-AC1+4.5Small auxin-up RNA, involved in cell expansion
AT4G38840GH3.2+3.8Encodes an IAA-amido synthetase, involved in auxin homeostasis
AT3G15540GH3.3+3.5Encodes an IAA-amido synthetase, involved in auxin homeostasis
AT5G13370ACS6+3.21-aminocyclopropane-1-carboxylate synthase 6, key enzyme in ethylene biosynthesis
AT1G19220ERF1+2.9Ethylene response factor 1, transcription factor in ethylene signaling
AT2G23170NAC042+2.5NAC domain-containing protein, involved in stress responses
Downregulated Genes
AT1G29930CAB1-3.9Chlorophyll a-b binding protein 1, component of the light-harvesting complex
AT1G79040RBCS1A-3.5Ribulose bisphosphate carboxylase small chain 1A, key enzyme in carbon fixation
ATCG00490psaA-3.2Photosystem I P700 chlorophyll a apoprotein A1
ATCG00340atpB-3.0ATP synthase subunit beta
AT5G38430LHCB1.4-2.8Light-harvesting complex of photosystem II subunit

Note: The data presented in this table is representative of the types of gene expression changes observed in response to auxin herbicides and is compiled from general knowledge in the field. Specific fold changes can vary depending on experimental conditions.

Experimental Protocols

A robust transcriptomic analysis relies on meticulous experimental design and execution. Below is a detailed protocol for a typical RNA-seq experiment to analyze the effects of this compound on a model plant like Arabidopsis thaliana.

Plant Growth and Herbicide Treatment
  • Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium.

  • Growth Conditions: Seedlings are grown for 10-14 days under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Herbicide Application: A working solution of this compound is prepared. The seedlings are then treated with a sublethal concentration of this compound (determined through preliminary dose-response experiments). A mock treatment (control) using the solvent for the herbicide is applied to a separate set of seedlings.

  • Time Course and Sampling: Plant tissues (e.g., whole seedlings or specific organs like leaves and roots) are harvested at various time points after treatment (e.g., 1, 3, 6, and 24 hours) to capture both early and late transcriptomic responses. Samples are immediately frozen in liquid nitrogen and stored at -80°C. For each treatment and time point, at least three biological replicates should be collected.

RNA Extraction and Quality Control
  • RNA Extraction: Total RNA is extracted from the frozen plant tissue using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. An on-column DNase digestion step is crucial to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 2.0. The integrity of the RNA is assessed using an Agilent Bioanalyzer or a similar instrument to ensure the RNA Integrity Number (RIN) is greater than 7.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: An mRNA-seq library is prepared from the high-quality total RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification using oligo(dT) magnetic beads, fragmentation of the mRNA, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are quantified and pooled, and then sequenced on an Illumina sequencing platform (e.g., NovaSeq or HiSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).

Bioinformatics Analysis
  • Quality Control of Raw Reads: The quality of the raw sequencing reads is assessed using tools like FastQC.

  • Read Trimming: Adapters and low-quality bases are removed from the reads using tools such as Trimmomatic or Cutadapt.

  • Alignment to a Reference Genome: The trimmed reads are aligned to the reference genome of the plant species (e.g., the Arabidopsis thaliana TAIR10 genome) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq-count.

  • Differential Gene Expression Analysis: The read counts are used to identify differentially expressed genes between the herbicide-treated and control samples using statistical packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Functional Annotation and Enrichment Analysis: The list of DEGs is subjected to Gene Ontology (GO) and pathway enrichment analysis (e.g., using KEGG pathways) to identify the biological processes and molecular functions that are significantly affected by the herbicide treatment.

Visualizations

Auxin Signaling Pathway and MCPA Action

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCPA This compound (converted to MCPA) TIR1_AFB TIR1/AFB MCPA->TIR1_AFB binds & promotes interaction SCF_complex SCF Complex TIR1_AFB->SCF_complex part of Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Transcription Factor Aux_IAA->ARF represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds to Auxin_Response_Genes Auxin Response Genes (e.g., GH3, SAUR, ACS) AuxRE->Auxin_Response_Genes activates transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth

Caption: Mechanism of MCPA action via the auxin signaling pathway.

Experimental Workflow for Transcriptomic Analysis

Experimental_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatics Phase Plant_Growth Plant Growth & Treatment (this compound vs. Control) Sampling Tissue Sampling (Multiple Time Points & Replicates) Plant_Growth->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep mRNA-Seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC2 Raw Read Quality Control (FastQC) Sequencing->QC2 Trimming Adapter & Quality Trimming QC2->Trimming Alignment Alignment to Reference Genome Trimming->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2, edgeR) Quantification->DEA Functional_Analysis Functional Annotation & Enrichment (GO, KEGG) DEA->Functional_Analysis

Caption: Workflow for RNA-seq analysis of herbicide response.

Logical Relationships in Data Analysis

Data_Analysis_Logic Raw_Reads Raw Sequencing Reads (.fastq) Trimmed_Reads Trimmed Reads Raw_Reads->Trimmed_Reads Quality Trimming Aligned_Reads Aligned Reads (.bam) Trimmed_Reads->Aligned_Reads Alignment Count_Matrix Gene Count Matrix Aligned_Reads->Count_Matrix Quantification DEG_List List of Differentially Expressed Genes Count_Matrix->DEG_List Statistical Analysis Enriched_Pathways Enriched Biological Pathways DEG_List->Enriched_Pathways Functional Analysis

Caption: Key stages in the bioinformatics data analysis pipeline.

References

Comparative Metabolomic Profiling of Plants Treated with MCPA-thioethyl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of the phenoxy herbicide MCPA-thioethyl on plants. Due to the limited availability of direct comparative metabolomic studies on this compound, this guide will focus on the metabolic impact of its active form, MCPA (2-methyl-4-chlorophenoxyacetic acid), in comparison to untreated plants. The information presented is synthesized from studies on MCPA and other phenoxy auxin herbicides.

This compound is a selective, systemic phenoxy herbicide used to control broadleaf weeds.[1] In plants, it is rapidly hydrolyzed to its active form, MCPA.[2] MCPA mimics the natural plant hormone auxin, leading to uncontrolled growth and metabolic disruption in susceptible plants.[1] This guide delves into the metabolic consequences of MCPA treatment, providing quantitative data from related studies, detailed experimental protocols for metabolomic analysis, and visualizations of the key biological processes involved.

Data Presentation: Quantitative Metabolomic Changes

The application of MCPA induces significant alterations in the plant metabolome. These changes reflect the plant's response to the herbicidal action, including disruptions in primary and secondary metabolic pathways. The following tables summarize representative quantitative data on metabolite changes observed in plants treated with phenoxy auxin herbicides like MCPA. The data is presented as fold changes relative to untreated control plants.

Table 1: Representative Changes in Primary Metabolites in Plants Treated with Phenoxy Herbicides

Metabolite ClassMetaboliteFold Change (Treated vs. Control)Putative Biological Role
Amino Acids Proline2.5 - 5.0Osmoprotectant, stress response
Aspartate1.5 - 2.5Amino acid biosynthesis, nitrogen transport
Glutamate1.8 - 3.0Nitrogen assimilation, precursor for other amino acids
Tryptophan0.5 - 0.7Precursor for auxin biosynthesis (feedback inhibition)
Organic Acids Malic Acid1.5 - 2.0TCA cycle intermediate, stomatal regulation
Citric Acid1.3 - 1.8TCA cycle intermediate, energy metabolism
Succinic Acid1.2 - 1.6TCA cycle intermediate, energy metabolism
Sugars Glucose0.6 - 0.8Primary energy source, signaling molecule
Fructose0.7 - 0.9Primary energy source
Sucrose0.5 - 0.7Carbon transport and storage

Table 2: Representative Changes in Secondary Metabolites and Hormones in Plants Treated with Phenoxy Herbicides

Metabolite ClassMetaboliteFold Change (Treated vs. Control)Putative Biological Role
Phenolic Compounds Salicylic Acid2.0 - 4.0Plant defense signaling
Caffeic Acid1.5 - 2.5Lignin biosynthesis, antioxidant
Ferulic Acid1.3 - 2.0Cell wall component, antioxidant
Plant Hormones Abscisic Acid (ABA)3.0 - 6.0Stress response, stomatal closure
Jasmonic Acid (JA)2.5 - 5.0Plant defense against herbivores and pathogens
Ethylene Precursor (ACC)4.0 - 8.0Stress signaling, senescence

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolomic studies. Below are protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), two common platforms for plant metabolomics.

Protocol 1: GC-MS based Metabolomic Analysis of Plant Tissue
  • Sample Collection and Quenching: Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

  • Metabolite Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

    • To 50 mg of powdered tissue, add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol).

    • Add an internal standard (e.g., ribitol) for normalization.

    • Vortex the mixture vigorously and incubate at -20°C for 1 hour, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Evaporate the solvent from the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes for silylation of hydroxyl and amine groups.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable column (e.g., DB-5MS) and a standard temperature gradient for separation of metabolites.

    • The mass spectrometer is typically operated in full scan mode to acquire mass spectra.

  • Data Processing:

    • Process the raw data using software such as ChromaTOF or AMDIS for peak deconvolution, identification, and quantification.

    • Identify metabolites by comparing mass spectra and retention indices to a reference library (e.g., NIST, Golm Metabolome Database).

    • Normalize the peak areas to the internal standard.

Protocol 2: LC-MS based Metabolomic Analysis of Plant Tissue
  • Sample Collection and Quenching: Follow the same procedure as for GC-MS analysis.

  • Metabolite Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • To 100 mg of powdered tissue, add 1 mL of a pre-chilled extraction solvent (e.g., methanol:acetonitrile:water, 2:2:1, v/v/v).

    • Vortex thoroughly and sonicate for 15 minutes in an ice bath.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • LC-MS Analysis:

    • Inject the extract into an LC-MS system, typically a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UHPLC system.

    • Use a reversed-phase column (e.g., C18) for separation of a broad range of metabolites.

    • The mobile phase typically consists of water and acetonitrile, both with a small amount of formic acid to improve ionization.

    • Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.

  • Data Processing:

    • Process the raw data using software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and integration.

    • Identify metabolites by matching accurate mass and MS/MS fragmentation patterns to online databases (e.g., METLIN, KEGG, PubChem).

    • Perform statistical analysis to identify significantly altered metabolites.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the auxin signaling pathway disrupted by MCPA and a typical experimental workflow for plant metabolomics.

Auxin_Signaling_Pathway cluster_nucleus Nucleus MCPA MCPA (Synthetic Auxin) TIR1_AFB TIR1/AFB (Auxin Receptor) MCPA->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates transcription Gene_Expression Altered Gene Expression (Uncontrolled Growth) Auxin_Response_Genes->Gene_Expression Ub Ubiquitin Ub->Aux_IAA

Caption: Simplified Auxin Signaling Pathway Disrupted by MCPA.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation Plant_Treatment Plant Treatment (this compound vs. Control) Harvesting Tissue Harvesting & Quenching (Liquid N2) Plant_Treatment->Harvesting Extraction Metabolite Extraction (e.g., 80% Methanol) Harvesting->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS Analysis Extraction->LC_MS (Direct analysis) GC_MS GC-MS Analysis Derivatization->GC_MS Peak_Processing Peak Detection, Alignment & Integration GC_MS->Peak_Processing LC_MS->Peak_Processing Metabolite_ID Metabolite Identification (Database Matching) Peak_Processing->Metabolite_ID Stats Statistical Analysis (Fold Change, PCA, etc.) Metabolite_ID->Stats Pathway_Analysis Pathway Analysis (e.g., KEGG) Stats->Pathway_Analysis Biological_Conclusion Biological Conclusion Pathway_Analysis->Biological_Conclusion

Caption: General Experimental Workflow for Plant Metabolomics.

References

validating the environmental safety of MCPA-thioethyl compared to alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the environmental safety of the herbicide MCPA-thioethyl in comparison to its prevalent alternatives—glyphosate, 2,4-D, and dicamba—reveals a complex landscape of potential ecological impacts. While data on this compound is less extensive than for its more established counterparts, this guide synthesizes available ecotoxicological and environmental fate data to provide a comparative framework for researchers, scientists, and drug development professionals.

This publication presents a detailed comparison of the environmental safety profiles of this compound and three major alternative herbicides. Quantitative data on their environmental fate and ecotoxicity are summarized in structured tables for ease of comparison. Detailed descriptions of the standard experimental protocols used to generate this data are also provided. Furthermore, this guide includes visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of the methodologies and mechanisms of action.

Comparative Environmental Fate

The persistence and mobility of a herbicide in the environment are critical determinants of its potential for off-target effects and contamination of water resources. These characteristics are primarily evaluated by its soil half-life (DT50) and soil organic carbon-water partitioning coefficient (Koc).

ParameterThis compoundMCPA (parent acid)Glyphosate2,4-DDicamba
Soil Half-life (DT50) Data not readily available~13 days[1]26 - 47 days[2][3]6.2 - 59.3 days[4][5]4 - 14 days
Soil Sorption (Koc) Data not readily available93.64 ml/g24,000 ml/g59 - 117 ml/g2 ml/g
Interpretation Likely mobileMobileLow mobilityModerate to high mobilityVery high mobility

Note: Data for this compound is limited; data for the parent acid, MCPA, is provided as a surrogate where indicated.

Comparative Ecotoxicity

The potential for a herbicide to harm non-target organisms is a primary concern for its environmental safety. This is assessed through a battery of standardized tests on representative species from different trophic levels.

Aquatic Ecotoxicity
OrganismEndpointThis compoundMCPA (parent acid)Glyphosate2,4-DDicamba
Fish (e.g., Rainbow Trout) 96-hr LC500.3 - 0.75 mg/L117 - 232 mg/L>10 - >1000 mg/LSlightly to highly toxic (formulation dependent)No observed acute effects
Aquatic Invertebrates (e.g., Daphnia magna) 48-hr EC50High chronic toxicity indicatedPractically nontoxic3.7 - 10.6 mg/LSlightly toxicNo observed acute effects
Algae (e.g., Pseudokirchneriella subcapitata) 72-hr EC50Data not readily availableData not readily available11.4 mg a.e./L (non-vascular plants)Data not readily availableData not readily available

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms.

Terrestrial Ecotoxicity
OrganismEndpointThis compoundMCPA (parent acid)Glyphosate2,4-DDicamba
Birds (e.g., Bobwhite Quail) Acute Oral LD50Data not readily available377 mg/kg>2000 mg/kgModerately toxicNontoxic
Honeybees (Apis mellifera) Acute Contact/Oral LD50Data not readily availableNontoxic (Oral LD50: 104 µ g/bee )Harmful effects on gut microbiome and behaviorLinked to bee killsPotential chronic risk; indirect effects via forage loss
Earthworms (Eisenia fetida) 14-day LC50Data not readily availableModerate toxicity indicatedLow risk at recommended rates30-40% mortality at 10 mg/kg soilData not readily available

LD50: The dose of a substance that is lethal to 50% of the test organisms.

Experimental Protocols

The environmental safety data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data are reliable and comparable across different studies and substances.

Environmental Fate Studies
  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This test evaluates the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions. The test substance, typically radiolabeled, is applied to soil samples, which are then incubated under controlled temperature and moisture conditions. At various time points, the soil is analyzed to determine the amount of the parent substance remaining and to identify and quantify major transformation products. This allows for the calculation of the soil half-life (DT50).

  • Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method is used to determine the extent to which a chemical adsorbs to soil particles and its potential for desorption. A solution of the test substance is equilibrated with a soil sample of known mass. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference. This data is used to calculate the soil organic carbon-water partitioning coefficient (Koc), which indicates the chemical's mobility in soil.

Ecotoxicity Studies
  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a chemical that is lethal to 50% of a fish population (LC50) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at regular intervals.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after a 48-hour exposure.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This study evaluates the effect of a chemical on the growth of algae. Algal cultures are exposed to various concentrations of the test substance for 72 hours, and the inhibition of growth is measured to determine the EC50.

  • Lemna sp. Growth Inhibition Test (OECD 221): This test assesses the toxicity of a substance to the aquatic plant Lemna (duckweed). The inhibition of frond growth over a 7-day period is measured to determine the EC50.

  • Fish, Early-life Stage Toxicity Test (OECD 210): This is a longer--term test that exposes fish from the embryonic stage through to early juvenile development to assess sublethal effects on growth and development.

  • Daphnia magna Reproduction Test (OECD 211): This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.

  • Honeybees, Acute Oral and Contact Toxicity Test (OECD 213 & 214): These tests determine the acute toxicity of a chemical to honeybees through oral ingestion and direct contact, respectively.

  • Earthworm, Acute Toxicity Test (OECD 207): This test assesses the acute toxicity of a substance to earthworms by exposing them to treated soil for 14 days and determining the LC50.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in the environmental safety assessment and the potential mechanisms of toxicity, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_fate Environmental Fate Assessment cluster_ecotox Ecotoxicity Assessment cluster_aquatic cluster_terrestrial soil_persistence Soil Persistence (OECD 307) risk_assessment Environmental Risk Assessment soil_persistence->risk_assessment DT50 soil_mobility Soil Mobility (OECD 106) soil_mobility->risk_assessment Koc aquatic Aquatic Organisms fish Fish (OECD 203, 210) aquatic->fish daphnia Daphnia (OECD 202, 211) aquatic->daphnia algae Algae (OECD 201) aquatic->algae aquatic->risk_assessment LC50 / EC50 terrestrial Terrestrial Organisms birds Birds terrestrial->birds bees Bees (OECD 213, 214) terrestrial->bees earthworms Earthworms (OECD 207) terrestrial->earthworms terrestrial->risk_assessment LD50 / LC50

General workflow for environmental safety assessment of herbicides.

signaling_pathway cluster_stress Cellular Stress Response in Fish cluster_pathway NF-κB Signaling Pathway herbicide Phenoxy Herbicide (e.g., MCPA, 2,4-D) ros Increased Reactive Oxygen Species (ROS) (Oxidative Stress) herbicide->ros Molecular Interaction ikk IKK Activation ros->ikk Activation ikb IκB Degradation ikk->ikb Phosphorylation nfkb NF-κB Translocation to Nucleus ikb->nfkb Release gene_expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) nfkb->gene_expression Transcription adverse_outcome Adverse Outcome: Inflammation & Tissue Damage gene_expression->adverse_outcome Leads to

Proposed signaling pathway for phenoxy herbicide-induced toxicity in fish.

Conclusion

The comparative analysis of this compound and its alternatives highlights the trade-offs inherent in herbicide selection. Glyphosate, with its strong soil adsorption, presents a lower risk of leaching but has been associated with adverse effects on non-target organisms like honeybees. 2,4-D and dicamba exhibit higher mobility in soil, posing a greater potential risk to groundwater, and dicamba, in particular, is known for its propensity for off-target drift, impacting non-target plants.

The available data for this compound, although limited, suggests a high potential for mobility and significant acute toxicity to fish. The high toxicity of the thioethyl ester form to aquatic organisms, as indicated in regulatory reviews, warrants careful consideration, especially in agricultural areas adjacent to water bodies. Further research is needed to generate a more complete environmental safety profile for this compound to allow for a more robust and direct comparison with its alternatives. Researchers and professionals in the field are encouraged to consult primary literature and regulatory assessments for the most detailed and up-to-date information when making decisions regarding herbicide use and development.

References

Safety Operating Guide

Proper Disposal of MCPA-thioethyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of MCPA-thioethyl, a phenoxy herbicide.

Key Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal.

PropertyValueSource
Molecular Formula C11H13ClO2S[1]
Molecular Weight 244.74 g/mol [1][2]
Melting Point 41.5°C[1][3]
Boiling Point 345.9°C at 760 mmHg
Flash Point 163°C
Solubility Soluble in chloroform
Storage Condition 0-6°C or -20°C for long-term stability
Acute Oral Toxicity (LD50, rat) 790 mg/kg

Experimental Protocols for Disposal

The following procedures are recommended for the disposal of this compound in a laboratory setting. These are general guidelines and should be adapted to comply with local, state, and federal regulations.

Small Quantities (less than 50 mL of solution or 50g of solid):

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses, and a laboratory coat in a well-ventilated area or fume hood.

  • For Liquid Solutions:

    • Absorb the liquid onto an inert absorbent material such as vermiculite, perlite, or cat litter.

    • Once fully absorbed, the material should be collected in a designated, sealed container for hazardous waste.

    • Label the container clearly as "this compound waste" with appropriate hazard symbols.

  • For Solid Form:

    • Carefully sweep the solid material onto a sheet of paper or into a suitable container.

    • Place the solid waste into a designated hazardous waste container and seal it.

    • Label the container clearly as "this compound waste" with appropriate hazard symbols.

Large Quantities (greater than 50 mL of solution or 50g of solid):

  • Consult with Environmental Health and Safety (EHS): For larger quantities, it is imperative to contact your institution's EHS department for guidance on proper disposal procedures and to arrange for collection by a licensed waste contractor.

  • Waste Accumulation:

    • Store the waste in a designated satellite accumulation area.

    • Ensure the waste container is compatible with this compound, properly sealed, and clearly labeled.

    • Do not mix with other waste streams unless explicitly instructed to do so by EHS professionals.

Disposal of Empty Containers:

  • Triple-Rinse Procedure:

    • Immediately after emptying the container, rinse it three times with a suitable solvent (e.g., a solvent in which this compound is soluble, followed by water).

    • Each rinse should fill the container to about one-quarter of its volume.

    • The rinsate should be collected and treated as hazardous waste.

  • Rendering Unusable:

    • After triple-rinsing, puncture or crush the container to prevent reuse.

  • Final Disposal:

    • Dispose of the rinsed and punctured container in a licensed sanitary landfill or as directed by your local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MCPA_thioethyl_Disposal start Start: Have this compound Waste decision_quantity Quantity > 50g or 50mL? start->decision_quantity container_disposal Empty Container? start->container_disposal process_large_quantity Contact Environmental Health & Safety (EHS) Arrange for Licensed Contractor Pickup decision_quantity->process_large_quantity Yes decision_form Is it Liquid or Solid? decision_quantity->decision_form No end_disposal Properly Disposed process_large_quantity->end_disposal process_small_liquid Absorb on Inert Material (e.g., Vermiculite) collect_waste Collect in Labeled Hazardous Waste Container process_small_liquid->collect_waste process_small_solid Sweep and Collect process_small_solid->collect_waste decision_form->process_small_liquid Liquid decision_form->process_small_solid Solid collect_waste->end_disposal container_disposal->decision_quantity No triple_rinse Triple-Rinse Container Collect Rinsate as Hazardous Waste container_disposal->triple_rinse Yes puncture_container Puncture and Dispose of Container per Regulations triple_rinse->puncture_container puncture_container->end_disposal

References

Personal protective equipment for handling MCPA-thioethyl

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of MCPA-thioethyl

This compound is a phenoxy herbicide requiring stringent safety protocols to ensure the well-being of laboratory personnel and the protection of the environment.[1][2] Adherence to the following guidelines for personal protective equipment (PPE), handling, and disposal is critical for minimizing exposure risk and ensuring operational integrity.

Physicochemical and Toxicity Data

A summary of the key quantitative data for this compound is presented below, providing a quick reference for its physical properties and toxicological profile.

PropertyValueReference
Molecular Formula C11H13ClO2S[2]
Molecular Weight 244.74 g/mol [2]
Melting Point 41.5°C[2]
Boiling Point 345.9°C at 760 mmHg
Flash Point 163°C
Vapor Pressure 5.96E-05 mmHg at 25°C
Oral LD50 (Rat) 790 mg/kg
GHS Hazard Statements H302 (Harmful if swallowed), H373 (May cause damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects)

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following recommendations are based on general best practices for handling phenoxy herbicides and available data on similar compounds.

Core PPE Requirements:
  • Gloves: Chemical-resistant gloves are mandatory. A study on MCPA esters indicated that while several materials offer protection, nitrile gloves demonstrated a longer breakthrough time for the ester formulation compared to natural rubber and neoprene. It is recommended to use nitrile gloves with a minimum thickness of 14 mils and to change them frequently, especially if contact with the substance is prolonged.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes and aerosols.

  • Respiratory Protection: When handling the solid form or creating solutions where aerosols may be generated, a NIOSH/MSHA-approved respirator with an organic vapor cartridge and a particulate pre-filter is required. Ensure a proper fit test has been conducted.

  • Protective Clothing: A chemical-resistant suit or a lab coat worn over long-sleeved clothing and long pants is required. For tasks with a high risk of splashing, such as mixing or transferring, a chemical-resistant apron should also be worn.

  • Footwear: Chemical-resistant boots with pant legs worn over the boots are necessary to prevent lower leg and foot exposure.

Experimental Protocols

Standard Handling and Operational Workflow

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area (Fume Hood) a->b c Assemble Materials b->c d Weigh Solid this compound c->d Proceed to Handling e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Equipment f->g Proceed to Cleanup h Segregate Waste g->h i Dispose of Waste h->i j Doff PPE i->j

Standard operational workflow for handling this compound.
Decontamination Protocol

Decontamination is crucial to prevent cross-contamination and accidental exposure. As a phenoxy herbicide, specific cleaning procedures should be followed.

  • Initial Rinse: Immediately after use, triple rinse all equipment with water.

  • Alkaline Wash: Prepare a cleaning solution with household ammonia (2L per 100L of water) or a designated tank and equipment cleaner.

  • Soak and Agitate: Fill the equipment with the cleaning solution and allow it to soak, preferably overnight. Agitate the solution to ensure all surfaces are contacted.

  • Final Rinse: Thoroughly rinse the equipment with clean water.

  • Drying: Allow all equipment to air dry completely before storage.

Disposal Plan

The disposal of this compound and its associated waste must be conducted in compliance with federal, state, and local regulations.

  • Waste Segregation:

    • Solid Waste: Unused this compound, contaminated spill cleanup materials, and disposable PPE should be collected in a designated, labeled hazardous waste container.

    • Liquid Waste: Unused solutions and rinse water from the initial decontamination steps should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams.

    • Sharps: Any contaminated sharps should be placed in a designated sharps container.

  • Container Management:

    • Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name "this compound".

    • Keep containers closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area.

  • Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Empty, triple-rinsed containers may be disposed of as non-hazardous waste, but check with your local regulations first.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spill Response Workflow

The following diagram illustrates the logical steps to take in the event of an this compound spill.

a Spill Occurs b Evacuate Immediate Area a->b c Alert Others & Supervisor b->c d Don Appropriate PPE c->d If safe to do so e Contain the Spill d->e f Absorb with Inert Material e->f g Collect and Place in Waste Container f->g h Decontaminate Spill Area g->h i Dispose of Waste Properly h->i j Report Incident i->j

Logical workflow for responding to an this compound spill.
First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.